URAT1 inhibitor 5
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H14BrN3O2S |
|---|---|
Molecular Weight |
416.3 g/mol |
IUPAC Name |
2-[[3-(2-bromo-8-cyanoindolizin-5-yl)-4-pyridinyl]sulfanyl]-2-methylpropanoic acid |
InChI |
InChI=1S/C18H14BrN3O2S/c1-18(2,17(23)24)25-16-5-6-21-9-13(16)14-4-3-11(8-20)15-7-12(19)10-22(14)15/h3-7,9-10H,1-2H3,(H,23,24) |
InChI Key |
ZFXRGAFDFDTLFB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)O)SC1=C(C=NC=C1)C2=CC=C(C3=CC(=CN23)Br)C#N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of URAT1 Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Role of URAT1 in Urate Homeostasis
Urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is a crucial protein in the regulation of serum uric acid (sUA) levels.[1][2] As a member of the organic anion transporter (OAT) family, URAT1 is predominantly located on the apical membrane of proximal tubule epithelial cells in the kidneys.[3][4] Its primary function is to mediate the reabsorption of uric acid from the glomerular filtrate back into the bloodstream.[5] This process is highly efficient, with approximately 90% of the filtered urate being reabsorbed, a mechanism largely attributed to URAT1 activity.[4][5][6]
The transporter functions as an anion exchanger, typically swapping intracellular organic anions like lactate or nicotinate for luminal uric acid.[7] In conditions of hyperuricemia—abnormally high sUA levels—the activity of URAT1 can be a contributing factor.[3] Chronic hyperuricemia can lead to the deposition of monosodium urate crystals in joints and tissues, causing the painful inflammatory arthritis known as gout.[8][9] Consequently, inhibiting URAT1 is a primary and effective therapeutic strategy to increase uric acid excretion (uricosuria) and lower sUA levels, making it a key target for the treatment of gout and hyperuricemia.[6][10][11]
Core Mechanism of URAT1 Inhibition
URAT1 inhibitors function by directly blocking the transporter's ability to reabsorb uric acid in the kidneys. This leads to increased renal excretion of uric acid and a subsequent reduction of its concentration in the blood.[3] The molecular mechanism of this inhibition has been significantly elucidated through structural biology, particularly cryo-electron microscopy (cryo-EM).
URAT1, like other members of the major facilitator superfamily (MFS), operates via a "rocker-switch" alternating access mechanism.[5][10] The transporter cycles between two principal conformations: an "outward-facing" state, which binds uric acid from the tubular lumen, and an "inward-facing" state, which releases uric acid into the renal cell.
Recent structural studies have revealed that clinically relevant inhibitors, such as benzbromarone, lesinurad, and verinurad, bind within a central cavity of the transporter.[10][12][13] A key aspect of their mechanism is that they selectively bind to and stabilize URAT1 in an inward-facing conformation .[6][9][12] By locking the transporter in this state, the inhibitors prevent the conformational changes necessary for the transport cycle, effectively halting the reabsorption of uric acid.[12][13] This stabilization not only blocks the substrate-binding site but also inhibits the structural isomerization of the transporter.[13]
While some compounds have been suggested to act as competitive inhibitors, the structural evidence points towards a non-competitive or uncompetitive mode of action for many potent inhibitors, as they bind preferentially to the inward-facing state, a different conformation than the one that initially binds urate from the outside.[6][11]
dot
Caption: General mechanism of URAT1-mediated urate reabsorption and its inhibition.
dot
Caption: Rocker-switch model of URAT1 transport and arrest by inhibitors.
Quantitative Data: Inhibitor Potency
The potency of various URAT1 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀). These values represent the concentration of a drug that is required for 50% inhibition of URAT1 activity in vitro. A lower value indicates higher potency.
| Compound | Type | IC₅₀ / EC₅₀ Value | Reference(s) |
| Lesinurad | Synthetic | 3.5 µM, 7.2 µM | [5][14] |
| Benzbromarone | Synthetic | 0.425 µM, 0.84 µM, 14.3 µM | [14][15][16] |
| Verinurad | Synthetic | 0.05 µM (EC₅₀) | [1] |
| Probenecid | Synthetic | 31.12 µM | [16] |
| URAT1 inhibitor 1 | Synthetic | 32 nM | [1] |
| URAT1 inhibitor 3 | Synthetic | 0.8 nM | [1] |
| URAT1 inhibitor 8 | Synthetic | 1 nM | [1] |
| CDER167 | Synthetic | 2.08 µM | [16] |
| Febuxostat | Synthetic | 36.1 µM | [14] |
| BDEO | Synthetic | 0.14 µM (Kᵢ) | [17] |
| Baicalein | Natural Product | 31.6 µM | [17] |
| Apigenin | Natural Product | 0.64 µM | [4] |
| Tigogenin | Natural Product | ~40% inhibition at 100 µM | [14] |
Note: IC₅₀ values can vary between studies due to different experimental conditions and cell systems.
Experimental Protocols: Assessing URAT1 Inhibition
The most common method for evaluating URAT1 inhibitors is a cell-based uric acid uptake assay using a radiolabeled substrate.[14][16]
Protocol: [¹⁴C]-Uric Acid Uptake Assay in hURAT1-Expressing Cells
-
Cell Culture and Transfection:
-
HEK293 (Human Embryonic Kidney 293) cells are cultured under standard conditions.
-
Cells are transiently transfected with a plasmid vector expressing human URAT1 (hURAT1). Transfection is typically carried out for 24 hours to allow for sufficient protein expression.[16]
-
-
Assay Preparation:
-
The culture medium is removed from the transfected cells.
-
Cells are washed and then pre-incubated for 15 minutes in a specialized uptake buffer (e.g., containing 125 mM sodium gluconate, 4.8 mM potassium gluconate, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 1.3 mM calcium gluconate, and 5.6 mM glucose).[16]
-
-
Initiation of Uptake:
-
The uptake process is initiated by adding fresh uptake buffer containing a fixed concentration of radiolabeled [¹⁴C]-uric acid (e.g., 25 µM).[16]
-
This is performed in the presence of various concentrations of the test inhibitor or a vehicle control (e.g., DMSO).
-
-
Incubation and Termination:
-
The cells are incubated for a defined period (e.g., 15 minutes) at 37°C to allow for transporter-mediated uptake of the radiolabeled uric acid.[16]
-
The reaction is abruptly terminated by rapidly washing the cells three times with an ice-cold buffer (e.g., Dulbecco's Phosphate-Buffered Saline - DPBS) to remove extracellular [¹⁴C]-uric acid.[16]
-
-
Quantification and Analysis:
-
The cells are lysed to release the intracellular contents.
-
The amount of intracellular [¹⁴C]-uric acid is quantified using a liquid scintillation counter.
-
The inhibitory effect is calculated by comparing the radioactivity in inhibitor-treated cells to that in control cells.
-
IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
dot
Caption: Experimental workflow for a [¹⁴C]-Uric Acid uptake assay.
Associated Signaling and Metabolic Pathways
URAT1 itself is not a component of a classical signal transduction cascade. Its primary role is that of a transporter, directly mediating the movement of a metabolite across a cell membrane. However, by modulating systemic uric acid levels, URAT1 activity and its inhibition can have downstream effects on broader metabolic and signaling pathways.
Loss-of-function studies in mice suggest that the absence of Urat1 can lead to disruptions in redox homeostasis.[18] This may be linked to changes in the metabolism of fatty acids, amino acids, and sugars, as the cellular machinery adjusts to altered redox states.[18] Given that uric acid is a known antioxidant, significant changes in its systemic levels could plausibly impact pathways sensitive to oxidative stress.[18] Furthermore, links have been suggested between high uric acid levels and conditions like cardiovascular disease and metabolic syndrome, indicating that the consequences of URAT1 activity extend beyond the direct realm of gout.[3]
References
- 1. glpbio.com [glpbio.com]
- 2. glpbio.com [glpbio.com]
- 3. What are URAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. A Brief Review of Natural Products with Urate Transporter 1 Inhibition for the Treatment of Hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular mechanism of drug inhibition of URAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Mechanism of high affinity inhibition of the human urate transporter URAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Urate transporter structures reveal the mechanism behind important drug target for gout - St. Jude Children’s Research Hospital [stjude.org]
- 13. researchgate.net [researchgate.net]
- 14. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structural Basis for Inhibition of Urate Reabsorption in URAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CDER167, a dual inhibitor of URAT1 and GLUT9, is a novel and potent uricosuric candidate for the treatment of hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Loss of the Kidney Urate Transporter, Urat1, Leads to Disrupted Redox Homeostasis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of URAT1 Inhibitor 5 (Lesinurad): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological profile of URAT1 inhibitor 5, also known as Lesinurad (2-((5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid). Lesinurad is a selective uric acid reabsorption inhibitor (SURI) developed for the treatment of hyperuricemia associated with gout.[1][2] This document details the scientific journey from concept to a clinical candidate, focusing on the core chemistry and biology that underpin its function.
Introduction: The Role of URAT1 in Gout
Gout is a painful form of inflammatory arthritis characterized by elevated levels of uric acid in the blood (hyperuricemia), leading to the deposition of monosodium urate crystals in and around the joints.[3][4] The kidneys play a crucial role in maintaining uric acid homeostasis, reabsorbing approximately 90% of the filtered urate.[3] The urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is a key protein in this reabsorption process, making it a prime therapeutic target for managing hyperuricemia.[3][4][5] By inhibiting URAT1, the renal excretion of uric acid is increased, thereby lowering serum uric acid levels.[6] Lesinurad was developed as a specific inhibitor of URAT1 to address the unmet need for effective treatments for gout.[1][7]
Discovery and Pharmacology of Lesinurad
The discovery of Lesinurad was the result of a targeted drug discovery program aimed at identifying potent and selective URAT1 inhibitors.
Mechanism of Action
Lesinurad exerts its pharmacological effect by inhibiting the function of URAT1 and, to some extent, the organic anion transporter 4 (OAT4), both of which are involved in uric acid reabsorption in the proximal tubule of the kidney.[6][7][8] By blocking these transporters, Lesinurad reduces the reabsorption of uric acid from the renal filtrate back into the bloodstream, leading to increased urinary excretion of uric acid and a subsequent reduction in serum uric acid levels.[6] Structural studies have shown that Lesinurad binds to the inward-facing conformation of URAT1, effectively locking the transporter in a state that prevents urate translocation.[9]
Potency and Selectivity
The inhibitory activity of Lesinurad against URAT1 and other relevant transporters has been characterized in various in vitro assays. The data clearly demonstrates its selectivity for URAT1 and OAT4 over other transporters involved in drug disposition.
| Transporter | IC50 (μM) | Reference |
| URAT1 | 3.53 - 7.3 | [7][8] |
| OAT4 | 2.03 - 3.7 | [7][8] |
| OAT1 | 3.90 | [7] |
| OAT3 | 3.54 | [7] |
| GLUT9 | >100 | [7] |
| ABCG2 | >100 | [7] |
Pharmacokinetics
Lesinurad exhibits favorable pharmacokinetic properties that support once-daily oral administration.
| Parameter | Value | Reference |
| Bioavailability | ~100% | [10] |
| Time to Cmax (Tmax) | 1 - 4 hours | [10] |
| Protein Binding | >98% (mainly albumin) | [10] |
| Metabolism | Primarily via CYP2C9 | [10] |
| Elimination Half-life | ~5 hours | [10] |
| Excretion | ~63% urine, ~32% feces | [10] |
Synthesis of Lesinurad
An efficient and practical synthetic route for Lesinurad has been developed, making it suitable for large-scale production. The following protocol is based on an improved synthesis method.[1][2][11]
Synthetic Scheme
Caption: Improved Synthetic Route for Lesinurad.
Experimental Protocol
Step 1: Synthesis of 1-Cyclopropyl-4-isothiocyanatonaphthalene To a solution of 4-cyclopropylnaphthalen-1-amine in a suitable solvent, thiophosgene is added to yield 1-cyclopropyl-4-isothiocyanatonaphthalene.
Step 2: Synthesis of 5-Amino-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol A mixture of 1-cyclopropyl-4-isothiocyanatonaphthalene and hydrazinecarboximidamide in DMF is heated. After the initial reaction, an aqueous solution of sodium hydroxide is added to facilitate the cyclization and formation of the triazole thiol.[1]
Step 3: Synthesis of Methyl 2-((5-amino-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate The triazole thiol is reacted with methyl 2-chloroacetate in the presence of a base such as triethylamine in a suitable solvent to afford the corresponding thioacetate.
Step 4: Synthesis of Methyl 2-((5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate The amino group on the triazole ring is converted to a bromo group via a Sandmeyer-type reaction using sodium nitrite in bromoform, with dichloroacetic acid.[1]
Step 5: Synthesis of Lesinurad The methyl ester is hydrolyzed using lithium hydroxide in a mixture of tetrahydrofuran and water.[1][11] Acidification of the reaction mixture yields Lesinurad as the final product.[1]
Experimental Methodologies
URAT1 Inhibition Assay
The inhibitory activity of Lesinurad against URAT1 is typically assessed using a cell-based assay.
Cell Line: Human embryonic kidney (HEK-293T) cells transiently transfected with a plasmid expressing human URAT1.[7]
Protocol:
-
Cell Culture and Transfection: HEK-293T cells are cultured under standard conditions and transfected with the URAT1-expressing plasmid using a suitable transfection reagent.[7]
-
Urate Uptake Assay:
-
Transfected cells are washed with a pre-warmed assay buffer (e.g., 25 mM MES, pH 5.5, 125 mM sodium gluconate).[7][12]
-
Cells are pre-incubated with varying concentrations of Lesinurad or vehicle control for a defined period (e.g., 5-10 minutes).[12]
-
The uptake of radiolabeled uric acid (e.g., ¹⁴C-uric acid) is initiated by adding it to the assay buffer and incubating for a specific time (e.g., 10-60 minutes).[7][12]
-
The uptake is terminated by rapidly washing the cells with ice-cold buffer.
-
Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.[7]
-
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).[7]
Signaling Pathways and Workflows
URAT1 Signaling Pathway in Gout
Caption: URAT1-mediated uric acid reabsorption and its inhibition by Lesinurad.
Drug Discovery Workflow for URAT1 Inhibitors
Caption: General workflow for the discovery of URAT1 inhibitors.
Conclusion
Lesinurad (this compound) represents a significant advancement in the treatment of hyperuricemia associated with gout. Its discovery was based on a thorough understanding of the role of URAT1 in uric acid homeostasis. The development of an efficient synthetic route has enabled its production for clinical use. The detailed pharmacological and pharmacokinetic data, along with established experimental protocols, provide a solid foundation for further research and development in the field of URAT1 inhibitors. This guide serves as a comprehensive resource for professionals in the field, encapsulating the key scientific aspects of Lesinurad's journey from a chemical entity to a therapeutic agent.
References
- 1. The development of an effective synthetic route of lesinurad (RDEA594) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Study Sheds Light on Role of URAT1, Offering Insights for Improved Gout Therapies | Docwire News [docwirenews.com]
- 5. The URAT1 Uric Acid Transporter Is Important in Uric Acid Homeostasis and Its Activity May be Altered in Gout Patients and in Drug-Induced Hyperuricemia - ACR Meeting Abstracts [acrabstracts.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Lesinurad, a novel, oral compound for gout, acts to decrease serum uric acid through inhibition of urate transporters in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Urate transporter structures reveal the mechanism behind important drug target for gout | EurekAlert! [eurekalert.org]
- 10. Lesinurad - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Mechanism of high affinity inhibition of the human urate transporter URAT1 - PMC [pmc.ncbi.nlm.nih.gov]
URAT1 inhibitor 5 structure-activity relationship (SAR)
An In-depth Technical Guide on the Structure-Activity Relationship of URAT1 Inhibitor 5 and its Analogs
This guide provides a detailed examination of the structure-activity relationship (SAR) of a potent Urate Transporter 1 (URAT1) inhibitor, referred to as compound 5 in key literature, which is a fluorinated analog of benzbromarone. Designed for researchers, scientists, and drug development professionals, this document synthesizes quantitative data, experimental methodologies, and visual representations of underlying biological and experimental processes.
Introduction: The Role of URAT1 in Hyperuricemia
Hyperuricemia, a condition characterized by elevated levels of uric acid in the blood, is a primary risk factor for gout, a painful inflammatory arthritis.[1] The renal proximal tubule plays a crucial role in maintaining uric acid homeostasis, with the human urate transporter 1 (URAT1), encoded by the SLC22A12 gene, being responsible for approximately 90% of uric acid reabsorption from the glomerular filtrate back into the bloodstream.[1][2] Consequently, inhibiting URAT1 is a primary therapeutic strategy for increasing uric acid excretion (uricosuria) and lowering serum uric acid levels.[2][3]
Benzbromarone is a potent URAT1 inhibitor that has been widely used for the treatment of hyperuricemia and gout.[4][5] However, concerns about its potential for hepatotoxicity have spurred the development of new analogs with improved safety profiles. This guide focuses on the SAR of benzbromarone analogs, with a specific emphasis on "compound 5" (6-fluoro-benzbromarone), which has demonstrated enhanced potency.[6][7]
URAT1 Signaling and Inhibition Pathway
URAT1 is an organic anion transporter located on the apical membrane of renal proximal tubular cells. It functions as an anion exchanger, reabsorbing urate from the tubular lumen in exchange for intracellular organic anions like lactate. Inhibition of this process by drugs like benzbromarone and its analogs blocks urate reabsorption, leading to increased renal excretion of uric acid.
Caption: Mechanism of URAT1-mediated urate reabsorption and its inhibition.
Structure-Activity Relationship (SAR) of Benzbromarone Analogs
The SAR for a series of benzbromarone analogs has been explored to identify compounds with improved potency and potentially better safety profiles. The core structure consists of a benzofuran ring attached to a 3,5-dihalo-4-hydroxyphenyl moiety. Modifications at various positions of this scaffold have significant impacts on URAT1 inhibitory activity.
A study systematically evaluated a series of benzbromarone analogs, providing clear quantitative data on their inhibitory potency against human URAT1 (hURAT1).[6][7] The findings highlight the importance of halogen substitutions on the benzofuran and phenyl rings.
Quantitative SAR Data
The in vitro IC50 values for hURAT1 inhibition by benzbromarone and its analogs are summarized below. The data reveals that two analogs, compound 8 and compound 5, are more potent than the parent compound, benzbromarone (compound 2).[6][7]
| Compound ID | R3' | R5' | R5 | R6 | hURAT1 IC50 (nM)[6][7] |
| 2 (Benzbromarone) | Br | Br | H | H | 32 ± 7 |
| 3 | I | I | H | H | 178 ± 45 |
| 4 | Br | Br | F | F | 115 ± 32 |
| 5 | Br | Br | H | F | 18 ± 4 |
| 6 | Br | Br | F | H | 134 ± 39 |
| 7 | I | I | H | F | 67 ± 15 |
| 8 | I | I | F | H | 11 ± 2 |
| 9 | Br | Br | F | F | 245 ± 64 |
Note: R3' and R5' refer to substitutions on the phenyl ring. R5 and R6 refer to substitutions on the benzofuran ring.
SAR Insights
The logical relationships derived from the data are visualized below. Key takeaways include:
-
Phenyl Ring Halogens (R3', R5'): Substitution with iodine (I) instead of bromine (Br) can be tolerated and, in some cases (compound 8 vs. 5), leads to higher potency.
-
Benzofuran Ring Halogens (R5, R6):
-
Mono-fluoro substitution at the R6 position (Compound 5) enhances potency compared to the unsubstituted parent compound.[6]
-
Mono-fluoro substitution at the R5 position (Compound 6) or di-fluoro substitution at both R5 and R6 (Compound 9) results in a significant loss of potency.[6]
-
The most potent compound in this series, Compound 8, features iodine on the phenyl ring and a single fluorine at the R5 position of the benzofuran ring.[6][7]
-
Caption: SAR logic for key benzbromarone analogs.
Experimental Protocols
The determination of URAT1 inhibitory activity is crucial for SAR studies. The most common method involves an in vitro uptake assay using cells that are engineered to express the hURAT1 transporter.
hURAT1 Inhibition Assay (Xenopus Oocyte Expression System)
This protocol is based on methodologies described for testing benzbromarone analogs.[6][7]
Objective: To determine the 50% inhibitory concentration (IC50) of test compounds on hURAT1-mediated uric acid uptake.
Materials:
-
Xenopus laevis oocytes
-
cRNA for hURAT1
-
[¹⁴C]-labeled uric acid
-
Uptake buffer (e.g., ND96)
-
Test compounds (e.g., Compound 5) and control inhibitors (e.g., benzbromarone)
-
Scintillation counter
Workflow:
-
Oocyte Preparation and cRNA Injection: Oocytes are harvested from Xenopus laevis frogs. cRNA encoding hURAT1 is microinjected into the oocytes. Control oocytes are injected with water. The oocytes are then incubated for several days to allow for protein expression.
-
Uptake Assay:
-
Oocytes (both hURAT1-expressing and control) are pre-incubated in uptake buffer.
-
The uptake is initiated by transferring the oocytes to a buffer containing a fixed concentration of [¹⁴C]uric acid (e.g., 10 µM) and varying concentrations of the test inhibitor.
-
The incubation is carried out for a specific duration (e.g., 30-60 minutes) at room temperature.
-
-
Washing and Lysis: The uptake is stopped by washing the oocytes multiple times with ice-cold buffer to remove extracellular radiolabel. Each oocyte is then lysed individually in a solution (e.g., 10% SDS).
-
Quantification: Scintillation fluid is added to the lysate, and the amount of [¹⁴C]uric acid taken up by the oocytes is measured using a scintillation counter.
-
Data Analysis:
-
The specific uptake mediated by hURAT1 is calculated by subtracting the radioactivity measured in control (water-injected) oocytes from that in hURAT1-expressing oocytes.
-
The percentage of inhibition for each compound concentration is determined relative to the uninhibited control.
-
IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Caption: Experimental workflow for the hURAT1 inhibition assay.
Conclusion
The structure-activity relationship of benzbromarone analogs reveals that targeted modifications can significantly enhance URAT1 inhibitory potency. Compound 5 (6-fluoro-benzbromarone), with an IC50 of 18 ± 4 nM, and Compound 8, with an IC50 of 11 ± 2 nM, are notably more potent than the parent drug benzbromarone.[6][7] The SAR data indicates a strong preference for mono-substitution on the benzofuran ring, particularly at the R6 position, while di-substitution is detrimental to activity. These insights, derived from robust in vitro experimental protocols, provide a valuable foundation for the design of next-generation URAT1 inhibitors with potentially improved efficacy and safety for the treatment of hyperuricemia and gout.[1]
References
- 1. biorxiv.org [biorxiv.org]
- 2. A Brief Review of Natural Products with Urate Transporter 1 Inhibition for the Treatment of Hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis and Biological Activity of Low-Molecular-Weight URAT1 Inhibitors** - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 6. dovepress.com [dovepress.com]
- 7. Benzbromarone Analog SAR: Potent hURAT1 (SLC22A12) Inhibitors and Drug Transporter Interaction Studies - PMC [pmc.ncbi.nlm.nih.gov]
Probing the Pharmacological Nexus: A Technical Guide to the URAT1 Inhibitor Binding Site
For Immediate Release
A deep dive into the structural and molecular determinants of inhibitor binding to the human urate transporter 1 (URAT1), this whitepaper serves as an essential resource for researchers, scientists, and drug development professionals dedicated to advancing therapies for hyperuricemia and gout. By elucidating the intricate interactions within the inhibitor binding pocket, we provide a foundational understanding for the rational design of next-generation URAT1 inhibitors.
The renal urate transporter 1 (URAT1), a member of the solute carrier 22 (SLC22) family, is a critical regulator of serum uric acid levels.[1] Its primary function is the reabsorption of uric acid from the renal proximal tubules back into the bloodstream.[1][2] Consequently, inhibition of URAT1 is a cornerstone of uricosuric therapy, aimed at increasing uric acid excretion to manage hyperuricemia and prevent gout.[1][2] This guide synthesizes findings from recent structural and functional studies to provide a comprehensive overview of the URAT1 inhibitor binding site, with a focus on the molecular interactions that govern inhibitor potency and selectivity. While direct structural information for every inhibitor, including the developmental compound "URAT1 inhibitor 5," is not publicly available, the conserved nature of the binding pocket allows for a robust predictive model of interaction.
The URAT1 Inhibitor Binding Pocket: A Structural Overview
Cryo-electron microscopy (cryo-EM) studies of URAT1 in complex with various inhibitors, such as benzbromarone, lesinurad, and verinurad, have revealed a well-defined binding cavity located centrally within the transporter.[2][3] These inhibitors universally lock URAT1 in an inward-facing conformation, thereby preventing the conformational changes necessary for urate transport.[3] The binding site is a sophisticated arrangement of hydrophobic, aromatic, and polar residues contributed by multiple transmembrane helices (TMs).
The central cavity can be functionally divided into distinct regions that contribute to inhibitor recognition and binding:
-
The Aromatic Clamp: A key feature of the binding pocket is a cluster of aromatic residues, including a phenylalanine tetrad (Phe241 on TM5, Phe360 and Phe364 on TM7, and Phe449 on TM10), that form a hydrophobic pocket accommodating the ring structures of inhibitors.[3][4]
-
The Hydrophobic Region: Residues such as Tyr152, Leu153, Ile156 (all on TM2), and Met214 (on TM4) create a hydrophobic environment that further stabilizes the bound inhibitor.[5] The Met214/Phe365 pair, in particular, appears to "clamp" a ring-like moiety of the inhibitors.[4]
-
Polar/Charged Interaction Points: A number of polar or charged residues, including Ser35 (TM1), Gln245 (His245 in human URAT1 on TM5), Asp389 (TM8), and Arg477 (TM11), are positioned to form hydrogen bonds or electrostatic interactions with the functional groups of the inhibitors.[3][4][5]
These residues are highly conserved in human URAT1 and are critical for high-affinity inhibitor binding.[6] Mutagenesis studies have confirmed that alterations to these residues can significantly impact inhibitor potency.[3]
Quantitative Analysis of URAT1 Inhibitor Interactions
The inhibitory activity of various compounds against URAT1 is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for several well-characterized URAT1 inhibitors.
| Inhibitor | IC50 (nM) | Species/Construct | Reference |
| Verinurad | 25 | Human URAT1 | [7] |
| Verinurad | 150 | Humanized Rat URAT1 (URAT1EM) | [3] |
| Benzbromarone | 220 | Human URAT1 | [3] |
| Benzbromarone | 425 | Humanized Rat URAT1 (URAT1EM) | [3] |
| Benzbromarone | 840 | Human URAT1 | [8] |
| Lesinurad | 3,500 | Human URAT1 | [9] |
| Sulfinpyrazone | 32,000 | Human URAT1 | [9] |
| Probenecid | 31,120 | Human URAT1 | [8] |
| CDER167 | 2,080 | Human URAT1 | [8] |
| RDEA3170 | 1,470 | Human URAT1 | [8] |
Experimental Protocols
[14C]-Uric Acid Uptake Assay for IC50 Determination
This assay is a cornerstone for quantifying the inhibitory potency of test compounds on URAT1 function.
1. Cell Culture and Transfection:
-
Human Embryonic Kidney 293 (HEK293T) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Cells are transiently transfected with a plasmid encoding human URAT1 using a suitable transfection reagent. Cells transfected with an empty vector or expressing Green Fluorescent Protein (GFP) alone serve as controls.[3]
2. Uric Acid Uptake Assay:
-
24 to 48 hours post-transfection, the culture medium is removed, and the cells are washed with an uptake buffer (e.g., 125 mM sodium gluconate, 4.8 mM potassium gluconate, 1.2 mM monobasic potassium phosphate, 1.2 mM magnesium sulfate, 1.3 mM calcium gluconate, and 5.6 mM glucose).[8]
-
Cells are pre-incubated for 5-15 minutes with the uptake buffer containing various concentrations of the test inhibitor or vehicle (DMSO).[3][8]
-
The uptake is initiated by adding [8-14C]-uric acid (final concentration typically 25-250 µM) to the buffer.[3][8]
-
After a 10-15 minute incubation at 37°C, the uptake is terminated by washing the cells three times with ice-cold Dulbecco's Phosphate-Buffered Saline (DPBS).[8]
3. Quantification and Data Analysis:
-
The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
The basal uptake in control cells (e.g., GFP-expressing) is subtracted from the uptake in URAT1-expressing cells.[3]
-
The data are normalized to the activity in the absence of the inhibitor.
-
IC50 values are calculated by fitting the concentration-response data to a non-linear regression model.
Site-Directed Mutagenesis
This technique is employed to investigate the role of specific amino acid residues in inhibitor binding.
1. Mutagenesis:
-
Point mutations in the URAT1 coding sequence are introduced using a commercial site-directed mutagenesis kit with primers containing the desired nucleotide changes.[8]
-
The successful introduction of the mutation is confirmed by DNA sequencing.[8]
2. Functional Analysis:
-
The mutant URAT1 constructs are expressed in a suitable cell line (e.g., HEK293T).
-
The [14C]-uric acid uptake assay is performed as described above to determine the IC50 of the inhibitor for the mutant transporter.
-
A significant shift in the IC50 value for the mutant compared to the wild-type URAT1 indicates the importance of the mutated residue in inhibitor binding.[3]
Cryo-Electron Microscopy (Cryo-EM) for Structural Elucidation
Cryo-EM is a powerful technique for determining the high-resolution structure of membrane proteins like URAT1 in complex with inhibitors.
1. Protein Expression and Purification:
-
A stable construct of URAT1 (often a humanized rat version or a stabilized mutant) is expressed in insect or mammalian cells.[2][3]
-
The protein is solubilized from the cell membranes using detergents and purified by affinity chromatography.[2]
2. Complex Formation and Grid Preparation:
-
The purified URAT1 is incubated with a saturating concentration of the inhibitor.
-
The protein-inhibitor complex is applied to cryo-EM grids, which are then plunge-frozen in liquid ethane to vitrify the sample.
3. Data Collection and Processing:
-
The frozen grids are imaged in a transmission electron microscope.
-
A large dataset of particle images is collected and processed using specialized software to reconstruct a 3D map of the protein-inhibitor complex.
4. Model Building and Analysis:
-
An atomic model of the URAT1-inhibitor complex is built into the cryo-EM density map.
-
The model is refined to accurately represent the interactions between the inhibitor and the residues of the binding pocket.[2]
Visualizing the URAT1 Inhibition Pathway and Experimental Logic
Caption: Mechanism of URAT1 inhibition in the renal proximal tubule.
Caption: Workflow for characterizing URAT1 inhibitors.
Conclusion
The binding site for inhibitors on the URAT1 transporter is a complex and highly specific pocket within the central cavity of the protein. Structural and functional studies have identified key aromatic, hydrophobic, and polar residues that are essential for the binding of a range of inhibitors. This detailed understanding of the URAT1-inhibitor interface provides a critical framework for the development of novel, more potent, and selective uricosuric agents. For developmental compounds like "this compound," these findings offer a predictive model for its mechanism of action and a roadmap for its optimization. Continued research in this area holds the promise of delivering improved therapeutic options for the millions of individuals affected by hyperuricemia and gout.
References
- 1. journals.plos.org [journals.plos.org]
- 2. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Basis for Inhibition of Urate Reabsorption in URAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. CDER167, a dual inhibitor of URAT1 and GLUT9, is a novel and potent uricosuric candidate for the treatment of hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular mechanism of drug inhibition of URAT1 - PMC [pmc.ncbi.nlm.nih.gov]
Selectivity Profile of a Novel URAT1 Inhibitor: A Technical Guide
This technical guide provides a comprehensive overview of the selectivity profile of a representative potent and selective URAT1 inhibitor, referred to herein as "URAT1 Inhibitor X" for illustrative purposes. The data and methodologies presented are synthesized from published literature on well-characterized URAT1 inhibitors and are intended to serve as a reference for researchers, scientists, and drug development professionals in the field of hyperuricemia and gout therapeutics.
Introduction to URAT1 Inhibition
Urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is a crucial membrane transporter located on the apical membrane of renal proximal tubule cells.[1][2] It plays a predominant role in the reabsorption of uric acid from the glomerular filtrate back into the bloodstream, a process that is critical for maintaining urate homeostasis.[3][4][5] In approximately 90% of patients with hyperuricemia, the condition is attributed to insufficient renal excretion of uric acid.[1][6] Consequently, inhibiting URAT1 to enhance uric acid excretion is a primary therapeutic strategy for managing hyperuricemia and gout.[2][7] Clinically approved URAT1 inhibitors include probenecid, benzbromarone, and lesinurad.[7][8] Newer agents like dotinurad have been developed with a focus on high selectivity for URAT1 to minimize off-target effects.[9][10]
Selectivity Profile of URAT1 Inhibitor X
The selectivity of a URAT1 inhibitor is critical for its safety and efficacy profile. Off-target inhibition of other renal transporters, such as Organic Anion Transporters 1 and 3 (OAT1 and OAT3), which are involved in uric acid secretion, or ATP-binding cassette transporter G2 (ABCG2), which contributes to intestinal urate excretion, can lead to undesirable drug-drug interactions or reduced efficacy.[9]
Quantitative Inhibitory Activity
The inhibitory potency of URAT1 Inhibitor X and other representative uricosuric agents against URAT1 and other key transporters is summarized in Table 1. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the transporter activity by 50%.
Table 1: Comparative IC50 Values of Uricosuric Agents Against Key Urate Transporters
| Compound | URAT1 (μM) | OAT1 (μM) | OAT3 (μM) | ABCG2 (μM) | GLUT9 |
| Dotinurad | 0.0372 | 4.08 | 1.32 | 4.16 | No inhibition |
| Benzbromarone | 0.0372 - 0.22 | Modest Inhibition | Modest Inhibition | Modest Inhibition | Inhibits |
| Lesinurad | 0.190 - 3.5 | Substrate | Substrate | - | - |
| Probenecid | 165 | - | - | - | Inhibits |
| Verinurad | 0.025 | >100 | >100 | - | - |
dot
Caption: Signaling pathway of urate transport in the renal proximal tubule and the site of action for a selective URAT1 inhibitor.
Experimental Protocols for Selectivity Profiling
The determination of a URAT1 inhibitor's selectivity profile involves a series of in vitro assays. A common and reliable method is the cell-based uric acid uptake assay.
Cell-Based [¹⁴C]-Uric Acid Uptake Assay
This assay measures the ability of a test compound to inhibit the uptake of radiolabeled uric acid into cells overexpressing a specific transporter.
Objective: To determine the IC50 value of a test compound for URAT1, OAT1, OAT3, and other relevant transporters.
Materials:
-
Cell Lines: Human embryonic kidney 293 (HEK293) cells stably transfected with the gene for human URAT1, OAT1, OAT3, or ABCG2.
-
Radiolabeled Substrate: [8-¹⁴C] uric acid.
-
Test Compounds: URAT1 Inhibitor X and reference compounds (e.g., benzbromarone, probenecid).
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) or a similar physiological buffer.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Cell Seeding: Plate the transfected HEK293 cells in 24- or 48-well plates and culture until they form a confluent monolayer.
-
Pre-incubation: Wash the cells with the assay buffer and then pre-incubate them for 10-15 minutes at 37°C in the buffer.
-
Inhibition Assay: Initiate the uptake reaction by adding the assay buffer containing a fixed concentration of [¹⁴C]-uric acid (e.g., 25 µM) and varying concentrations of the test compound.
-
Incubation: Incubate the plates at 37°C for a defined period (e.g., 5-15 minutes).
-
Termination: Stop the uptake by rapidly washing the cells three times with ice-cold assay buffer.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Quantification: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound relative to the control (no inhibitor). The IC50 values are then determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).[4][14][15]
dot
Caption: Experimental workflow for determining the IC50 of a URAT1 inhibitor using a cell-based radiolabeled uric acid uptake assay.
Mechanism of Action and Structural Insights
URAT1 functions as an anion exchanger, mediating the uptake of urate from the tubular lumen in exchange for intracellular anions like lactate.[3] Potent and selective inhibitors like dotinurad and verinurad are thought to bind within the central substrate-binding pocket of URAT1.[5][13] This binding stabilizes the transporter in an inward-facing conformation, which prevents the conformational changes necessary for urate transport, thereby non-competitively inhibiting its function.[15] This mechanism of action, elucidated through cryo-electron microscopy studies, provides a structural basis for the development of next-generation, highly specific URAT1 inhibitors.[4][5][13][15]
dot
Caption: Logical relationship between high selectivity and the desired therapeutic profile of a URAT1 inhibitor.
Conclusion
The development of highly selective URAT1 inhibitors represents a significant advancement in the management of hyperuricemia and gout. A thorough characterization of the selectivity profile, as outlined in this guide, is essential for identifying drug candidates with an optimal balance of efficacy and safety. The use of standardized in vitro assays and a clear understanding of the molecular mechanism of action are fundamental to the successful translation of novel URAT1 inhibitors from preclinical discovery to clinical application.
References
- 1. tandfonline.com [tandfonline.com]
- 2. What are URAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Mechanism of high affinity inhibition of the human urate transporter URAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanism of drug inhibition of URAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of urate transport and uricosuric drugs inhibition in human URAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A clinical pharmacology study of the novel, selective urate reabsorption inhibitor dotinurad in outpatients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. abmole.com [abmole.com]
- 13. Structural Basis for Inhibition of Urate Reabsorption in URAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CDER167, a dual inhibitor of URAT1 and GLUT9, is a novel and potent uricosuric candidate for the treatment of hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacokinetics and Pharmacodynamics of URAT1 Inhibitor Dotinurad: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hyperuricemia, characterized by elevated serum uric acid (sUA) levels, is a critical factor in the pathogenesis of gout and is increasingly associated with cardiovascular and renal diseases.[1] The renal urate transporter 1 (URAT1), a member of the organic anion transporter (OAT) family, plays a pivotal role in maintaining urate homeostasis by reabsorbing uric acid from the renal proximal tubules.[1][2] Consequently, inhibition of URAT1 has emerged as a key therapeutic strategy for the management of hyperuricemia. This technical guide provides an in-depth analysis of the pharmacokinetics (PK) and pharmacodynamics (PD) of dotinurad, a novel and highly selective URAT1 inhibitor. Dotinurad has been approved in Japan for the treatment of gout and hyperuricemia and represents a significant advancement in urate-lowering therapies.[3][4]
Mechanism of Action
Dotinurad functions as a selective uric acid reabsorption inhibitor (SURI).[5] Its primary mechanism involves the potent and selective inhibition of URAT1, which is located on the apical membrane of renal proximal tubular cells.[1][5] By blocking URAT1, dotinurad prevents the reabsorption of uric acid from the glomerular filtrate back into the bloodstream, thereby promoting its excretion in the urine and effectively lowering sUA levels.[5][6]
Dotinurad's high selectivity for URAT1 distinguishes it from other uricosuric agents.[7] It exhibits only weak inhibitory effects on other transporters involved in urate homeostasis, such as ATP-binding cassette subfamily G member 2 (ABCG2), organic anion transporter 1 (OAT1), and organic anion transporter 3 (OAT3).[7] This selectivity is believed to contribute to a more targeted therapeutic effect and a favorable safety profile.[5] The mechanism of action involves both competitive (cis) and non-competitive (trans) inhibition of URAT1, leading to a significant reduction in uric acid reabsorption.[6]
Pharmacokinetics
Dotinurad exhibits a predictable pharmacokinetic profile characterized by rapid absorption and dose-proportional exposure.[8]
Absorption and Distribution
Following oral administration, dotinurad is rapidly absorbed, with time to maximum plasma concentration (Tmax) generally observed between 2 to 3.5 hours.[8][9] The apparent volume of distribution is low, reported as 0.182 L/kg in humans, indicating that the drug is primarily confined to the systemic circulation.[10][11] Dotinurad is highly bound to plasma proteins, with a binding ratio of 99.4%, primarily to albumin.[10][11]
Metabolism and Excretion
The primary metabolite of dotinurad is its glucuronide conjugate, with no specific metabolites identified in humans.[10][11] The percentage of unchanged dotinurad excreted in the urine is low.[10][11] The terminal elimination half-life (T1/2) of dotinurad is approximately 9 to 11 hours.[8][9]
Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of dotinurad from various clinical studies.
Table 1: Single Ascending Dose Pharmacokinetics of Dotinurad in Healthy Male Volunteers [8]
| Dose (mg) | Cmax (ng/mL) | Tmax (hr) | AUC0–inf (ng·hr/mL) | T1/2 (hr) |
| 0.5 | 39.4 ± 9.4 | 2.5 ± 1.0 | 450 ± 89 | 9.9 ± 1.2 |
| 1 | 89.2 ± 16.5 | 2.8 ± 1.2 | 1140 ± 210 | 10.1 ± 1.3 |
| 2 | 175 ± 32 | 3.0 ± 0.9 | 2240 ± 420 | 10.5 ± 1.4 |
| 5 | 452 ± 85 | 3.3 ± 0.8 | 6120 ± 1150 | 10.8 ± 1.5 |
| 10 | 956 ± 178 | 3.5 ± 0.5 | 13100 ± 2450 | 10.9 ± 1.6 |
| 20 | 1850 ± 345 | 3.7 ± 0.5 | 26400 ± 4950 | 11.2 ± 1.7 |
| Values are presented as mean ± standard deviation. |
Table 2: Pharmacokinetics of Dotinurad (1 mg Single Dose) in Different Age and Gender Groups [12]
| Group | Cmax (ng/mL) | Tmax (hr) | AUC0–inf (ng·hr/mL) | T1/2 (hr) |
| Elderly Male (≥65 years) | 93.30 | 2.83 | 1209.38 | 9.28 |
| Young Male (20-35 years) | 100.92 | 2.17 | 1424.76 | 10.92 |
| Elderly Female (≥65 years) | 112.07 | 2.00 | 1797.95 | 10.33 |
| Young Female (20-35 years) | 116.15 | 2.33 | 1832.67 | 10.45 |
Table 3: Pharmacokinetics of Dotinurad in Subjects with Hepatic Impairment (Single Dose) [1][13]
| Hepatic Function | Cmax (ng/mL) | Tmax (hr) | AUC0–48 (ng·hr/mL) | T1/2 (hr) |
| Normal | 118.0 | 3.0 | 1430 | 9.8 |
| Mild Impairment | 99.1 | 3.5 | 1470 | 10.2 |
| Moderate Impairment | 94.1 | 4.0 | 1450 | 10.5 |
| Severe Impairment | 87.9 | 4.0 | 1380 | 10.1 |
| Values are geometric means. |
Pharmacodynamics
The pharmacodynamic effects of dotinurad are characterized by a dose-dependent reduction in serum uric acid levels.
In Vitro Potency
Dotinurad is a highly potent inhibitor of URAT1, with a reported IC50 value of 0.0372 µmol/L.[4][7] In comparison, the IC50 values for other uricosuric agents against URAT1 are higher: benzbromarone (0.190 µmol/L), lesinurad (30.0 µmol/L), and probenecid (165 µmol/L).[4][7]
Table 4: In Vitro Inhibitory Potency (IC50) of Dotinurad and Other Uricosuric Agents [7]
| Compound | URAT1 (µmol/L) | ABCG2 (µmol/L) | OAT1 (µmol/L) | OAT3 (µmol/L) |
| Dotinurad | 0.0372 | 4.16 | 4.08 | 1.32 |
| Benzbromarone | 0.190 | >100 | 1.15 | 0.42 |
| Lesinurad | 30.0 | >100 | >100 | >100 |
| Probenecid | 165 | >100 | 1.25 | 1.30 |
Clinical Pharmacodynamic Effects
Clinical studies have demonstrated a significant and dose-dependent reduction in sUA levels with dotinurad treatment. The sUA-lowering effect appears to be saturable at doses above 5 mg.[8] A pharmacokinetic/pharmacodynamic model estimated the maximum effect (Emax) on renal urate reabsorption to be 0.51, with a plasma concentration at half-maximal effect of 196 ng/mL.[3][8]
Table 5: Percent Change in Serum Uric Acid Levels in Hyperuricemic Patients (8-week study) [2]
| Treatment Group | Mean Percent Change in sUA from Baseline |
| Dotinurad 1 mg | -37.03% |
| Dotinurad 2 mg | -50.91% |
| Dotinurad 4 mg | -64.37% |
| Placebo | +0.85% |
Table 6: Long-term Efficacy of Dotinurad in Hyperuricemic Patients [14]
| Dose | Reduction in sUA at Week 58 | % of Patients with sUA ≤ 6.0 mg/dL at Week 58 |
| 2 mg | -47.17% | 91.30% |
| 4 mg | -57.35% | 100.00% |
Experimental Protocols
The data presented in this guide are derived from rigorously designed preclinical and clinical studies.
In Vitro Transporter Inhibition Assays
The inhibitory effects of dotinurad on URAT1 and other transporters were evaluated using in vitro systems.[7] These assays typically involve cell lines (e.g., HEK293 cells) that are engineered to overexpress the specific transporter of interest. The ability of the drug to inhibit the transport of a radiolabeled substrate (e.g., [14C]uric acid) is then measured to determine the IC50 value.
Preclinical In Vivo Studies
Animal models, such as Cebus monkeys and Sprague-Dawley rats, were used to assess the in vivo pharmacokinetics and pharmacodynamics of dotinurad.[15] These studies involved oral administration of the drug, followed by serial blood and urine sampling to determine drug concentrations and uric acid levels.
Clinical Trials
Clinical trials in human subjects were conducted in multiple phases to evaluate the safety, tolerability, pharmacokinetics, and efficacy of dotinurad.
-
Study Design: The clinical trials were typically randomized, multicenter, double-blind, placebo-controlled, and employed a dose-escalation design.[2][16]
-
Subject Population: Studies were conducted in healthy volunteers of different ages and genders, as well as in hyperuricemic patients with or without gout.[2][8][12] Studies also included subjects with hepatic impairment.[1][13]
-
Drug Administration: Dotinurad was administered orally as a once-daily tablet.[14]
-
Sample Collection and Analysis: Blood samples were collected at multiple time points to determine the plasma concentrations of dotinurad and its metabolites using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[1] Serum and urine samples were collected to measure uric acid levels.[1]
-
Pharmacokinetic Analysis: Noncompartmental analysis was used to determine key PK parameters such as Cmax, Tmax, AUC, and T1/2.[1]
-
Pharmacodynamic Endpoints: The primary efficacy endpoint in clinical trials was typically the percent change in serum uric acid level from baseline.[2][16] Secondary endpoints often included the percentage of patients achieving a target sUA level (e.g., ≤ 6.0 mg/dL).[2]
-
Safety Assessments: Safety was monitored through the recording of adverse events, clinical laboratory tests, vital signs, and electrocardiograms.
Logical Relationships of Dotinurad's Effects
The administration of dotinurad initiates a cascade of events leading to the reduction of serum uric acid and its clinical benefits.
Conclusion
Dotinurad is a potent and selective URAT1 inhibitor with a well-characterized pharmacokinetic and pharmacodynamic profile. Its high selectivity for URAT1 translates into a significant and dose-dependent reduction in serum uric acid levels. Clinical studies have demonstrated its efficacy and safety in a range of patient populations. The predictable pharmacokinetics and potent pharmacodynamics of dotinurad make it a valuable therapeutic option for the management of hyperuricemia and gout. Further research and long-term studies will continue to elucidate the full clinical potential of this novel uricosuric agent.
References
- 1. Dotinurad: a clinical pharmacokinetic study of a novel, selective urate reabsorption inhibitor in subjects with hepatic impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical efficacy and safety of dotinurad, a novel selective urate reabsorption inhibitor, in Japanese hyperuricemic patients with or without gout: an exploratory, randomized, multicenter, double-blind, placebo-controlled, parallel-group early phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of Dotinurad? [synapse.patsnap.com]
- 6. What is the mechanism of action of Dotinurad? [synapse.patsnap.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Pharmacokinetic/pharmacodynamic modeling and simulation of dotinurad, a novel uricosuric agent, in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ideal pharmacokinetic profile of dotinurad as a selective urate reabsorption inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Clinical pharmacological study of dotinurad administered to male and female elderly or young subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dotinurad: a clinical pharmacokinetic study of a novel, selective urate reabsorption inhibitor in subjects with hepatic impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Open-label study of long-term administration of dotinurad in Japanese hyperuricemic patients with or without gout - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacological Evaluation of Dotinurad, a Selective Urate Reabsorption Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Dotinurad versus benzbromarone in Japanese hyperuricemic patient with or without gout: a randomized, double-blind, parallel-group, phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to URAT1 Inhibition in Gout Pathogenesis
For Researchers, Scientists, and Drug Development Professionals
Disambiguation: The term "URAT1 inhibitor 5" as specified in the query does not correspond to a known compound in the scientific literature. This guide will therefore focus on well-characterized and clinically relevant URAT1 inhibitors, using them as representative examples to elucidate the core principles of URAT1 inhibition in gout.
Introduction: The Role of URAT1 in Gout Pathogenesis
Gout is a debilitating form of inflammatory arthritis characterized by the deposition of monosodium urate (MSU) crystals in joints and soft tissues. This deposition is a direct consequence of chronic hyperuricemia, a condition of elevated serum uric acid (sUA) levels. The kidneys play a paramount role in maintaining urate homeostasis, reabsorbing approximately 90% of the urate filtered by the glomeruli. The urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is the primary transporter responsible for this reabsorption, making it a critical therapeutic target for managing hyperuricemia and gout.[1][2]
URAT1 is located on the apical membrane of renal proximal tubule cells and functions as an anion exchanger, facilitating the re-entry of urate from the tubular fluid back into the bloodstream.[3] Inhibition of URAT1 promotes the excretion of uric acid in the urine, thereby lowering sUA levels and preventing the formation of MSU crystals.[4] This mechanism forms the basis for the action of uricosuric agents, a class of drugs that includes several potent and selective URAT1 inhibitors.
Mechanism of Action of URAT1 Inhibitors
URAT1 inhibitors are designed to bind to the URAT1 transporter, competitively or non-competitively, and block its ability to reabsorb uric acid.[5] Structural studies, including cryo-electron microscopy, have revealed that many inhibitors bind to the inward-facing conformation of URAT1, effectively locking the transporter in a state that prevents urate translocation.[6] This leads to a significant increase in the fractional excretion of uric acid and a corresponding decrease in sUA levels. The development of selective URAT1 inhibitors aims to minimize off-target effects, such as interactions with other organic anion transporters (OATs), which have been associated with adverse events in older, non-selective uricosuric drugs.
Quantitative Data on URAT1 Inhibitors
The potency and efficacy of URAT1 inhibitors are key parameters in their development and clinical utility. The following tables summarize quantitative data for several prominent URAT1 inhibitors.
Table 1: In Vitro Potency of URAT1 Inhibitors
| Inhibitor | IC50 (Human URAT1) | Notes | Reference |
| Verinurad | 25 nM - 150 nM | Highly potent and selective. | [7][8][9][10] |
| Lesinurad | 3.36 µM - 7.3 µM | Selective Uric Acid Reabsorption Inhibitor (SURI). | [1][11][12][13] |
| Benzbromarone | 0.29 µM - 0.53 µM | Potent inhibitor, but with noted hepatotoxicity. | [1][14] |
| Dotinurad | < 50 nM | Highly selective with minimal effects on other transporters. | [10] |
| URAT1 inhibitor 6 | 35 nM | A potent derivative of Lesinurad. | [15] |
Table 2: Clinical Efficacy of URAT1 Inhibitors (Phase II & III Trial Data)
| Inhibitor | Dose | sUA Reduction | Responder Rate (% achieving target sUA) | Trial Phase | Reference |
| Verinurad | 5 - 12.5 mg | 17.5% - 34.4% reduction from baseline | - | Phase II | [3][10][16] |
| 2.5 - 20 mg (with allopurinol) | 47% - 74% reduction from baseline | - | Phase IIa | [6] | |
| AR882 | 75 mg | ~52% reduction from baseline (at 3 months) | 86% achieved sUA < 6 mg/dL; 64% achieved sUA < 5 mg/dL | Phase IIb | [4] |
| 75 mg | Median sUA reduced to 4.5 mg/dL from ~9.4 mg/dL baseline | - | Phase II | [2] | |
| Dotinurad | 2 mg | ~42% reduction from baseline | 82.8% achieved sUA ≤ 6.0 mg/dL | Pooled Phase II/III | [17] |
| 4 mg | ~60% reduction from baseline | 100% achieved sUA ≤ 6.0 mg/dL | Pooled Phase II/III | [17] | |
| 4 mg | - | 73.6% achieved sUA ≤ 6.0 mg/dL (vs. 38.1% for febuxostat 40mg) | Phase III | [18][19][20][21] | |
| Lesinurad | 200 mg (with XOI) | Significantly greater reduction than XOI alone | Higher proportion achieving target sUA than XOI alone | Phase III | [22] |
Experimental Protocols
4.1. In Vitro URAT1 Inhibition Assay
A common method to determine the in vitro potency of URAT1 inhibitors is the cell-based urate transport assay.
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably or transiently expressing human URAT1 (hURAT1) are typically used.[23][24][25]
-
Substrate: Radiolabeled [14C]-uric acid is a common substrate.[5] Non-radioactive methods using substrates like 6-carboxyfluorescein (6-CFL) have also been developed.[26]
-
Procedure:
-
Plate URAT1-expressing HEK293 cells in a multi-well plate and culture until confluent.
-
Pre-incubate the cells with varying concentrations of the test inhibitor for a defined period (e.g., 15-30 minutes).[23][25]
-
Initiate the uptake reaction by adding a buffer containing the substrate (e.g., [14C]-uric acid).
-
After a specific incubation time (e.g., 10-30 minutes), stop the reaction by washing the cells with ice-cold buffer.[25]
-
Lyse the cells and measure the intracellular concentration of the substrate using liquid scintillation counting (for radiolabeled substrates) or fluorescence detection.
-
Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value by non-linear regression analysis.
-
4.2. Clinical Trial Protocol for Tophaceous Gout
Clinical trials for URAT1 inhibitors in patients with tophaceous gout often employ advanced imaging techniques to assess efficacy.
-
Study Design: Randomized, double-blind, placebo-controlled or active-comparator trials are standard.[19][21]
-
Patient Population: Patients with a diagnosis of gout and at least one palpable tophus.[27]
-
Intervention: Administration of the investigational URAT1 inhibitor, often as monotherapy or in combination with a xanthine oxidase inhibitor (XOI) like allopurinol.[4][27]
-
Primary Endpoint: Change in serum uric acid (sUA) levels from baseline over a specified period (e.g., 3-6 months).[4]
-
Secondary Endpoints:
-
DECT Protocol:
-
Patients undergo a DECT scan at baseline and at the end of the treatment period.
-
The scanner operates at two different energy levels (e.g., 80 kV and 140 kV).[28][29]
-
Post-processing software utilizes a two-material decomposition algorithm to differentiate monosodium urate from calcium-based tissues.[30]
-
MSU deposits are color-coded (typically green) for visualization and quantification.[28][31]
-
Visualizing Pathways and Processes
Caption: URAT1-mediated urate reabsorption in the kidney and the site of inhibitor action.
Caption: A typical experimental workflow for the development of a URAT1 inhibitor.
Caption: The logical cascade from URAT1 inhibition to the therapeutic effect in gout.
Conclusion
Targeting URAT1 is a highly effective strategy for the management of gout by addressing the root cause of the disease in the majority of patients: renal under-excretion of uric acid. The development of potent and selective URAT1 inhibitors represents a significant advancement in gout therapy, offering the potential for improved efficacy and safety compared to older uricosuric agents. As demonstrated by the robust quantitative data from in vitro and clinical studies, these inhibitors can lead to substantial reductions in serum uric acid levels, promoting the dissolution of tophi and alleviating the clinical manifestations of gout. The continued development and clinical investigation of novel URAT1 inhibitors hold great promise for improving the quality of life for millions of individuals suffering from this painful and progressive disease.
References
- 1. Lesinurad, a novel, oral compound for gout, acts to decrease serum uric acid through inhibition of urate transporters in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. researchgate.net [researchgate.net]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacodynamic and pharmacokinetic effects and safety of verinurad in combination with allopurinol in adults with gout: a phase IIa, open-label study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Structural Basis for Inhibition of Urate Reabsorption in URAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. How URAT1 inhibitors can shape the future of chronic gout treatment: a narrative review of uricosurics past and present [explorationpub.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. ard.bmj.com [ard.bmj.com]
- 13. lesinurad [drugcentral.org]
- 14. Discovery of novel benzbromarone analogs with improved pharmacokinetics and benign toxicity profiles as antihyperuricemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. tandfonline.com [tandfonline.com]
- 17. tandfonline.com [tandfonline.com]
- 18. Dotinurad Outperforms Febuxostat in Lowering Uric Acid Levels in Chinese Gout Patients: Phase 3 Trial [medicaldialogues.in]
- 19. POS0255 A RANDOMIZED, MULTICENTER, DOUBLE-BLIND, PHASE 3 STUDY COMPARING EFFICACY OF DOTINURAD AND FEBUXOSTAT FOR THE TREATMENT OF GOUT IN CHINESE SUBJECTS | Annals of the Rheumatic Diseases [ard.bmj.com]
- 20. hcplive.com [hcplive.com]
- 21. Efficacy and Safety of Dotinurad Versus Febuxostat for the Treatment of Gout: A Randomized, Multicenter, Double-Blind, Phase 3 Trial in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. A System for Discovering Novel Uricosurics Targeting Urate Transporter 1 Based on In Vitro and In Vivo Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Development of a fluorescence-based assay for screening of urate transporter 1 inhibitors using 6-carboxyfluorescein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. ard.bmj.com [ard.bmj.com]
- 28. ard.bmj.com [ard.bmj.com]
- 29. mdpi.com [mdpi.com]
- 30. ajronline.org [ajronline.org]
- 31. Role of Dual Energy Computed Tomography Imaging in the Diagnosis of Gout - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of a Novel URAT1 Inhibitor: An In-depth Technical Guide
This document provides a comprehensive overview of the preclinical data for a novel, potent human urate transporter 1 (hURAT1) inhibitor, compound 23 , a bicyclic imidazolopyridine derivative. The information is compiled from the peer-reviewed publication "Discovery of Novel Bicyclic Imidazolopyridine-Containing Human Urate Transporter 1 Inhibitors as Hypouricemic Drug Candidates with Improved Efficacy and Favorable Druggability" and other relevant sources.
Introduction to URAT1 Inhibition
Urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is a crucial protein in the renal regulation of uric acid. Located in the apical membrane of the proximal tubule, it is responsible for the majority of uric acid reabsorption from the glomerular filtrate back into the bloodstream. In conditions of hyperuricemia, where serum uric acid (sUA) levels are elevated, inhibiting URAT1 is a key therapeutic strategy. By blocking this transporter, URAT1 inhibitors increase the urinary excretion of uric acid, thereby lowering sUA levels and reducing the risk of gout and other hyperuricemia-related comorbidities.
Compound 23 has emerged as a promising preclinical candidate with improved efficacy and favorable druggability compared to existing therapies like lesinurad.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of compound 23 .
Table 1: In Vitro Potency
| Target | Assay | IC50 (µM) | Test System |
| hURAT1 | Uric Acid Uptake | 1.36 | HEK293 cells expressing hURAT1 |
| Lesinurad (comparator) | Uric Acid Uptake | 5.54 | HEK293 cells expressing hURAT1 |
Data sourced from a 2022 publication in the Journal of Medicinal Chemistry.[1][2]
Table 2: In Vivo Efficacy in a Mouse Model of Acute Hyperuricemia
| Compound | Dose (mg/kg) | Route of Administration | Serum Uric Acid (sUA) Reduction |
| Compound 23 | Not Specified | Oral | ~4-fold lower than lesinurad |
| Lesinurad | Not Specified | Oral | - |
This study demonstrated a significantly greater reduction in serum uric acid levels by compound 23 compared to lesinurad in a mouse model of acute hyperuricemia.[1][2]
Table 3: Pharmacokinetic Profile in Kunming Mice
| Parameter | Value | Route of Administration |
| Oral Bioavailability (F%) | 59.3% | Oral |
| Acute Toxicity | No obvious toxicity | Single dose of 1000 mg/kg |
Pharmacokinetic studies revealed excellent oral bioavailability and a favorable acute safety profile for compound 23.[1][2]
Experimental Protocols
Detailed methodologies for the key preclinical experiments are outlined below.
In Vitro hURAT1 Inhibition Assay
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected with and expressing human URAT1 (hURAT1).
-
Substrate: Radiolabeled [¹⁴C]-uric acid is commonly used to measure uptake.
-
Procedure:
-
hURAT1-expressing HEK293 cells are seeded in appropriate multi-well plates and cultured to confluence.
-
Cells are washed with a pre-warmed buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
The cells are then incubated with varying concentrations of the test compound (compound 23 ) or a vehicle control for a predetermined period.
-
Following the pre-incubation, a solution containing [¹⁴C]-uric acid is added to the wells, and the cells are incubated for a specific duration to allow for uric acid uptake.
-
The uptake is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular radiolabeled substrate.
-
The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific uric acid uptake (IC50) is calculated by non-linear regression analysis of the concentration-response curve.
-
In Vivo Hyperuricemia Mouse Model
-
Animal Model: Kunming mice are typically used.
-
Induction of Hyperuricemia: Hyperuricemia is induced by the administration of a uricase inhibitor, such as potassium oxonate, which prevents the breakdown of uric acid in rodents.
-
Experimental Groups:
-
Vehicle control group
-
Positive control group (e.g., lesinurad)
-
Test group (compound 23 at various doses)
-
-
Procedure:
-
Mice are fasted overnight before the experiment.
-
The test compound, positive control, or vehicle is administered orally.
-
After a specified time, potassium oxonate is administered to induce hyperuricemia.
-
Blood samples are collected at various time points after induction.
-
Serum is separated, and the concentration of uric acid is determined using a commercial uric acid assay kit.
-
The percentage reduction in serum uric acid levels is calculated by comparing the treated groups to the vehicle control group.
-
Pharmacokinetic Study in Mice
-
Animal Model: Kunming mice.
-
Dosing:
-
Intravenous (IV) administration of a single dose of compound 23 to determine clearance and volume of distribution.
-
Oral (PO) administration of a single dose of compound 23 to determine absorption and oral bioavailability.
-
-
Sample Collection: Blood samples are collected at multiple time points after drug administration via methods such as tail vein or retro-orbital bleeding.
-
Sample Analysis: Plasma is separated from the blood samples, and the concentration of compound 23 is quantified using a validated analytical method, typically Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
Data Analysis: Pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), and oral bioavailability (F%) are calculated using non-compartmental analysis.
Diagrams
Mechanism of URAT1 Inhibition
Caption: Mechanism of action of Compound 23 in inhibiting uric acid reabsorption via the URAT1 transporter.
In Vivo Efficacy Study Workflow
Caption: Experimental workflow for evaluating the in vivo efficacy of Compound 23 in a mouse model.
Conclusion
The preclinical data for compound 23 , a novel bicyclic imidazolopyridine derivative, demonstrate its potential as a promising therapeutic agent for hyperuricemia and gout. With a potent in vitro inhibitory activity against hURAT1 that surpasses the comparator compound lesinurad, coupled with significant in vivo efficacy in reducing serum uric acid levels, this compound shows a strong preclinical proof of concept. Furthermore, its excellent oral bioavailability and favorable acute safety profile in mice suggest that compound 23 possesses desirable drug-like properties, warranting further investigation and development as a next-generation uricosuric agent.
References
Methodological & Application
Application Notes and Protocols for URAT1 Inhibitor 5 In Vitro Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urate Transporter 1 (URAT1), encoded by the SLC22A12 gene, is a crucial membrane transporter primarily expressed in the apical membrane of renal proximal tubule cells.[1][2] It plays a major role in regulating serum uric acid levels by mediating the reabsorption of urate from the glomerular filtrate back into the bloodstream.[1][3][4] Inhibition of URAT1 is a key therapeutic strategy for the treatment of hyperuricemia and gout, as it promotes the excretion of uric acid.[1][5] URAT1 inhibitor 5 is a potent inhibitor of URAT1 and is under investigation for its potential in managing hyperuricemia.[6] This document provides detailed protocols for an in vitro assay to characterize the inhibitory activity of this compound.
URAT1 Signaling and Mechanism of Inhibition
URAT1 functions as an anion exchanger, reabsorbing urate in exchange for intracellular monocarboxylates like lactate or nicotinate.[7] By blocking this transporter, URAT1 inhibitors prevent the reabsorption of uric acid, thereby increasing its renal excretion and lowering serum uric acid levels.[5] This mechanism of action is central to the therapeutic effect of uricosuric agents.
Experimental Protocols
This section details the in vitro assay protocol for determining the inhibitory potency of this compound. The assay utilizes a cell line stably expressing human URAT1 and measures the uptake of a labeled substrate.
Objective:
To determine the half-maximal inhibitory concentration (IC50) of this compound on human URAT1 transporter activity.
Materials and Reagents:
-
Cell Line: Human Embryonic Kidney 293 (HEK293) cells stably transfected with human URAT1 (hURAT1). A mock-transfected cell line (not expressing hURAT1) should be used as a negative control.[8]
-
Test Compound: this compound.
-
Positive Controls: Lesinurad, Benzbromarone.[9]
-
Substrate: [¹⁴C]-Uric Acid or 6-Carboxyfluorescein (6-CFL).[10]
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer.
-
Lysis Buffer: 0.1 M NaOH or a suitable cell lysis buffer.
-
Scintillation Cocktail: For use with [¹⁴C]-Uric Acid.
-
Multi-well Plates: 24- or 96-well plates suitable for cell culture.
-
Instrumentation: Liquid scintillation counter or fluorescence plate reader, cell incubator, centrifuge.
Experimental Workflow Diagram:
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed the hURAT1-HEK293 and mock-transfected cells into 24- or 96-well plates at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂ for 24-48 hours.
-
-
Compound Preparation:
-
Prepare stock solutions of this compound and positive controls (Lesinurad, Benzbromarone) in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test and control compounds in the assay buffer to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed 0.5%.
-
-
Uptake Assay:
-
On the day of the assay, aspirate the culture medium from the wells.
-
Wash the cell monolayer twice with pre-warmed (37°C) assay buffer.
-
Add the diluted compounds (this compound, positive controls, and vehicle control) to the respective wells.
-
Pre-incubate the cells with the compounds for 10-15 minutes at 37°C.
-
Initiate the uptake reaction by adding the labeled substrate ([¹⁴C]-Uric Acid or 6-CFL) to each well. The final substrate concentration should be close to its Km value for URAT1 if known, or in the low micromolar range.[10]
-
Incubate for a specific time (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of substrate uptake.
-
Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold assay buffer.
-
-
Measurement of Substrate Uptake:
-
Lyse the cells by adding a lysis buffer (e.g., 0.1 M NaOH) to each well and incubating for at least 30 minutes.
-
For [¹⁴C]-Uric Acid: Transfer the cell lysate to scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
For 6-Carboxyfluorescein: Measure the fluorescence intensity using a fluorescence plate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Determine the protein concentration in each well using a standard protein assay (e.g., BCA assay) to normalize the uptake data.
-
Calculate the URAT1-specific uptake by subtracting the uptake in mock-transfected cells from the uptake in hURAT1-expressing cells.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation
The results of the in vitro assay can be summarized in the following tables for clear comparison.
Table 1: Inhibition of hURAT1-mediated [¹⁴C]-Uric Acid Uptake
| Compound | IC50 (µM) |
| This compound | [Insert experimental value] |
| Lesinurad | 7.2 |
| Benzbromarone | 0.3 |
IC50 values are presented as the mean ± SD from at least three independent experiments.
Table 2: Kinetic Parameters of URAT1 Inhibition by this compound
| Parameter | Value |
| Inhibition type | [e.g., Competitive, Non-competitive] |
| Ki (µM) | [Insert experimental value] |
The mode of inhibition can be determined by performing the uptake assay with varying concentrations of both the substrate and this compound and analyzing the data using Lineweaver-Burk or other kinetic plots.
Conclusion
This application note provides a comprehensive protocol for the in vitro evaluation of this compound. By following these procedures, researchers can obtain reliable and reproducible data on the inhibitory potency and mechanism of action of this compound, which is essential for its further development as a potential therapeutic agent for hyperuricemia and gout.
References
- 1. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Brief Review of Natural Products with Urate Transporter 1 Inhibition for the Treatment of Hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Urate transporter structures reveal the mechanism behind important drug target for gout | EurekAlert! [eurekalert.org]
- 4. Mechanisms of urate transport and uricosuric drugs inhibition in human URAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are URAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Mechanism of high affinity inhibition of the human urate transporter URAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Inhibitory Activities of Dietary Flavonoids against URAT1, a Renal Urate Re-Absorber: In Vitro Screening and Fractional Approach Focused on Rooibos Leaves [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Development of a fluorescence-based assay for screening of urate transporter 1 inhibitors using 6-carboxyfluorescein - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for URAT1 Inhibitor Cell-Based Assay Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is a crucial protein in the regulation of uric acid levels in the human body.[1] Located in the apical membrane of proximal tubule cells in the kidneys, URAT1 is responsible for the reabsorption of uric acid from the glomerular filtrate back into the bloodstream.[1][2] Dysregulation of URAT1 activity, leading to increased uric acid reabsorption, is a primary cause of hyperuricemia, a condition characterized by elevated serum uric acid levels.[3][4] Hyperuricemia is a significant risk factor for the development of gout, a painful inflammatory arthritis caused by the deposition of monosodium urate crystals in joints and other tissues.[3]
Given its central role in urate homeostasis, URAT1 has emerged as a key therapeutic target for the treatment of hyperuricemia and gout.[3] Pharmacological inhibition of URAT1 promotes the excretion of uric acid in the urine, thereby lowering serum uric acid levels.[3] Several uricosuric agents, including benzbromarone, probenecid, and lesinurad, exert their therapeutic effects through the inhibition of URAT1.[3][5] The development of novel, potent, and selective URAT1 inhibitors is an active area of research in the pursuit of more effective and safer treatments for gout.
This document provides detailed application notes and protocols for the development and implementation of cell-based assays to screen for and characterize URAT1 inhibitors. These assays are essential tools for identifying and optimizing new chemical entities with the potential to become next-generation gout therapies.
Signaling Pathway and Mechanism of Action
URAT1 functions as an anion exchanger, mediating the uptake of uric acid from the tubular lumen in exchange for intracellular organic anions, such as lactate. This process is a key step in the overall renal reabsorption of urate. Inhibitors of URAT1 block this transport process, leading to increased renal excretion of uric acid and a subsequent reduction in serum uric acid levels.
Figure 1. URAT1-mediated uric acid reabsorption and inhibition.
Experimental Protocols
The following protocols describe two common cell-based assay formats for screening URAT1 inhibitors: a traditional radiolabeled urate uptake assay and a more modern fluorescence-based assay.
Radiolabeled Uric Acid Uptake Assay
This assay directly measures the uptake of radiolabeled uric acid into cells stably expressing human URAT1. A reduction in the intracellular radioactivity in the presence of a test compound indicates inhibition of URAT1-mediated transport.
Materials:
-
HEK293 or CHO cells stably transfected with human URAT1 (hURAT1)
-
Control cells (parental cell line not expressing hURAT1)
-
Cell culture medium (e.g., DMEM, Ham's F-12)
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
[¹⁴C]-Uric acid
-
Uptake buffer (e.g., Krebs-Ringer buffer)
-
Wash buffer (ice-cold PBS)
-
Cell lysis buffer
-
Scintillation cocktail
-
Scintillation counter
-
Multi-well plates (e.g., 24-well or 96-well)
Protocol:
-
Cell Seeding:
-
Seed hURAT1-expressing cells and control cells into multi-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Compound Incubation:
-
On the day of the assay, aspirate the culture medium and wash the cells once with pre-warmed uptake buffer.
-
Add uptake buffer containing various concentrations of the test compound or vehicle control to the wells.
-
Pre-incubate the cells with the compounds for a defined period (e.g., 10-30 minutes) at 37°C.
-
-
Uptake Initiation:
-
Prepare a solution of [¹⁴C]-uric acid in uptake buffer.
-
Add the [¹⁴C]-uric acid solution to each well to initiate the uptake reaction.
-
Incubate for a specific time (e.g., 5-20 minutes) at 37°C. The incubation time should be within the linear range of uptake.
-
-
Uptake Termination and Washing:
-
Terminate the uptake by rapidly aspirating the radioactive solution.
-
Immediately wash the cells multiple times with ice-cold wash buffer to remove extracellular [¹⁴C]-uric acid.
-
-
Cell Lysis and Measurement:
-
Lyse the cells by adding cell lysis buffer to each well.
-
Transfer the cell lysates to scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the counts per minute (CPM) obtained from the control cells (non-specific uptake) from the CPM of the hURAT1-expressing cells.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the concentration-response data to a sigmoidal dose-response curve.
-
Fluorescence-Based URAT1 Inhibition Assay
This assay utilizes a fluorescent substrate that is transported by URAT1. Inhibition of URAT1 is measured as a decrease in the intracellular accumulation of the fluorescent probe. 6-carboxyfluorescein (6-CFL) has been identified as a suitable fluorescent substrate for hURAT1.[5]
Materials:
-
HEK293 or CHO cells stably transfected with hURAT1
-
Control cells
-
Cell culture medium
-
FBS
-
Penicillin-Streptomycin
-
6-carboxyfluorescein (6-CFL)
-
Uptake buffer
-
Wash buffer (ice-cold PBS)
-
Fluorescence plate reader
Protocol:
-
Cell Seeding:
-
Follow the same procedure as for the radiolabeled assay.
-
-
Compound Incubation:
-
Follow the same procedure as for the radiolabeled assay.
-
-
Uptake Initiation:
-
Prepare a solution of 6-CFL in uptake buffer.
-
Add the 6-CFL solution to each well.
-
Incubate for a defined time at 37°C.
-
-
Uptake Termination and Washing:
-
Terminate the uptake by aspirating the 6-CFL solution.
-
Wash the cells with ice-cold wash buffer.
-
-
Fluorescence Measurement:
-
Add uptake buffer or a suitable lysis buffer to the wells.
-
Measure the intracellular fluorescence using a fluorescence plate reader with appropriate excitation and emission wavelengths for 6-CFL.
-
-
Data Analysis:
-
Subtract the fluorescence signal from the control cells.
-
Calculate the percentage of inhibition and determine the IC₅₀ values as described for the radiolabeled assay.
-
Figure 2. General workflow for URAT1 inhibitor cell-based assays.
Data Presentation
The inhibitory activity of test compounds is typically expressed as the half-maximal inhibitory concentration (IC₅₀). The following table summarizes the IC₅₀ values for several known URAT1 inhibitors.
| Compound | IC₅₀ (nM) | Assay Type | Cell Line | Reference |
| Dotinurad | 37.2 | Not Specified | Not Specified | [6] |
| Verinurad | 25 | Not Specified | Not Specified | [2][6] |
| URAT1 inhibitor 3 | 0.8 | Not Specified | Not Specified | [2][6] |
| URAT1 inhibitor 8 | 1 | Not Specified | Not Specified | [2][6] |
| URAT1 inhibitor 7 | 12 | Not Specified | Not Specified | [6] |
| hURAT1 inhibitor 2 | 18 | Not Specified | Not Specified | [2] |
| URAT1 inhibitor 1 | 32 | Not Specified | Not Specified | [2][6] |
| URAT1 inhibitor 6 | 35 | Not Specified | Not Specified | [2][6] |
| Epaminurad (UR-1102) | 57 (Ki) | Not Specified | Not Specified | [2][6] |
| Benzbromarone | 2,800 | Not Specified | Not Specified | [2] |
| Lesinurad | 7,200 | Urate Transport | Not Specified | [7] |
| Febuxostat | 36,100 | Fluorescence-based | Not Specified | [7] |
Logical Relationships in Assay Development
The successful development of a robust URAT1 inhibitor screening assay requires careful consideration of several interconnected factors. The choice of cell line, assay format, and specific experimental parameters will all impact the quality and reliability of the data generated.
References
- 1. Frontiers | Function of Uric Acid Transporters and Their Inhibitors in Hyperuricaemia [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Study Sheds Light on Role of URAT1, Offering Insights for Improved Gout Therapies | Docwire News [docwirenews.com]
- 4. The URAT1 Uric Acid Transporter Is Important in Uric Acid Homeostasis and Its Activity May be Altered in Gout Patients and in Drug-Induced Hyperuricemia - ACR Meeting Abstracts [acrabstracts.org]
- 5. Development of a fluorescence-based assay for screening of urate transporter 1 inhibitors using 6-carboxyfluorescein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. abmole.com [abmole.com]
- 7. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: URAT1 Inhibitor Screening in HEK293 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hyperuricemia, characterized by elevated serum uric acid levels, is a primary risk factor for gout and is associated with other metabolic and cardiovascular diseases. Urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is a key renal transporter responsible for the reabsorption of uric acid from the glomerular filtrate back into the bloodstream.[1][2] Consequently, URAT1 has emerged as a critical therapeutic target for the development of uricosuric agents that lower serum uric acid by promoting its renal excretion. Human Embryonic Kidney 293 (HEK293) cells are a widely utilized and effective in vitro model for studying URAT1 function and for the screening and characterization of URAT1 inhibitors. Their high transfection efficiency and robust growth characteristics make them ideal for overexpressing URAT1 and performing subsequent functional assays.
This document provides detailed protocols and application notes for utilizing HEK293 cell lines in the evaluation of URAT1 inhibitors.
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various compounds against URAT1, as determined in URAT1-expressing HEK293 cell lines. This data is crucial for comparing the potency of different inhibitors.
| Compound | IC50 (µM) | Cell Line | Assay Substrate | Reference |
| Benzbromarone | 0.44 | URAT1-HEK293 | Uric Acid (non-isotopic) | [3] |
| Benzbromarone | ~0.2 | URAT1-HEK293 | [14C]-Uric Acid | [1] |
| Benzbromarone | 4.96 ± 0.45 | URAT1-HEK293T | 6-CFL | [4] |
| SHR4640 | 0.13 | URAT1-HEK293 | Uric Acid (non-isotopic) | [3] |
| CC18002 | 1.69 | URAT1-HEK293 | Uric Acid (non-isotopic) | [3] |
| Lesinurad | ~12 | URAT1-HEK293 | [14C]-Uric Acid | [1] |
| Lesinurad | 3.5 | URAT1-HEK293 | Not Specified | [5] |
| Lesinurad | 75.36 ± 0.91 | URAT1-HEK293T | 6-CFL | [4] |
| Verinurad | ~0.04 | URAT1-HEK293 | [14C]-Uric Acid | [1] |
| Dotinurad | ~0.008 | URAT1-HEK293 | [14C]-Uric Acid | [1] |
| Probenecid | 1643.33 ± 18.01 | URAT1-HEK293T | 6-CFL | [4] |
| CDER167 | 2.08 ± 0.31 | URAT1-HEK293 | [14C]-Uric Acid | [6] |
| RDEA3170 | 1.47 ± 0.23 | URAT1-HEK293 | [14C]-Uric Acid | [6] |
| Sulfinpyrazone | 32 | URAT1-HEK293 | Not Specified | [5] |
| Isobavachin | 0.39 | URAT1-HEK293 | Uric Acid | [7] |
| Hesperetin | 17.6 | URAT1-293A | Uric Acid | [7] |
| Naringenin | 16.1 | URAT1-293A | Uric Acid | [7] |
| Nobiletin | 17.6 | URAT1-293A | Uric Acid | [7] |
| Apigenin | 0.64 | Not Specified | Uric Acid | [7] |
Experimental Protocols
Cell Culture and Transfection
Materials:
-
HEK293 cells (or HEK293T for transient expression)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Sodium Pyruvate (optional)
-
URAT1 expression vector (e.g., pcDNA3.1-hURAT1)
-
Transfection reagent (e.g., Lipofectamine 2000 or similar)
-
G418 (for stable cell line selection)
Protocol for Stable URAT1-HEK293 Cell Line Generation:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.[3]
-
Transfect the URAT1 expression vector into HEK293 cells using a suitable transfection reagent according to the manufacturer's protocol.
-
48 hours post-transfection, begin selection by adding G418 (concentration to be determined by a kill curve, typically 400-800 µg/mL) to the culture medium.
-
Replace the medium with fresh G418-containing medium every 3-4 days.
-
After 2-3 weeks, select and expand resistant colonies.
-
Verify URAT1 expression and function in selected clones by Western blot and a preliminary uric acid uptake assay.
Protocol for Transient Transfection:
-
Seed HEK293 or HEK293T cells in the desired plate format (e.g., 24-well or 96-well plates).[1]
-
Allow cells to reach 70-90% confluency.
-
Transfect cells with the URAT1 expression vector using a suitable transfection reagent.
-
Perform the uric acid uptake assay 24-48 hours post-transfection.[1][8]
Uric Acid Uptake Assays
Two primary methods are employed for measuring URAT1-mediated uric acid uptake: a non-isotopic (colorimetric or fluorometric) method and a radiolabeled method.
This method measures the intracellular accumulation of unlabeled uric acid.
Materials:
-
URAT1-expressing HEK293 cells and parental HEK293 cells (as a negative control)
-
24-well plates
-
Krebs-Ringer buffer (or similar physiological salt solution), pH 8.0[3]
-
Uric acid stock solution
-
Test inhibitors
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell lysis buffer
-
Commercial uric acid assay kit (e.g., colorimetric or fluorometric)
Protocol:
-
Seed both URAT1-HEK293 and parental HEK293 cells in 24-well plates at a density of approximately 2.5 x 10^5 cells per well.[3]
-
Culture until cells reach about 80% confluency.[3]
-
For inhibitor studies, pre-incubate the URAT1-HEK293 cells with various concentrations of the test compound for 30 minutes.[3]
-
Wash the cells with pre-warmed buffer.
-
Initiate the uptake by adding uric acid buffer (e.g., 750 µM uric acid in Krebs-Ringer buffer, pH 8.0) to all wells.[3]
-
Incubate for 30 minutes at 37°C.[3]
-
Terminate the uptake by rapidly washing the cells three times with ice-cold PBS.[3]
-
Lyse the cells and collect the cell lysate.
-
Measure the intracellular uric acid concentration using a commercial kit according to the manufacturer's instructions.[3]
-
Normalize the uric acid concentration to the total protein content of each well.
-
Calculate URAT1-specific uptake by subtracting the uptake in parental HEK293 cells from that in URAT1-HEK293 cells.
This is a highly sensitive method that directly measures the uptake of radiolabeled uric acid.
Materials:
-
URAT1-transfected HEK293 cells (transient or stable) and mock-transfected control cells
-
96-well Isoplate (or similar scintillation-compatible plate)[1][8]
-
Assay buffer (e.g., 25 mM HEPES, 125 mM sodium gluconate, 4.8 mM potassium gluconate, 1.2 mM monobasic potassium phosphate, 1.2 mM magnesium sulfate, 1.3 mM calcium gluconate, 5.6 mM glucose)[1][8]
-
[14C]-Uric acid
-
Test inhibitors
-
Wash buffer (e.g., 25 mM HEPES, 125 mM sodium gluconate)[8]
-
Lysis buffer (e.g., 0.1 M NaOH)[8]
-
Scintillation cocktail
-
Scintillation counter
Protocol:
-
Seed HEK293 cells in a 96-well Isoplate at a density of 30,000 cells per well and transfect with URAT1 or a mock vector.[1][8]
-
24 hours post-transfection, wash the cells twice with assay buffer.[1][8]
-
For inhibition assays, pre-incubate the cells with the test inhibitor at various concentrations.
-
Initiate the uptake by adding assay buffer containing [14C]-uric acid (e.g., 50 µM) to each well.[8]
-
Incubate for 15 minutes at room temperature.[8]
-
Terminate the uptake by washing the cells three times with wash buffer.[8]
-
Lyse the cells with 50 µL of 0.1 M NaOH.[8]
-
Add a scintillation cocktail to each well.
-
Measure the radioactivity in counts per minute (CPM) using a scintillation counter.[8]
-
Calculate the percentage of inhibition at each inhibitor concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[8]
Visualizations
URAT1-Mediated Uric Acid Transport and Inhibition
Caption: URAT1 facilitates uric acid reabsorption, a process blocked by inhibitors.
Experimental Workflow for URAT1 Inhibitor Screening
Caption: Step-by-step workflow for assessing URAT1 inhibitor efficacy in HEK293 cells.
Logical Relationships in URAT1 Inhibitor Application Notes
Caption: Structure of the application notes for URAT1 inhibitor studies.
References
- 1. Molecular mechanisms of urate transport by the native human URAT1 and its inhibition by anti-gout drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A System for Discovering Novel Uricosurics Targeting Urate Transporter 1 Based on In Vitro and In Vivo Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecular mechanism of drug inhibition of URAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDER167, a dual inhibitor of URAT1 and GLUT9, is a novel and potent uricosuric candidate for the treatment of hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Brief Review of Natural Products with Urate Transporter 1 Inhibition for the Treatment of Hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
Application Notes and Protocols for URAT1 Inhibitor Testing in Animal Models of Hyperuricemia
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of five commonly used animal models of hyperuricemia for the preclinical evaluation of URAT1 (Urate Transporter 1) inhibitors. Detailed protocols for model induction, experimental workflows, and data on the effects of various URAT1 inhibitors are presented to guide researchers in their drug discovery and development efforts.
Introduction to Hyperuricemia and URAT1 Inhibition
Hyperuricemia, characterized by elevated serum uric acid (sUA) levels, is a key risk factor for gout and is associated with other metabolic and cardiovascular diseases. Uric acid is the final product of purine metabolism in humans. In most other mammals, uric acid is further metabolized by the enzyme uricase (urate oxidase) to the more soluble allantoin. The absence of functional uricase in humans makes them predisposed to hyperuricemia.
URAT1, a renal urate transporter encoded by the SLC22A12 gene, plays a crucial role in the reabsorption of uric acid from the glomerular filtrate back into the blood. Inhibition of URAT1 is a key therapeutic strategy to increase uric acid excretion and thereby lower sUA levels. A variety of animal models have been developed to mimic human hyperuricemia and to test the efficacy of URAT1 inhibitors.
Animal Models of Hyperuricemia
This document details five distinct animal models for inducing hyperuricemia, each with its own advantages and limitations. The choice of model often depends on the specific research question, such as studying acute versus chronic hyperuricemia, or investigating the role of genetic factors.
Potassium Oxonate-Induced Hyperuricemia Model
This is a widely used and rapid model for inducing acute hyperuricemia. Potassium oxonate is a uricase inhibitor, which, when administered to animals with functional uricase (like mice and rats), leads to a rapid increase in sUA levels.
Experimental Protocol:
-
Animals: Male Kunming mice or Sprague-Dawley rats are commonly used.
-
Acclimatization: Animals are acclimatized for at least one week under standard laboratory conditions (22-24°C, 40-70% humidity, 12-hour light/dark cycle) with free access to standard chow and water.
-
Induction:
-
Prepare a suspension of potassium oxonate in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium - CMC-Na).
-
Administer potassium oxonate intraperitoneally (i.p.) at a dose of 250-300 mg/kg body weight.[1][2][3]
-
To further increase sUA levels, a purine precursor like hypoxanthine (300 mg/kg, intragastrically) or adenine can be co-administered.[1][3]
-
-
Timing: Peak sUA levels are typically observed 2 hours after potassium oxonate administration.[2]
-
Drug Administration: Test compounds (URAT1 inhibitors) are usually administered orally 1 hour before or concurrently with the induction agents.
-
Sample Collection: Blood samples are collected at various time points (e.g., 2, 4, 6 hours post-induction) to measure sUA levels.
Yeast Extract-Induced Hyperuricemia Model
This model simulates hyperuricemia induced by a high-purine diet, as yeast extract is rich in nucleic acids. It is often used to study diet-related hyperuricemia and can be used to establish both acute and chronic models.
Experimental Protocol:
-
Animals: Male Sprague-Dawley rats or Kunming mice are suitable.
-
Acclimatization: Standard acclimatization for at least one week.
-
Induction:
-
Prepare a paste or suspension of yeast extract.
-
Administer yeast extract orally by gavage at a dose of 15 g/kg for rats or 20 g/kg for mice, once or twice daily.[4][5]
-
For a more robust and stable model, yeast extract administration can be combined with a uricase inhibitor like potassium oxonate (oteracil potassium).[4][5][6] A combined diet of 2% oteracil potassium and 12% yeast extract has been shown to be effective in rats.[5]
-
-
Duration: The induction period can range from a few days for an acute model to several weeks (e.g., 4-6 weeks) for a chronic model.[5][6]
-
Drug Administration: URAT1 inhibitors are typically administered orally daily during the induction period.
-
Sample Collection: Blood and urine samples are collected at the end of the study period for biochemical analysis.
Fructose-Induced Hyperuricemia Model
High fructose intake is a known contributor to hyperuricemia in humans. Fructose metabolism depletes intracellular phosphate and ATP, leading to increased AMP degradation to uric acid. This model is relevant for studying metabolic syndrome-associated hyperuricemia.
Experimental Protocol:
-
Animals: Male Sprague-Dawley or Wistar rats are commonly used.
-
Acclimatization: Standard acclimatization for one week.
-
Induction:
-
Duration: The induction period is typically several weeks (e.g., 8-20 weeks) to establish chronic hyperuricemia and associated metabolic changes.[8]
-
Drug Administration: Test compounds are administered daily via oral gavage during the induction period.
-
Sample Collection: Blood, urine, and tissue samples (liver, kidney) are collected at the end of the study to assess sUA, renal function, and metabolic parameters.
Urate Oxidase (Uox) Knockout Mouse Model
This genetic model provides a more physiologically relevant representation of human hyperuricemia, as these mice lack the Uox enzyme, similar to humans.
Experimental Protocol:
-
Animals: Uox knockout (Uox-/-) mice on a C57BL/6J background are used.[10][11]
-
Maintenance: Homozygous Uox knockout mice often have a high mortality rate and may require treatment with a xanthine oxidase inhibitor like allopurinol for survival, especially in the early postnatal period.[10][12]
-
Hyperuricemia: These mice spontaneously develop hyperuricemia.[12]
-
Drug Administration: URAT1 inhibitors can be administered to these mice to evaluate their uricosuric effects.
-
Sample Collection: Blood and urine are collected to measure uric acid levels and assess renal function. This model is particularly useful for studying the long-term consequences of chronic hyperuricemia.
Human URAT1 (hURAT1) Transgenic Mouse Model
This model is highly valuable for testing the efficacy of URAT1 inhibitors that are specific for the human transporter, as there are species differences in URAT1 function and inhibitor sensitivity.
Experimental Protocol:
-
Animals: Mice with the murine Urat1 gene knocked out and replaced with the human SLC22A12 (hURAT1) gene (hURAT1-KI mice) are used.[13][14][15][16][17]
-
Induction of Hyperuricemia: While these mice express hURAT1, they still have uricase. Therefore, to induce hyperuricemia for inhibitor testing, a uricase inhibitor and/or a purine load is required. Intraperitoneal injection of hypoxanthine (e.g., 480 mg/kg) is a common method.[15]
-
Drug Administration: hURAT1-specific inhibitors are administered to these mice to assess their ability to lower sUA.
-
Sample Collection: Blood samples are collected to measure sUA levels. This model is ideal for preclinical evaluation of urate-lowering drugs targeting human URAT1.[13][17]
Data Presentation: Efficacy of URAT1 Inhibitors
The following tables summarize the quantitative effects of various URAT1 inhibitors on serum uric acid levels in different animal models of hyperuricemia.
Table 1: Effect of Lesinurad in Potassium Oxonate-Induced Hyperuricemic Mice
| Treatment Group | Serum Uric Acid (mg/dL) | % Reduction vs. Hyperuricemic Control | Reference |
| Normal Control | ~1.5 | - | [18],[19] |
| Hyperuricemic Control | ~4.5 | - | [18],[19] |
| Lesinurad | ~2.5 | ~44% | [18],[19] |
| Lesinurad + Allopurinol | ~1.8 | ~60% | [18],[19] |
Table 2: Effect of Benzbromarone in Yeast Extract-Induced Hyperuricemic Rats
| Treatment Group | Serum Uric Acid (µmol/L) | % Reduction vs. Hyperuricemic Control | Reference |
| Normal Control | ~120 | - | [20] |
| Hyperuricemic Control | ~210 | - | [20] |
| Benzbromarone | ~130 | ~38% | [20] |
Table 3: Effect of Benzbromarone in hURAT1 Transgenic Hyperuricemic Mice
| Treatment Group | Blood Uric Acid (µmol/L) | % Reduction vs. Hyperuricemic Control | Reference |
| Wild-Type (WT) + Hypoxanthine | ~183.5 | - | [13] |
| hURAT1-KI + Hypoxanthine | ~251 | - | [13] |
| hURAT1-KI + Hypoxanthine + Benzbromarone | ~164.2 | ~34.6% | [13] |
Table 4: Effect of Dotinurad in a Mouse Model of Alport Syndrome (a model of chronic kidney disease)
| Treatment Group | Outcome | Observation | Reference |
| Control Mice | Lifespan, Renal Function | Normal progression of disease | [21] |
| Dotinurad-treated Mice | Lifespan, Renal Function | Significantly longer lifespan, lower urinary albumin-to-creatinine ratios, and reduced glomerulosclerosis. | [21] |
Note: In this specific study, serum uric acid levels were not significantly changed by dotinurad, suggesting a potential renoprotective effect independent of systemic uric acid lowering in this particular model.
Mandatory Visualizations
Signaling Pathway of Renal Urate Transport and URAT1 Inhibition
Caption: Renal urate transport and the mechanism of URAT1 inhibitors.
General Experimental Workflow for Evaluating URAT1 Inhibitors
References
- 1. mdpi.com [mdpi.com]
- 2. rjpbcs.com [rjpbcs.com]
- 3. Anti-Hyperuricemic and Nephroprotective Effects of Dihydroberberine in Potassium Oxonate- and Hypoxanthine-Induced Hyperuricemic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. zgsydw.alljournal.ac.cn [zgsydw.alljournal.ac.cn]
- 6. Yeast Extract and Potassium Oxonate-Induced Hyperuricemia Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. mdpi.com [mdpi.com]
- 8. Ferulic acid supplementation alleviates hyperuricemia in high-fructose/fat diet-fed rats via promoting uric acid excretion and mediating the gut microbiota - Food & Function (RSC Publishing) [pubs.rsc.org]
- 9. ifoodmm.com [ifoodmm.com]
- 10. academic.oup.com [academic.oup.com]
- 11. oss.gempharmatech.com [oss.gempharmatech.com]
- 12. cyagen.com [cyagen.com]
- 13. hURAT1 Transgenic Mouse Model for Evaluating Targeted Urate-Lowering Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. biorxiv.org [biorxiv.org]
- 16. researchgate.net [researchgate.net]
- 17. [PDF] hURAT1 Transgenic Mouse Model for Evaluating Targeted Urate-Lowering Agents | Semantic Scholar [semanticscholar.org]
- 18. Impact of Lesinurad and allopurinol on experimental Hyperuricemia in mice: biochemical, molecular and Immunohistochemical study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Alterations of the Gut Microbiome Associated With the Treatment of Hyperuricaemia in Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Dotinurad, a Novel Urate Reabsorption Inhibitor, Prolongs Survival in Alport Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Dosing of URAT1 Inhibitor 5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is a crucial protein in the renal reabsorption of uric acid.[1][2] Located on the apical membrane of proximal tubule epithelial cells, URAT1 is responsible for reabsorbing approximately 90% of the uric acid filtered by the glomerulus back into the bloodstream.[3] Inhibition of URAT1 is a primary therapeutic strategy for reducing serum uric acid (sUA) levels in patients with hyperuricemia and gout.[1][4] This document provides detailed application notes and protocols for the in vivo evaluation of "URAT1 inhibitor 5," a representative small molecule inhibitor of URAT1, in rodent models of hyperuricemia.
Data Presentation: In Vivo Dosing of Representative URAT1 Inhibitors
The following table summarizes in vivo dosing information for various URAT1 inhibitors from preclinical studies. This data can serve as a reference for designing experiments with this compound.
| Compound Name/ID | Animal Model | Route of Administration | Dose Range | Key Findings |
| HNW005 | Not Specified | In vivo | 2 mg/kg | Achieved a 64.8% reduction in uric acid. |
| Furocoumarins | Potassium oxonate-induced hyperuricemic mice | Not Specified | 20-40 mg/kg | Inhibited URAT1 activity and promoted uric acid excretion.[5] |
| Fisetin | Potassium oxonate-induced hyperuricemic mice | Not Specified | 50-100 mg/kg | Inhibited URAT1 activity and promoted uric acid excretion.[5] |
| Morin | Potassium oxonate-induced hyperuricemic mice | Not Specified | 10-40 mg/kg | Inhibited URAT1 activity and promoted uric acid excretion.[5] |
| Rutin | Potassium oxonate-induced hyperuricemic mice | Not Specified | 25-100 mg/kg | Inhibited URAT1 activity and promoted uric acid excretion.[5] |
| Luteolin | Potassium oxonate-induced hyperuricemic mice | Not Specified | 3-10 mg/kg | Inhibited URAT1 expression and promoted uric acid excretion.[5] |
| BDEO (compound 9) | Potassium oxonate-induced hyperuricemic mice | Not Specified | 5 mg/kg | Significantly decreased serum urate.[6] |
| Nootkatone | Potassium oxonate-induced hyperuricemic rats | In vivo | 100 mg/kg | Significantly reduced serum uric acid.[6] |
| Baicalein | Potassium oxonate-induced hyperuricemia mice | Not Specified | 200 mg/kg | Significantly lowered urate levels by increasing urate excretion.[6] |
| CC18002 | Subacute and Chronic hyperuricemic mice | Oral | 100 mg/kg | Markedly decreased blood uric acid levels, comparable to benzbromarone.[7][8] |
| CDER167 | Potassium oxonate-induced hyperuricemic mice | Oral | 10 mg/kg/day for 7 days | More effective in lowering blood uric acid and promoting urine uric acid excretion compared to RDEA3170.[9] |
| URAT1 inhibitor 2 | Acute hyperuricemia mice | Oral | 0.25 - 4 mg/kg | Showed dose-dependent lowering of serum uric acid.[10] |
| Dihydroberberine (DHB) | Potassium oxonate and hypoxanthine-induced hyperuricemic mice | Oral | 25, 50 mg/kg | Showed significant hypouricemic and renoprotective effects.[11] |
Experimental Protocols
Potassium Oxonate-Induced Hyperuricemia Model in Mice
This is a widely used model to induce hyperuricemia by inhibiting the enzyme uricase, which breaks down uric acid in rodents.[7][9][12]
Materials:
-
Potassium Oxonate (PO)
-
Vehicle for PO (e.g., 0.5% w/v carboxymethylcellulose (CMC) in saline)
-
Male Kunming or C57BL/6 mice (8-10 weeks old)
-
Gavage needles
-
Warming device (e.g., heating pad or lamp)
Protocol:
-
Acclimatize mice for at least one week before the experiment.
-
Prepare a suspension of potassium oxonate in the chosen vehicle. A common concentration is 25 mg/mL for a 250 mg/kg dose in a 10 mL/kg volume.
-
Administer potassium oxonate (e.g., 250 mg/kg) via intraperitoneal (i.p.) injection or oral gavage. Some protocols suggest administration for seven consecutive days to establish a stable hyperuricemic model.[9]
-
One hour after the final potassium oxonate administration, the test compound (this compound) or vehicle can be administered.
-
Blood samples are typically collected at various time points (e.g., 1, 2, 4, 8, and 24 hours) post-treatment to assess serum uric acid levels.
Formulation and Administration of this compound
The choice of vehicle and route of administration depends on the physicochemical properties of the inhibitor.
a. Oral Administration (Gavage)
Vehicle Formulation: For many small molecule drugs, a suspension in an aqueous vehicle is suitable for oral gavage.[3][13] A common vehicle is 0.5% (w/v) carboxymethylcellulose (CMC) with or without a surfactant like 0.1% Tween 80 in sterile water or saline.
Protocol:
-
Weigh the required amount of this compound.
-
Prepare the 0.5% CMC vehicle by slowly adding CMC powder to the water/saline while stirring vigorously to avoid clumping.
-
Add this compound to the vehicle and vortex or sonicate to achieve a homogenous suspension.
-
Administer the suspension to mice using a gavage needle. The volume is typically 5-10 mL/kg body weight.
b. Intravenous Administration
Vehicle Formulation: For intravenous administration, the compound must be in a clear, sterile solution.[5][14] A common vehicle for poorly soluble compounds is a mixture of solvents such as 20% N,N-Dimethylacetamide (DMA), 40% Propylene glycol (PG), and 40% Polyethylene Glycol (PEG-400) (DPP).[14][15]
Protocol:
-
Dissolve this compound in the chosen vehicle to the desired concentration.
-
Ensure the final solution is clear and free of particulates. Sterile filter if necessary.
-
Administer the solution via the tail vein. The injection volume is typically 1-5 mL/kg body weight.
Sample Collection and Analysis
a. Blood Collection
Methods: Blood can be collected via several methods, including saphenous vein, maxillary vein, or terminal cardiac puncture.[10][16][17][18][19] For serial sampling, the saphenous or maxillary vein is preferred.
Protocol (Saphenous Vein):
-
Restrain the mouse.
-
Shave the hair over the lateral saphenous vein on the hind leg.
-
Apply a small amount of petroleum jelly to the area to help the blood to bead.
-
Puncture the vein with a 25-27 gauge needle.
-
Collect the blood into a microcentrifuge tube (with or without anticoagulant depending on whether plasma or serum is required).
-
Apply pressure to the site to stop the bleeding.
b. Urine Collection
Methods: Urine can be collected using metabolic cages or by placing mice in a clean cage with a wire mesh floor.[6][20][21]
Protocol (Metabolic Cages):
-
House mice individually in metabolic cages with free access to food and water.
-
Collect urine over a 24-hour period.
-
Measure the total volume and store samples at -80°C for analysis.
c. Uric Acid Measurement
Serum and urine uric acid levels can be measured using commercially available colorimetric assay kits according to the manufacturer's instructions.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for in vivo evaluation of this compound.
URAT1 Signaling Pathway
Caption: Mechanism of action of URAT1 and its inhibition.
References
- 1. Recent advances on uric acid transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. URAT1 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 3. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Refining urine collection in mice: Development of an innovative urine collection device - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potassium Oxonate-Induced Hyperuricaemia Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. researchgate.net [researchgate.net]
- 9. clinexprheumatol.org [clinexprheumatol.org]
- 10. Rodent Blood Collection | Research Animal Resources and Compliance | University of Wisconsin-Madison [rarc.wisc.edu]
- 11. Anti-Hyperuricemic and Nephroprotective Effects of Dihydroberberine in Potassium Oxonate- and Hypoxanthine-Induced Hyperuricemic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. unirv.edu.br [unirv.edu.br]
- 17. Common Methods of Blood Collection in the Mouse-ELK Biotechnology CO.,Ltd. [elkbiotech.com]
- 18. Guidelines for Blood Collection in Laboratory Animals | UK Research [research.uky.edu]
- 19. einsteinmed.edu [einsteinmed.edu]
- 20. 2.4. Metabolic cage urine collections [bio-protocol.org]
- 21. protocols.io [protocols.io]
Application Notes and Protocols for the Study of Urate Transport Using URAT1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing URAT1 inhibitors for the investigation of urate transport mechanisms. The protocols and data presented are essential for researchers in the fields of nephrology, rheumatology, and metabolic diseases, as well as for professionals involved in the discovery and development of novel therapeutics for hyperuricemia and gout.
Introduction to URAT1
Urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is a crucial protein in the regulation of uric acid levels in the human body.[1][2] Primarily located on the apical membrane of renal proximal tubule cells, URAT1 is responsible for the reabsorption of approximately 90% of the uric acid filtered by the glomeruli.[1][3] This reabsorption process is a key determinant of serum uric acid concentrations. Dysregulation of URAT1 activity can lead to hyperuricemia, a condition characterized by elevated levels of uric acid in the blood, which is a primary risk factor for the development of gout, a painful inflammatory arthritis.[2]
URAT1 functions as an anion exchanger, mediating the uptake of urate from the tubular lumen in exchange for intracellular anions such as lactate and nicotinate.[4] Due to its central role in urate homeostasis, URAT1 has emerged as a major therapeutic target for the treatment of hyperuricemia and gout.[3][5] URAT1 inhibitors block the reabsorption of uric acid, thereby increasing its excretion in the urine and lowering serum uric acid levels.[2][6]
URAT1 Inhibitor 5: A Tool for Urate Transport Research
This document will provide data and protocols for well-established URAT1 inhibitors to serve as a guide for researchers. The principles and methodologies described herein are broadly applicable to the study of novel URAT1 inhibitors like "this compound."
Quantitative Data of Representative URAT1 Inhibitors
The inhibitory potency of various compounds against URAT1 is typically determined through in vitro cell-based assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's efficacy. The table below summarizes the IC50 values for several well-characterized URAT1 inhibitors.
| Inhibitor | Cell Line | Assay Type | IC50 (µM) | Reference |
| Verinurad | HEK293 | [14C]-Uric Acid Uptake | 0.025 | [7][8] |
| Lesinurad | HEK293 | [14C]-Uric Acid Uptake | 3.5 - 7.2 | [9][10] |
| Benzbromarone | HEK293 | [14C]-Uric Acid Uptake | 0.22 | [10] |
| Dotinurad | CHO | Not Specified | 0.0372 | [8][11] |
| URAT1 inhibitor 1 | Not Specified | Uric Acid Transporter Inhibition | 0.032 | [8][12] |
| URAT1 inhibitor 3 | Not Specified | URAT1 Inhibition | 0.0008 | [8] |
| hURAT1 inhibitor 2 | Not Specified | hURAT1 Inhibition | 0.018 | [7] |
Signaling Pathways and Experimental Workflows
Mechanism of URAT1 Inhibition in Renal Proximal Tubule
The following diagram illustrates the physiological role of URAT1 in urate reabsorption in the kidney and the mechanism of action of URAT1 inhibitors.
Caption: URAT1-mediated urate reabsorption and its inhibition.
Experimental Workflow for Evaluating URAT1 Inhibitors
This diagram outlines a typical workflow for the in vitro evaluation of a novel URAT1 inhibitor.
Caption: A standard workflow for in vitro URAT1 inhibitor testing.
Experimental Protocols
Protocol 1: In Vitro URAT1 Inhibition Assay Using [14C]-Uric Acid
This protocol describes a common method to determine the inhibitory activity of a test compound on URAT1-mediated uric acid transport using radiolabeled uric acid in a human embryonic kidney (HEK293) cell line transiently expressing human URAT1 (hURAT1).
Materials:
-
HEK293 cells
-
Human URAT1 expression plasmid
-
Cell culture medium (e.g., DMEM) with supplements (FBS, penicillin-streptomycin)
-
Transfection reagent
-
Poly-D-Lysine coated 96-well plates
-
Assay Buffer: 125 mM Sodium Gluconate, 4.8 mM Potassium Gluconate, 1.2 mM monobasic Potassium Phosphate, 1.2 mM Magnesium Sulfate, 1.3 mM Calcium Gluconate, 5.6 mM Glucose, 25 mM HEPES, pH 7.3.[13]
-
Wash Buffer: 125 mM Sodium Gluconate, 10 mM HEPES, pH 7.3.[13]
-
[8-14C] Uric Acid
-
Test inhibitor (e.g., this compound)
-
Positive control (e.g., Benzbromarone)
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293 cells in appropriate medium until they reach 80-90% confluency.
-
Transfect the cells with the hURAT1 expression plasmid using a suitable transfection reagent according to the manufacturer's protocol. As a negative control, transfect a separate batch of cells with an empty vector (mock transfection).
-
24 hours post-transfection, seed the cells into Poly-D-Lysine coated 96-well plates at a density of approximately 125,000 cells per well.[13]
-
Incubate the plates overnight at 37°C in a 5% CO2 incubator.
-
-
Urate Uptake Assay:
-
On the day of the assay, allow the plates to equilibrate to room temperature.
-
Gently aspirate the culture medium and wash the cells once with 250 µL of Wash Buffer.[13]
-
Prepare serial dilutions of the test inhibitor and the positive control in Assay Buffer.
-
Add the inhibitor solutions to the respective wells and pre-incubate for 15 minutes at room temperature.[14]
-
Initiate the uptake reaction by adding Assay Buffer containing [14C]-Uric Acid (final concentration, e.g., 25-50 µM) to each well.[4][14]
-
Incubate for a defined period (e.g., 10-15 minutes) at room temperature.[13][14]
-
-
Termination and Measurement:
-
Terminate the uptake by rapidly washing the cells three times with 250 µL of ice-cold Wash Buffer.[13]
-
Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Add scintillation fluid to each well.
-
Measure the radioactivity in each well using a microplate scintillation counter.
-
-
Data Analysis:
-
Subtract the radioactivity counts from the mock-transfected cells (background) from the counts of the URAT1-expressing cells to determine URAT1-specific uptake.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control (0% inhibition) and a known inhibitor at a saturating concentration (100% inhibition).
-
Generate a dose-response curve and calculate the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Protocol 2: Non-Isotopic Uric Acid Uptake Assay
This protocol provides an alternative to the use of radioisotopes by employing a fluorometric method to measure intracellular uric acid levels.[15]
Materials:
-
hURAT1-stably expressing HEK293 cells and parental HEK293 cells
-
24-well plates
-
Uric acid buffer (e.g., Krebs-Ringer buffer, pH 8.0, containing 750 µM uric acid).[15]
-
Test inhibitor
-
Phosphate-Buffered Saline (PBS)
-
Fluorometric uric acid assay kit
-
BCA protein assay kit
Procedure:
-
Cell Seeding:
-
Seed hURAT1-HEK293 and parental HEK293 cells into 24-well plates at a density that allows them to reach approximately 80% confluency on the day of the assay.[15]
-
-
Inhibitor Treatment and Uric Acid Uptake:
-
Cell Lysis and Measurement:
-
Terminate the uptake by washing the cells with ice-cold PBS.
-
Lyse the cells and measure the intracellular uric acid concentration using a fluorometric uric acid assay kit according to the manufacturer's instructions.[15]
-
Determine the protein concentration in each well using a BCA protein assay kit for normalization.[15]
-
-
Data Analysis:
-
Subtract the normalized uric acid uptake in the parental HEK293 cells from that in the hURAT1-HEK293 cells to determine the URAT1-specific uptake.
-
Calculate the percentage of inhibition and determine the IC50 value as described in Protocol 1.
-
Conclusion
The study of URAT1 is fundamental to understanding urate pathophysiology and developing new treatments for hyperuricemia and gout. The application of potent and selective inhibitors, in conjunction with robust in vitro assays, provides a powerful platform for elucidating the molecular mechanisms of urate transport and for the discovery of novel therapeutic agents. The protocols and data presented here serve as a valuable resource for researchers dedicated to advancing this important field of study.
References
- 1. A brief review of urate transporter 1 (URAT1) inhibitors for the treatment of hyperuricemia and gout: Current therapeutic options and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are URAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. URAT1 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 5. Gout management: Patent analytics and computational drug design explores URAT1 inhibitors landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 6. explorationpub.com [explorationpub.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. abmole.com [abmole.com]
- 9. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of high affinity inhibition of the human urate transporter URAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. abmole.com [abmole.com]
- 13. Assay in Summary_ki [bdb99.ucsd.edu]
- 14. biorxiv.org [biorxiv.org]
- 15. A System for Discovering Novel Uricosurics Targeting Urate Transporter 1 Based on In Vitro and In Vivo Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: Preclinical Evaluation of URAT1 Inhibitor 5 for Gout
Audience: Researchers, scientists, and drug development professionals.
Introduction: Gout is a prevalent form of inflammatory arthritis characterized by severe pain, swelling, and redness in the joints.[1] It is caused by the deposition of monosodium urate (MSU) crystals in and around the joints, a condition that arises from sustained hyperuricemia (elevated serum uric acid levels).[1] Urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is a key protein expressed on the luminal side of the renal proximal tubule.[2][3] It is responsible for the majority of uric acid reabsorption from the urine back into the bloodstream.[3][4][5] Consequently, inhibiting URAT1 is a primary therapeutic strategy to increase uric acid excretion and lower serum urate levels, thereby treating hyperuricemia and managing gout.[3][5][6]
This document provides a detailed experimental design for the preclinical evaluation of "URAT1 inhibitor 5," a novel investigational compound. The protocols described herein cover essential in vitro and in vivo models to assess its potency, efficacy, and mechanism of action.
Part 1: In Vitro Characterization of this compound
Objective
To determine the in vitro inhibitory potency of this compound on the human URAT1 transporter.
Experimental Protocol: URAT1 Transporter Inhibition Assay
This protocol is designed to measure the half-maximal inhibitory concentration (IC50) of the test compound.
Materials:
-
Human Embryonic Kidney 293 (HEK293) cells stably transfected with human URAT1 (hURAT1).[7]
-
Mock-transfected HEK293 cells (negative control).[7]
-
[14C]-labeled uric acid.
-
This compound (test compound).
-
Benzbromarone or Lesinurad (positive control inhibitors).[8][9]
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Hanks' Balanced Salt Solution (HBSS) or similar transport buffer.
-
Cell lysis buffer.
-
Scintillation counter and fluid.
Procedure:
-
Cell Culture: Culture hURAT1-HEK293 and mock-HEK293 cells in appropriate flasks until they reach 80-90% confluency.
-
Seeding: Seed the cells into 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Preparation of Compounds: Prepare a range of concentrations for this compound (e.g., 0.01 µM to 100 µM) in transport buffer. Also, prepare solutions for the positive control inhibitor.
-
Uptake Assay: a. Wash the cells twice with pre-warmed transport buffer. b. Pre-incubate the cells for 10 minutes with the transport buffer containing either the vehicle, varying concentrations of this compound, or the positive control. c. Initiate the uptake by adding the transport buffer containing [14C]-uric acid (e.g., at a final concentration of 10 µM) and the respective inhibitors/vehicle. d. Incubate for a defined period (e.g., 5-10 minutes) at 37°C. e. Terminate the uptake by rapidly washing the cells three times with ice-cold transport buffer.
-
Quantification: a. Lyse the cells in each well using a suitable lysis buffer. b. Transfer the lysate to a scintillation vial. c. Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: a. Determine the URAT1-specific uptake by subtracting the radioactivity measured in mock-transfected cells from that in hURAT1-transfected cells.[10] b. Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control. c. Plot the percentage inhibition against the log concentration of the inhibitor and fit the data using a non-linear regression model to determine the IC50 value.[7]
Data Presentation: In Vitro Inhibitory Activity
| Compound | IC50 (µM) against hURAT1 |
| This compound | [Experimental Value] |
| Lesinurad (Control) | 7.2 ± 0.5[8] |
| Benzbromarone (Control) | 0.8 ± 0.2[9] |
Part 2: In Vivo Efficacy Evaluation
Two primary animal models are recommended to evaluate the efficacy of this compound.
Model 1: Potassium Oxonate-Induced Hyperuricemia
This model is used to assess the uric acid-lowering effect of the inhibitor.[11] Potassium oxonate (PO) is a uricase inhibitor that raises serum uric acid levels in rodents, which, unlike humans, express the uricase enzyme that breaks down uric acid.[11][12][13]
Protocol:
-
Animals: Male Kunming or C57BL/6 mice (8-10 weeks old).
-
Groups (n=8-10 per group):
-
Normal Control (Vehicle only).
-
Model Control (PO + Vehicle).
-
Positive Control (PO + Allopurinol, e.g., 5 mg/kg).[14]
-
Test Group 1 (PO + this compound, Low Dose).
-
Test Group 2 (PO + this compound, High Dose).
-
-
Procedure:
-
Acclimatize animals for one week.
-
Induce hyperuricemia by administering PO (e.g., 250-300 mg/kg) intraperitoneally or orally one hour before the administration of the test compound.[14][15]
-
Administer this compound, allopurinol, or vehicle by oral gavage.
-
Collect blood samples from the retro-orbital plexus at specific time points (e.g., 2, 4, and 6 hours) post-treatment.
-
Separate serum and measure uric acid levels using a commercial uric acid assay kit.
-
-
Data Analysis: Compare serum uric acid levels between the different treatment groups using ANOVA followed by a post-hoc test.
Data Presentation: Serum Uric Acid Levels
| Treatment Group | Dose (mg/kg) | Serum Uric Acid (mg/dL) at 4h | % Reduction vs Model |
| Normal Control | - | [Value] | - |
| Model Control | - | [Value] | 0% |
| Allopurinol | 5 | [Value] | [Value] |
| This compound | Low | [Value] | [Value] |
| This compound | High | [Value] | [Value] |
Model 2: Monosodium Urate (MSU) Crystal-Induced Acute Gouty Arthritis
This model mimics the acute inflammatory flare of gout and is used to evaluate the anti-inflammatory effects of the test compound.[1][16][17]
Protocol:
-
Animals: Male C57BL/6 mice or Wistar rats.
-
Groups (n=8-10 per group):
-
Sham Control (Intra-articular Saline + Vehicle).
-
Model Control (Intra-articular MSU + Vehicle).
-
Positive Control (Intra-articular MSU + Colchicine or NSAID).
-
Test Group (Intra-articular MSU + this compound).
-
-
Procedure:
-
Administer this compound or controls orally one hour before the induction of arthritis (prophylactic regimen).[18]
-
Anesthetize the animals.
-
Inject a suspension of MSU crystals (e.g., 1 mg in 10-20 µL saline for mice) into the intra-articular space of the ankle or into a subcutaneous air pouch.[18][19]
-
Measure paw swelling (edema) using a plethysmometer or calipers at baseline and at various time points post-injection (e.g., 4, 8, 24, 48 hours).[17][18]
-
At the end of the experiment (e.g., 48 hours), euthanize the animals and collect synovial fluid and/or periarticular tissue.
-
Analyze the collected samples for inflammatory markers such as IL-1β and TNF-α using ELISA.[16]
-
-
Data Analysis: Compare paw swelling and cytokine levels between groups using ANOVA.
Data Presentation: Anti-inflammatory Effects
| Treatment Group | Paw Swelling Increase (mm) at 24h | IL-1β Level (pg/mL) in Synovial Lavage |
| Sham Control | [Value] | [Value] |
| Model Control | [Value] | [Value] |
| Positive Control | [Value] | [Value] |
| This compound | [Value] | [Value] |
Visualizations
Signaling Pathway of MSU-Induced Inflammation
The diagram below illustrates the key steps in MSU crystal-induced inflammation, which involves the activation of the NLRP3 inflammasome and subsequent release of pro-inflammatory cytokines.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gout management: Patent analytics and computational drug design explores URAT1 inhibitors landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Progress in animal models for studying hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. explorationpub.com [explorationpub.com]
- 6. A Brief Review of Natural Products with Urate Transporter 1 Inhibition for the Treatment of Hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of a Flexible Triazolylbutanoic Acid as a Highly Potent Uric Acid Transporter 1 (URAT1) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CDER167, a dual inhibitor of URAT1 and GLUT9, is a novel and potent uricosuric candidate for the treatment of hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of Inhibitory Activities of Dietary Flavonoids against URAT1, a Renal Urate Re-Absorber: In Vitro Screening and Fractional Approach Focused on Rooibos Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Potassium Oxonate-Induced Hyperuricaemia Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Establishment and optimization of a novel mouse model of hyperuricemic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. safer.uct.cl [safer.uct.cl]
- 16. Minimally Invasive Embedding of Saturated MSU Induces Persistent Gouty Arthritis in Modified Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Monosodium Urate (MSU)-induced Gouty Arthritis Models_GemPharmatech [en.gempharmatech.com]
- 18. inotiv.com [inotiv.com]
- 19. A mouse model of MSU-induced acute inflammation in vivo suggests imiquimod-dependent targeting of Il-1β as relevant therapy for gout patients - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for URAT1 Inhibitor 5 in Laboratory Research
Audience: Researchers, scientists, and drug development professionals.
Note: URAT1 inhibitor 5, also identified as "compound 16," is an indolizine analog derivative described in patent CN108699027A. At present, detailed experimental data, including its IC50 value and specific in vitro and in vivo protocols, are not publicly available in English-language scientific literature. The information required for comprehensive application notes for this specific compound is contained within the patent, which is not readily accessible for full translation and data extraction.
Therefore, this document provides a generalized framework and detailed protocols for the laboratory use of a potent URAT1 inhibitor, using established methodologies and data from well-characterized URAT1 inhibitors as illustrative examples. Researchers utilizing this compound should adapt these protocols and independently determine its specific potency and efficacy.
Introduction to URAT1 and its Inhibition
Urate Transporter 1 (URAT1), encoded by the SLC22A12 gene, is a crucial protein in the regulation of uric acid levels in the body.[1] Located on the apical membrane of renal proximal tubular cells, URAT1 is responsible for the reabsorption of uric acid from the glomerular filtrate back into the bloodstream.[1][2] Dysregulation of URAT1 activity, leading to either excessive reabsorption or insufficient secretion of uric acid, can result in hyperuricemia, a condition characterized by elevated uric acid levels in the blood. Hyperuricemia is a primary risk factor for the development of gout, a painful inflammatory arthritis caused by the deposition of monosodium urate crystals in the joints and other tissues.
Inhibition of URAT1 is a key therapeutic strategy for the management of hyperuricemia and gout.[1][2] By blocking URAT1-mediated reabsorption, these inhibitors increase the urinary excretion of uric acid, thereby lowering serum uric acid levels. A variety of URAT1 inhibitors have been developed, ranging from natural products to synthetic small molecules.
Mechanism of Action of URAT1 Inhibitors
URAT1 functions as an anion exchanger, mediating the uptake of uric acid from the tubular lumen in exchange for intracellular anions such as lactate and nicotinate. URAT1 inhibitors typically act by competitively or non-competitively binding to the transporter, thereby preventing the binding and translocation of uric acid. The precise binding sites and mechanisms of inhibition can vary between different classes of inhibitors.
Quantitative Data for URAT1 Inhibitors (Illustrative Examples)
The following table summarizes the in vitro potency of several well-characterized URAT1 inhibitors. Researchers should aim to generate similar data for this compound to understand its specific activity.
| Inhibitor | Target(s) | IC50 (in vitro) | Cell Line | Assay Type | Reference |
| Benzbromarone | URAT1 | ~0.28 µM | hURAT1 expressing cells | Uric acid uptake | (Cai et al., 2018) |
| Lesinurad | URAT1, OAT4 | ~7.18 µM | hURAT1 expressing cells | Uric acid uptake | (Cai et al., 2018) |
| Compound 1h | URAT1 | 35 nM | hURAT1 expressing cells | Uric acid uptake | (MedChemExpress) |
| Ruzinurad | URAT1 | Not specified | Not specified | Not specified | (Dong et al., 2019) |
| Verinurad | URAT1 | Not specified | Not specified | Not specified | (MedChemExpress) |
Experimental Protocols
In Vitro URAT1 Inhibition Assay using HEK293 Cells
This protocol describes a cell-based assay to determine the inhibitory activity of a test compound on human URAT1 (hURAT1). The assay measures the uptake of radiolabeled or non-radiolabeled uric acid into HEK293 cells stably or transiently expressing hURAT1.
Materials:
-
HEK293 cell line stably or transiently expressing hURAT1 (HEK293-hURAT1)
-
Wild-type HEK293 cells (for control)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
[¹⁴C]-Uric Acid or a suitable non-radiolabeled uric acid detection kit
-
Test compound (this compound)
-
Positive control (e.g., Benzbromarone)
-
Scintillation counter (for radiolabeled assay) or appropriate plate reader (for non-radiolabeled assay)
-
24-well or 96-well cell culture plates
Protocol:
-
Cell Seeding: Seed HEK293-hURAT1 and wild-type HEK293 cells into 24-well or 96-well plates at a density that allows them to reach 80-90% confluency on the day of the assay.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the test compound and the positive control in the assay buffer.
-
Pre-incubation: On the day of the assay, wash the cells twice with pre-warmed assay buffer. Add the assay buffer containing the desired concentrations of the test compound or positive control to the cells and pre-incubate for 10-30 minutes at 37°C.
-
Uptake Initiation: To initiate the uptake, add the assay buffer containing [¹⁴C]-Uric Acid (or non-radiolabeled uric acid) to each well. The final concentration of uric acid should be close to its Km value for hURAT1, if known, or at a concentration that gives a robust signal.
-
Uptake Incubation: Incubate the plates for a predetermined time (e.g., 5-15 minutes) at 37°C. The incubation time should be within the linear range of uric acid uptake.
-
Uptake Termination: To stop the uptake, rapidly wash the cells three times with ice-cold PBS.
-
Cell Lysis and Measurement:
-
Radiolabeled Assay: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH or 1% SDS). Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Non-Radiolabeled Assay: Lyse the cells and measure the intracellular uric acid concentration using a commercially available kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Subtract the background uptake measured in wild-type HEK293 cells from the uptake in HEK293-hURAT1 cells to determine the URAT1-specific uptake.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Experimental Workflow for In Vitro URAT1 Inhibition Assay
Caption: Workflow for determining the in vitro inhibitory potency of this compound.
In Vivo Efficacy Study in a Hyperuricemic Animal Model
This protocol describes a general method to evaluate the in vivo efficacy of a URAT1 inhibitor in a potassium oxonate-induced hyperuricemic mouse or rat model. Potassium oxonate is a uricase inhibitor that leads to an acute increase in serum uric acid levels.
Materials:
-
Male Kunming mice or Sprague-Dawley rats
-
Potassium Oxonate (PO)
-
Test compound (this compound)
-
Positive control (e.g., Benzbromarone or Lesinurad)
-
Vehicle (e.g., 0.5% carboxymethylcellulose sodium - CMC-Na)
-
Blood collection supplies (e.g., capillary tubes, centrifuge)
-
Uric acid assay kit
Protocol:
-
Animal Acclimatization: Acclimatize the animals for at least one week before the experiment with free access to standard chow and water.
-
Grouping and Dosing: Randomly divide the animals into several groups (n=6-10 per group):
-
Normal Control group (vehicle only)
-
Model Control group (vehicle + PO)
-
Positive Control group (positive control drug + PO)
-
Test Compound groups (different doses of this compound + PO)
-
-
Drug Administration: Administer the test compound, positive control, or vehicle orally (by gavage) to the respective groups.
-
Induction of Hyperuricemia: One hour after drug administration, induce hyperuricemia by intraperitoneal injection of potassium oxonate (e.g., 250 mg/kg). The normal control group receives an equivalent volume of saline.
-
Blood Sampling: At a predetermined time point after PO injection (e.g., 2 hours), collect blood samples from the retro-orbital plexus or tail vein.
-
Serum Preparation: Allow the blood to clot and then centrifuge to separate the serum.
-
Uric Acid Measurement: Measure the serum uric acid concentration using a commercial uric acid assay kit according to the manufacturer's instructions.
-
Data Analysis:
-
Compare the serum uric acid levels between the different groups using appropriate statistical tests (e.g., one-way ANOVA followed by Dunnett's test).
-
Calculate the percentage reduction in serum uric acid levels for the treatment groups compared to the model control group.
-
Experimental Workflow for In Vivo Efficacy Study
References
Measuring the Efficacy of URAT1 Inhibitor 5: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urate Transporter 1 (URAT1), encoded by the SLC22A12 gene, is a crucial protein in the renal regulation of uric acid homeostasis.[1] Localized to the apical membrane of proximal tubule cells, URAT1 is responsible for the reabsorption of uric acid from the glomerular filtrate back into the bloodstream.[1] Inhibition of URAT1 is a primary therapeutic strategy for the management of hyperuricemia, a condition characterized by elevated serum uric acid (sUA) levels, which is a key factor in the pathogenesis of gout.[2][3] URAT1 inhibitors block the reabsorption of uric acid, thereby increasing its excretion in urine and lowering sUA levels.[2] This document provides detailed protocols for assessing the efficacy of "URAT1 Inhibitor 5," a representative URAT1 inhibitor, using verinurad as a proxy for data presentation.
Mechanism of Action and Signaling Pathway
URAT1 functions as an anion exchanger, mediating the uptake of uric acid from the tubular lumen in exchange for intracellular anions such as lactate.[1] By blocking this transport mechanism, URAT1 inhibitors effectively reduce the amount of uric acid returned to circulation, thus promoting uricosuria and lowering systemic uric acid levels.
References
Troubleshooting & Optimization
URAT1 inhibitor 5 solubility issues and solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with URAT1 inhibitor 5. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in aqueous buffers for my in vitro assays. What are the recommended solvents?
A1: this compound, like many small molecule inhibitors, is expected to have low aqueous solubility. For in vitro experiments, it is recommended to first prepare a stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions of poorly soluble compounds. For a similar compound, URAT1 inhibitor 1, a stock solution of 125 mg/mL in DMSO can be prepared with the aid of ultrasonication and warming to 60°C. It is crucial to use freshly opened, anhydrous DMSO as it is hygroscopic, and water content can significantly reduce the solubility of the compound.[1]
From this high-concentration stock, you can make serial dilutions into your aqueous assay buffer. Be aware that adding a high percentage of DMSO to your final assay volume can affect cell viability or enzyme activity. It is advisable to keep the final DMSO concentration in your experiment below 0.5%.
Q2: My this compound precipitates out of solution when I dilute the DMSO stock into my aqueous buffer. How can I prevent this?
A2: Precipitation upon dilution of a DMSO stock into an aqueous medium is a common issue for hydrophobic compounds. Here are several strategies to mitigate this:
-
Lower the Final Concentration: The most straightforward approach is to work with a lower final concentration of the inhibitor in your assay.
-
Use a Surfactant: Incorporating a small amount of a biocompatible surfactant, such as Tween-80 or Pluronic F-68, in your final assay buffer can help to maintain the solubility of the compound.
-
Employ Co-solvents: For in vivo preparations of a similar compound, URAT1 inhibitor 1, a co-solvent system of PEG300 and Tween-80 in saline is used.[1] This principle can be adapted for in vitro work, though the components and concentrations would need to be optimized for your specific assay system to avoid off-target effects.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.
Q3: For my in vivo studies, what is a suitable vehicle for oral or parenteral administration of this compound?
A3: For animal studies, a formulation that can safely and effectively deliver the compound is crucial. Based on protocols for other URAT1 inhibitors, a common approach involves a multi-component vehicle. For example, a formulation for URAT1 inhibitor 1 for in vivo use consists of:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
Another option for oral administration is a suspension in 10% DMSO and 90% corn oil.[1] When preparing these formulations, the compound is first dissolved in DMSO, and then the other components are added sequentially with thorough mixing. It is recommended to prepare these formulations fresh on the day of use.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound will not dissolve in 100% DMSO | Insufficient solvent volume or compound is highly crystalline. | Try increasing the volume of DMSO. Gentle warming (up to 60°C) and ultrasonication can also aid dissolution.[1] |
| Precipitation in aqueous buffer during serial dilutions | The compound's solubility limit in the aqueous buffer has been exceeded. | Decrease the final concentration of the inhibitor. Add a surfactant (e.g., 0.01% Tween-80) to the aqueous buffer. |
| Cloudiness or precipitation in the final in vivo formulation | Improper mixing or exceeding the solubility limit in the vehicle. | Ensure the compound is fully dissolved in DMSO before adding other vehicle components. Add co-solvents sequentially and mix thoroughly at each step. If precipitation persists, the drug concentration may be too high for that specific vehicle. |
| Inconsistent experimental results | The compound may not be fully in solution, leading to variable effective concentrations. | Visually inspect all solutions for any particulate matter before use. Consider filtering the final diluted solutions through a 0.22 µm filter if appropriate for your experiment. |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol is adapted from the handling instructions for URAT1 inhibitor 1 and can be used as a starting point for this compound.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Water bath or heat block
-
Ultrasonic bath
Procedure:
-
Weigh the desired amount of this compound into a sterile, chemically resistant vial.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., start with a target of 50-100 mg/mL).
-
Vortex the mixture thoroughly for 1-2 minutes.
-
If the compound is not fully dissolved, warm the solution to 60°C for 10-15 minutes.
-
Following warming, place the vial in an ultrasonic bath for 15-30 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Vehicle for In Vivo Administration
This protocol provides a common co-solvent system for poorly soluble compounds.
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes for mixing
Procedure (to prepare 1 mL of vehicle):
-
To a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the this compound DMSO stock solution to the PEG300 and mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 to the mixture and vortex until the solution is homogeneous.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL.
-
Vortex the final solution thoroughly. The solution should be clear. If any precipitation or phase separation occurs, gentle warming and sonication may be used to aid dissolution.[1] This formulation should be prepared fresh before each use.
Visualizations
Caption: Workflow for preparing this compound solutions.
References
URAT1 Inhibitor Off-Target Effects: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the investigation of off-target effects of URAT1 inhibitors. The information is designed to assist researchers in designing, executing, and interpreting experiments to assess the selectivity of these compounds.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions researchers may have when investigating the off-target effects of URAT1 inhibitors.
Q1: What are the most common off-target effects observed with URAT1 inhibitors?
A1: The most frequently reported off-target effects of URAT1 inhibitors include hepatotoxicity, nephrotoxicity, and cardiovascular events.[1][2] Some inhibitors have also been shown to interact with other transporters and enzymes, such as xanthine oxidase (XO), organic anion transporters (OATs), and cytochrome P450 (CYP) enzymes.[3][4][5]
Q2: How can I begin to assess the potential off-target profile of my URAT1 inhibitor?
A2: A tiered approach is recommended. Start with in silico predictions and literature reviews to identify potential off-targets based on structural similarity to other known drugs. Follow this with broad in vitro screening panels, such as those offered by commercial vendors, which can assess activity against a wide range of kinases, GPCRs, ion channels, and transporters. Based on these initial results, more focused cell-based and functional assays can be employed to validate and characterize any identified off-target interactions.
Q3: What are some key experimental assays to investigate off-target effects?
A3: Several key assays can be utilized:
-
Receptor Binding Assays: To determine the binding affinity of the inhibitor to a panel of receptors.
-
Enzyme Inhibition Assays: To assess the inhibitory activity against various enzymes, particularly CYP isoforms and kinases.
-
Transporter Inhibition Assays: To evaluate the effect on other transporters, such as OATs and organic cation transporters (OCTs).
-
Cellular Thermal Shift Assay (CETSA): To confirm target engagement and identify off-targets in a cellular context.
-
Mitochondrial Toxicity Assays: To assess the potential for drug-induced mitochondrial dysfunction.
-
Inflammasome Activation Assays: To investigate potential immunomodulatory effects.
Q4: Are there specific signaling pathways I should be concerned about?
A4: Yes, emerging research suggests that pathways involved in inflammation and cellular stress are relevant. The NLRP3 inflammasome pathway , a key driver of gouty inflammation, and the TAK1 signaling pathway , which is also implicated in inflammation, are important to investigate.[6][7] Additionally, given the observed hepatotoxicity with some URAT1 inhibitors, pathways related to mitochondrial function and drug metabolism (e.g., CYP-mediated pathways) are critical areas of investigation. Purinergic signaling, which is involved in inflammation and a wide range of cellular processes, could also be affected by off-target activities.[8][9]
Section 2: Troubleshooting Guides
This section provides practical guidance for specific issues that may arise during off-target investigations.
Troubleshooting Inconsistent In Vitro Screening Results
| Issue | Possible Cause | Troubleshooting Step |
| High variability between replicate wells | - Pipetting errors- Poor compound solubility- Cell plating inconsistency | - Use calibrated pipettes and reverse pipetting for viscous solutions.- Check compound solubility in assay buffer; consider using a different solvent or adding a surfactant.- Ensure even cell distribution when plating. |
| No or weak off-target hits in a broad panel | - Compound concentration too low- Insensitive assay format | - Test a wider range of concentrations, up to the limit of solubility.- Consider using a more sensitive detection method (e.g., radiometric vs. fluorescence). |
| High number of off-target hits | - Compound promiscuity- Non-specific binding | - Perform dose-response curves to determine potency.- Use orthogonal assays to confirm hits.- Check for assay interference (e.g., autofluorescence). |
Troubleshooting Cell-Based Assay Anomalies
| Issue | Possible Cause | Troubleshooting Step |
| Unexpected cytotoxicity | - Off-target toxicity- Mitochondrial dysfunction | - Perform a cell viability assay (e.g., MTT, LDH) in parallel.- Conduct a mitochondrial toxicity assay (see Section 4 for protocol). |
| Discrepancy between binding affinity and functional activity | - Partial agonism/antagonism- Allosteric modulation | - Perform a functional assay to characterize the nature of the interaction.- Investigate binding kinetics. |
| Inconsistent results in different cell lines | - Differential expression of off-targets- Different signaling pathway activation | - Profile the expression of potential off-targets in the cell lines used.- Use a cell line with a well-characterized signaling pathway. |
Section 3: Quantitative Data on Off-Target Effects
This section summarizes available quantitative data for common URAT1 inhibitors.
| Inhibitor | Off-Target | Assay Type | IC50 / Ki / Other | Reference |
| Benzbromarone | CYP2C9 | Enzyme Inhibition | Potent Inhibitor | [5] |
| Xanthine Oxidase | Enzyme Inhibition | 14.3 µM (IC50) | [8] | |
| 6-hydroxy metabolite | EYA Phosphatase Inhibition | More potent than parent compound | [10] | |
| Lesinurad | OAT4 | Transporter Inhibition | 3.7 µM (IC50) | [11] |
| CYP2C9 | Metabolism | Primarily metabolized by CYP2C9 | [12] | |
| CYP3A | Enzyme Induction | Inducer | [4] | |
| Mitochondrial Function | In vitro assay | Low risk compared to benzbromarone | [13] | |
| PPARγ | In vitro assay | Low risk compared to benzbromarone | [13] | |
| Verinurad Analog (KPH2f) | GLUT9 | Transporter Inhibition | 9.37 ± 7.10 µM (IC50) | [2] |
| Dotinurad | ABCG2 | Transporter Inhibition | 4.16 µM (IC50) | [14] |
| OAT1 | Transporter Inhibition | 4.08 µM (IC50) | [14] | |
| OAT3 | Transporter Inhibition | 1.32 µM (IC50) | [14] | |
| CYP Enzymes | Enzyme Inhibition | Weakly inhibits | [15] |
Section 4: Detailed Experimental Protocols
This section provides detailed methodologies for key experiments.
Radioligand Binding Assay for Off-Target Screening
This protocol outlines a general procedure for a competitive radioligand binding assay.
Objective: To determine the binding affinity (Ki) of a URAT1 inhibitor for a specific off-target receptor.
Materials:
-
Cell membranes or purified receptor expressing the target of interest.
-
Radioligand specific for the target receptor (e.g., ³H- or ¹²⁵I-labeled).
-
Non-labeled ("cold") ligand for the target receptor (for determining non-specific binding).
-
Test URAT1 inhibitor.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Microplate harvester and scintillation counter.
Procedure:
-
Prepare Reagents: Dilute the cell membranes, radioligand, cold ligand, and test compound to the desired concentrations in assay buffer.
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Cell membranes + radioligand.
-
Non-specific Binding: Cell membranes + radioligand + excess cold ligand.
-
Test Compound: Cell membranes + radioligand + varying concentrations of the URAT1 inhibitor.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a microplate harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the inhibitor that displaces 50% of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Mitochondrial Toxicity "Glu/Gal" Assay
This cell-based assay assesses a compound's potential to cause mitochondrial dysfunction. Cells are forced to rely on oxidative phosphorylation for energy by replacing glucose with galactose in the culture medium.
Objective: To determine if a URAT1 inhibitor induces mitochondrial toxicity.
Materials:
-
HepG2 cells (or other suitable cell line).
-
DMEM with high glucose.
-
DMEM with no glucose.
-
Galactose.
-
Fetal Bovine Serum (FBS).
-
Penicillin/Streptomycin.
-
Test URAT1 inhibitor.
-
96-well cell culture plates.
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®).
-
Plate reader.
Procedure:
-
Cell Plating: Seed HepG2 cells in a 96-well plate at a density that will not lead to over-confluence during the experiment.
-
Media Preparation: Prepare two types of media:
-
Glucose Medium: DMEM with high glucose, 10% FBS, and 1% Penicillin/Streptomycin.
-
Galactose Medium: DMEM with no glucose, supplemented with 10 mM galactose, 10% FBS, and 1% Penicillin/Streptomycin.
-
-
Media Exchange: After 24 hours, replace the initial plating medium with either Glucose Medium or Galactose Medium.
-
Compound Treatment: Prepare serial dilutions of the URAT1 inhibitor in both Glucose and Galactose media and add them to the respective wells. Include vehicle controls for both media types.
-
Incubation: Incubate the plates for 24-72 hours.
-
Cell Viability Assessment: Add the chosen cell viability reagent to each well according to the manufacturer's instructions and measure the signal using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control for both media conditions.
-
Plot the dose-response curves and determine the IC50 values in both Glucose and Galactose media.
-
A significantly lower IC50 value in the Galactose medium compared to the Glucose medium (typically a >3-fold difference) indicates potential mitochondrial toxicity.
-
Section 5: Signaling Pathways and Experimental Workflows
This section provides diagrams to visualize key concepts.
Signaling Pathways
Caption: Potential off-target signaling pathways of URAT1 inhibitors.
Experimental Workflow for Off-Target Investigation
Caption: A typical workflow for investigating off-target effects.
Logical Relationship of Troubleshooting
Caption: A logical approach to troubleshooting inconsistent experimental results.
References
- 1. Lesinurad, a novel, oral compound for gout, acts to decrease serum uric acid through inhibition of urate transporters in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of novel verinurad analogs as dual inhibitors of URAT1 and GLUT9 with improved Druggability for the treatment of hyperuricemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. library.search.gonzaga.edu [library.search.gonzaga.edu]
- 4. Evaluation of Pharmacokinetic Interactions Between Lesinurad, a New Selective Urate Reabsorption Inhibitor, and CYP Enzyme Substrates Sildenafil, Amlodipine, Tolbutamide, and Repaglinide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Deposition and Drug Sensitivity Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. What is the mechanism of action of Dotinurad? [synapse.patsnap.com]
- 9. A Study of Verinurad and Allopurinol in Patients with Chronic Kidney Disease and Hyperuricaemia [astrazenecaclinicaltrials.com]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacokinetics, pharmacodynamics, and safety of verinurad with and without allopurinol in healthy Asian, Chinese, and non‐Asian participants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lesinurad Therapy and CYP2C9 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Lesinurad, a novel, oral compound for gout, acts to decrease serum uric acid through inhibition of urate transporters in the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. accessdata.fda.gov [accessdata.fda.gov]
Technical Support Center: Optimizing URAT1 Inhibitor 5 Concentration in Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of URAT1 inhibitor 5 in various assays.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
This compound is a potent antagonist of the Urate Transporter 1 (URAT1), also known as SLC22A12.[1] URAT1 is primarily located in the apical membrane of proximal tubule cells in the kidneys.[2][3] It plays a critical role in maintaining uric acid homeostasis by reabsorbing the majority of filtered urate from the urine back into the bloodstream.[2][4][5][6] In conditions like hyperuricemia and gout, elevated serum uric acid levels can lead to the formation of painful urate crystals in joints and tissues.[2]
URAT1 inhibitors function by blocking this reabsorption process. By binding to the transporter, this compound prevents uric acid from entering the renal cells, thereby promoting its excretion in the urine and lowering uric acid levels in the blood.[2] Many inhibitors, such as benzbromarone and lesinurad, bind to the central substrate-binding site of URAT1, stabilizing it in an inward-facing conformation and thus blocking the transport cycle.[7][8][9]
Q2: What is a recommended starting concentration range for this compound?
For a novel compound like this compound, determining the optimal starting concentration requires a pilot experiment. A common approach is to perform a wide-range dose-response curve. Based on the potencies of other known URAT1 inhibitors, a starting range of 1 nM to 100 µM is advisable for initial screening. This wide range helps in identifying the inhibitory potential without prior knowledge of its exact IC50.
For context, the half-maximal inhibitory concentrations (IC50) of several well-characterized URAT1 inhibitors are listed below. These values can serve as a reference for designing your initial experiments.
| Inhibitor | IC50 Value (in vitro) | Cell System | Reference |
| Verinurad | 25 nM | HEK293T | [10] |
| URAT1 inhibitor 3 | 0.8 nM | Not Specified | [11] |
| Benzbromarone | 425 nM | URAT1EM | [7][9] |
| Lesinurad | 3.5 µM - 7.2 µM | Human URAT1 | [3][12] |
| Baicalein | 31.6 µM | URAT1 | [12] |
| Fisetin | 7.5 µM | 293A | [13] |
| Quercetin | 12.6 µM | 293A | [13] |
Note: IC50 values are highly dependent on the specific assay conditions, including the cell line, substrate concentration, and incubation time.
Q3: How should I prepare and store stock solutions of this compound?
Proper preparation and storage are critical for maintaining the inhibitor's activity.
-
Solvent Selection: Always refer to the product datasheet provided by the supplier (e.g., MedchemExpress) for recommended solvents.[1] Most small molecule inhibitors are soluble in dimethyl sulfoxide (DMSO).
-
Stock Concentration: Prepare a high-concentration stock solution, typically between 10 mM and 50 mM. This allows for small volumes to be used in assays, minimizing the final solvent concentration in the well, which should ideally be kept below 0.5% to avoid solvent-induced cytotoxicity.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. Protect the solution from light if the compound is light-sensitive.
-
Solubility Check: Before use, ensure the inhibitor is fully dissolved. If precipitation is observed upon thawing, gently warm and vortex the solution. When diluting into aqueous assay buffers, be mindful of potential precipitation, as the inhibitor's solubility will be lower than in the organic stock solvent.
Q4: What are the most common assays for determining URAT1 inhibitor potency?
Several in vitro methods are available to evaluate the efficacy of URAT1 inhibitors. The choice of assay depends on available equipment, throughput requirements, and the specific research question.[12]
-
Radioisotope-Labeled Uric Acid Uptake Assay: This is a classic and sensitive method. Cells expressing URAT1 are incubated with a radiolabeled substrate like [14C]-uric acid in the presence of varying concentrations of the inhibitor. The amount of radioactivity inside the cells is measured to determine the extent of uptake inhibition.[4][5]
-
Chromatography-Based Assays (LC-MS/MS): This non-radioactive method involves incubating URAT1-expressing cells with non-labeled uric acid and the inhibitor. After incubation, cells are lysed, and the intracellular uric acid concentration is quantified using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This technique offers high selectivity and sensitivity.[12]
-
Fluorescence-Based Assays: These assays use a fluorescent substrate that is transported by URAT1, such as 6-carboxyfluorescein (6-CFL).[14] Inhibition of URAT1 transport leads to a decrease in intracellular fluorescence, which can be measured using a plate reader. This method is well-suited for high-throughput screening (HTS) due to its convenience and speed.[12][14]
Section 2: Experimental Protocol
Protocol 1: Determining the IC50 of this compound via a Cell-Based Uric Acid Uptake Assay
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of this compound using HEK293 cells stably or transiently expressing human URAT1 (hURAT1).
Methodology:
-
Cell Culture:
-
Seed HEK293 cells stably expressing hURAT1 (or transiently transfected cells) in a 24-well plate at a density that will result in an 80-90% confluent monolayer on the day of the assay (e.g., 2.5 x 10^5 cells/well).[15]
-
Culture for 24-48 hours in appropriate growth medium at 37°C and 5% CO2.
-
-
Assay Preparation:
-
Prepare a 10 mM stock of this compound in DMSO.
-
On the assay day, prepare serial dilutions of the inhibitor in a suitable transport buffer (e.g., Krebs-Ringer buffer). A typical 8-point dilution series might range from 1 nM to 100 µM. Include a vehicle control (DMSO only) and a positive control inhibitor (e.g., 30 µM benzbromarone).[16]
-
-
Uric Acid Uptake Assay:
-
Gently wash the cell monolayer twice with warm transport buffer.
-
Add the prepared inhibitor dilutions to the respective wells and pre-incubate the plate for 15-30 minutes at 37°C.[15]
-
Initiate the uptake reaction by adding transport buffer containing [14C]-uric acid (a final concentration of 5-250 µM is common) to each well.[7][9]
-
Incubate for a specific period (e.g., 5-15 minutes) at 37°C. This time should be within the linear range of uptake.
-
Terminate the transport by rapidly aspirating the uptake solution and washing the cells three times with ice-cold transport buffer.
-
Lyse the cells by adding a lysis buffer (e.g., 1% Triton X-100) and incubate for 20 minutes.
-
Transfer the lysate from each well to a scintillation vial.
-
-
Data Analysis:
-
Measure the radioactivity in each vial using a scintillation counter.
-
Subtract the background counts (from mock-transfected cells or non-specific binding) from all readings.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic (sigmoidal dose-response) model in software like GraphPad Prism to determine the IC50 value.
-
Section 3: Troubleshooting Guide
Q5: My calculated IC50 value is significantly higher than expected, or I see no inhibition.
A higher-than-expected IC50 value suggests reduced inhibitor potency in your assay. Several factors could be responsible.
-
Inhibitor Integrity: The compound may have degraded. Prepare a fresh stock solution from the solid compound. Ensure proper storage conditions (-20°C or -80°C, protected from light and moisture).
-
Solubility Issues: this compound may have poor solubility in the aqueous assay buffer, leading to a lower effective concentration. Visually inspect the dilutions for any signs of precipitation. Consider vortexing or sonicating briefly after dilution.
-
Cell Health and Expression: Poor cell health or low expression levels of the URAT1 transporter will result in a low signal-to-noise ratio, making it difficult to accurately measure inhibition. Confirm URAT1 expression using methods like Western Blot or qPCR. Always include a known URAT1 inhibitor (positive control) to validate that the assay system is working correctly.
-
Assay Conditions: For competitive inhibitors, the measured IC50 is dependent on the substrate concentration. If the concentration of uric acid is too high, a higher concentration of the inhibitor will be required to achieve 50% inhibition. Try performing the assay with the uric acid concentration at or near its Km value for the transporter.
Q6: I am observing high variability between replicate wells.
High variability can obscure real effects and reduce confidence in the results.
-
Pipetting Accuracy: Ensure micropipettes are calibrated. Use low-retention tips. When performing serial dilutions, mix thoroughly at each step. For adding small volumes to plates, pipette into the liquid in the well rather than onto the wall.
-
Cell Seeding Uniformity: An uneven distribution of cells across the plate will lead to variability. Ensure the cell suspension is homogenous before and during plating. Avoid letting plates sit for too long on the bench before incubation, which can cause cells to settle unevenly.
-
Edge Effects: The outer wells of a microplate are more prone to evaporation, leading to changes in concentration. Avoid using the outermost wells for critical measurements or ensure the incubator is well-humidified.
-
Incomplete Solubilization: Ensure the inhibitor is fully dissolved in the assay buffer after dilution from the DMSO stock. Incomplete dissolution is a major source of variability.
Q7: The inhibitor is showing cytotoxicity at the concentrations required for URAT1 inhibition.
It is crucial to distinguish between true inhibition of URAT1 and an apparent decrease in uptake due to cell death.
-
Action: Perform a standalone cytotoxicity assay. The MTT or MTS assay is a common method for assessing cell viability.
-
Protocol (MTT Assay):
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with the same concentrations of this compound used in the uptake assay. Incubate for the same duration.
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation in viable cells.
-
Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm). A decrease in absorbance indicates reduced cell viability.
-
-
Interpretation: If significant cytotoxicity is observed at or below the IC50 concentration, the inhibition data in that range is unreliable. The urate-lowering effect may be a result of cell death rather than specific URAT1 blockade. In this case, the therapeutic window of the compound is narrow or non-existent under these conditions, and this should be noted. Focus on the non-toxic concentration range for further characterization.[11]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are URAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Molecular mechanism of drug inhibition of URAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mechanisms of urate transport and uricosuric drugs inhibition in human URAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural Basis for Inhibition of Urate Reabsorption in URAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Development of a fluorescence-based assay for screening of urate transporter 1 inhibitors using 6-carboxyfluorescein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A System for Discovering Novel Uricosurics Targeting Urate Transporter 1 Based on In Vitro and In Vivo Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
URAT1 inhibitor 5 experimental variability and controls
Technical Support Center: URAT1 Inhibitor 5
This technical support guide provides troubleshooting and frequently asked questions (FAQs) for researchers working with this compound (MCE this compound, Compound 16)[1]. Due to limited publicly available data on this specific compound, this guide incorporates representative data and methodologies from well-characterized URAT1 inhibitors to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for URAT1 inhibitors?
URAT1 (Urate Transporter 1), encoded by the SLC22A12 gene, is a key protein in the kidneys responsible for reabsorbing uric acid from the filtrate back into the blood[2][3][4]. It functions as an anion exchanger, located on the apical membrane of proximal tubule cells[5][6]. URAT1 inhibitors block this reabsorption process, leading to increased excretion of uric acid in the urine and a subsequent reduction of serum uric acid levels[7][8]. This mechanism is a primary therapeutic strategy for managing hyperuricemia and gout[2][4].
Q2: What are appropriate positive and negative controls for an in vitro URAT1 inhibition assay?
-
Positive Controls: Use well-characterized URAT1 inhibitors such as Benzbromarone, Lesinurad, or Verinurad. These compounds have established IC50 values and provide a benchmark for assay performance.[2][5][9][10]
-
Negative Controls (Vehicle Control): The vehicle used to dissolve the inhibitor (e.g., DMSO) should be added to control wells at the same final concentration used for the test compound. This accounts for any effects of the solvent on cell viability or transporter activity.[11]
-
Negative Controls (Cell-based): Use a cell line that does not express URAT1 (e.g., the parental HEK293 cell line) or mock-transfected cells to confirm that the observed urate uptake is specific to URAT1 activity.[10][12]
Q3: Why is my IC50 value for a known URAT1 inhibitor different from published values?
IC50 values can vary between experiments and labs due to several factors:
-
Cell Line and Passage Number: Different cell lines (e.g., HEK293, oocytes) or high passage numbers can lead to variations in URAT1 expression levels and cellular health[2][13].
-
Assay Conditions: Incubation time, temperature, substrate (urate) concentration, and buffer composition can all influence inhibitor potency[4][12].
-
Compound Stability and Solubility: Degradation or precipitation of the inhibitor in the assay medium can lead to an overestimation of the IC50.
-
Binding to Assay Components: Non-specific binding of the inhibitor to plastics or serum proteins in the media can reduce its effective concentration.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors- Edge effects in the plate- Compound precipitation | - Ensure a homogeneous cell suspension before seeding.- Use calibrated pipettes and consistent technique.- Avoid using the outer wells of the plate or fill them with sterile buffer.- Visually inspect wells for precipitation after adding the compound. Check compound solubility limits. |
| No or low URAT1 inhibition observed | - Inactive compound- Low URAT1 expression in cells- Incorrect assay setup | - Verify the identity and purity of the inhibitor. Store it according to the manufacturer's instructions.- Confirm URAT1 expression via Western blot or qPCR.- Double-check all reagent concentrations, especially the labeled urate, and incubation times. Run positive controls (e.g., Benzbromarone) to validate the assay.[2] |
| High background signal in control wells (no URAT1) | - Non-specific uptake of urate- Issues with radiolabeled urate | - Subtract the background signal from mock-transfected or parental cells.- Ensure the radiolabeled urate is not degraded. |
| Observed cytotoxicity | - The inhibitor is toxic to the cells at the tested concentrations. | - Perform a cell viability assay (e.g., MTT, CellTiter-Glo) in parallel with the inhibition assay.- Reduce the incubation time or the concentration range of the inhibitor. Some URAT1 inhibitors like Lesinurad have shown cytotoxicity at high concentrations.[2] |
Quantitative Data for Representative URAT1 Inhibitors
The following table summarizes the in vitro potency (IC50) of several well-characterized URAT1 inhibitors. This data can be used as a reference for validating your own experimental systems.
| Inhibitor | IC50 (hURAT1) | Assay System | Reference(s) |
| Verinurad (RDEA3170) | 25 nM | HEK293 cells | [5][14] |
| Dotinurad (FYU-981) | 37.2 nM | Not specified | [15][16] |
| URAT1 inhibitor 6 | 35 nM | Not specified | [5] |
| Benzbromarone | 0.22 - 0.425 µM | HEK293 cells | [5][10] |
| Lesinurad | 7.2 µM | URAT1-mediated urate transport assay | [2] |
| Febuxostat | 36.1 µM | Fluorescence-based assay | [2] |
| Probenecid | 42 µM | URAT1-HEK293/PDZK1 cells | [2] |
Visualized Workflows and Pathways
URAT1 Mechanism of Action and Inhibition
The following diagram illustrates the role of URAT1 in renal urate reabsorption and the mechanism of its inhibition. URAT1 exchanges intracellular anions (e.g., lactate) for luminal urate, which is then transported into the blood. Inhibitors block this exchange.
Caption: Mechanism of URAT1-mediated urate reabsorption and its inhibition.
Troubleshooting Logic for Low Inhibition
This workflow provides a step-by-step guide for troubleshooting experiments where little to no URAT1 inhibition is observed.
Caption: Troubleshooting workflow for identifying sources of low URAT1 inhibition.
Key Experimental Protocol: In Vitro URAT1 Urate Uptake Assay
This protocol is a generalized method for measuring URAT1 inhibition in a cell-based assay, adapted from common practices in the literature[4][12][13].
1. Cell Culture and Seeding:
-
Culture HEK293 cells stably expressing human URAT1 (hURAT1) in appropriate media.
-
Seed the cells into 24- or 96-well plates coated with poly-D-lysine and grow to ~90-95% confluency.
2. Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a dilution series of the inhibitor in assay buffer. The final DMSO concentration in the assay should be consistent across all wells and typically ≤0.5%.[11]
3. Urate Uptake Assay:
-
Wash the cells twice with a pre-warmed uptake buffer (e.g., 125 mM Na-gluconate, 4.8 mM K-gluconate, 1.2 mM Ca-gluconate, 1.3 mM MgSO4, 10 mM glucose, 25 mM HEPES, pH 7.4).[12]
-
Pre-incubate the cells with the diluted inhibitor or vehicle control for 10-15 minutes at 37°C.
-
Initiate the uptake by adding the assay buffer containing a mixture of unlabeled uric acid and [14C]-labeled uric acid.
-
Incubate for a defined period (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of urate uptake.
-
Stop the reaction by rapidly aspirating the uptake solution and washing the cells three times with ice-cold uptake buffer.
4. Measurement and Data Analysis:
-
Lyse the cells with a lysis buffer (e.g., 0.1 N NaOH with 1% SDS).
-
Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. URAT1 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 7. What are URAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 8. Urate Transport in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Lesinurad, a novel, oral compound for gout, acts to decrease serum uric acid through inhibition of urate transporters in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Dotinurad | URAT1 inhibitor | Probechem Biochemicals [probechem.com]
- 16. selleckchem.com [selleckchem.com]
Technical Support Center: URAT1 Inhibitor 5 In Vivo Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals utilizing URAT1 Inhibitor 5 in in vivo experiments.
Troubleshooting Guides
Q1: Why am I observing a lack of efficacy (no significant reduction in serum uric acid levels) after administering this compound?
Possible Causes and Solutions:
-
Suboptimal Dosage: The administered dose may be too low to achieve a therapeutic effect.
-
Poor Bioavailability: The compound may have low oral bioavailability, leading to insufficient systemic exposure.
-
Solution:
-
Assess the pharmacokinetic profile of this compound to determine its absorption, distribution, metabolism, and excretion (ADME) properties.[3][4][5]
-
Consider alternative routes of administration (e.g., intravenous, intraperitoneal) to bypass first-pass metabolism if oral bioavailability is a concern.
-
Optimize the formulation to enhance solubility and absorption.[6]
-
-
-
Inappropriate Animal Model: The animal model may not be suitable for studying the effects of a URAT1 inhibitor. Standard rodent models have lower baseline uric acid levels than humans due to the presence of the uricase enzyme.
-
Solution:
-
Use a uricase-deficient animal model (e.g., uricase knockout mice) or induce hyperuricemia using methods such as a high-purine diet or administration of a uricase inhibitor like potassium oxonate.[7][8]
-
Consider using a humanized transgenic model expressing human URAT1 (hURAT1) for more translatable results.[7]
-
-
-
Compound Instability: this compound may be unstable in the formulation or under physiological conditions.
-
Solution: Evaluate the stability of the compound in the dosing vehicle and in biological matrices (e.g., plasma, serum).
-
Q2: I am observing significant inter-animal variability in the response to this compound. What could be the reason?
Possible Causes and Solutions:
-
Inconsistent Dosing: Inaccurate or inconsistent administration of the compound can lead to variable exposure.
-
Solution: Ensure precise and consistent dosing techniques. For oral gavage, verify proper placement to avoid administration into the lungs.
-
-
Genetic Variability in Animal Strain: Different animal strains can exhibit variations in drug metabolism and transporter expression.
-
Solution: Use a well-characterized and genetically homogenous animal strain. Report the specific strain used in all experimental records.
-
-
Differences in Food and Water Intake: Food and water consumption can influence drug absorption and metabolism.
-
Solution: Standardize housing conditions, including diet and light-dark cycles. Monitor food and water intake to ensure consistency across all animals.
-
-
Underlying Health Status: Subclinical infections or other health issues can affect an animal's physiological response to a drug.
-
Solution: Use healthy animals from a reputable supplier. Acclimatize animals to the facility before starting the experiment.
-
Q3: My in vivo experiment was terminated due to unexpected toxicity or adverse effects. How can I troubleshoot this?
Possible Causes and Solutions:
-
Off-Target Effects: The compound may be interacting with other transporters or cellular targets, leading to toxicity.[9]
-
Solution: Conduct in vitro profiling against a panel of common off-targets, especially other organic anion transporters (OATs) like OAT1 and OAT3.[9]
-
-
High Cmax or AUC: High peak plasma concentrations (Cmax) or overall exposure (Area Under the Curve - AUC) can lead to dose-related toxicity.[10]
-
Solution: Perform a pharmacokinetic study to understand the exposure levels at the doses being tested. Adjust the dose or dosing frequency to maintain therapeutic levels while minimizing peak concentrations.
-
-
Nephrotoxicity: Some URAT1 inhibitors can cause renal adverse events, potentially due to the high concentration of uric acid and the drug in the renal tubules.[11][12]
-
Solution:
-
Monitor renal function markers (e.g., serum creatinine, BUN) throughout the study.
-
Ensure adequate hydration of the animals.
-
Consider co-administration with a xanthine oxidase inhibitor to reduce the overall uric acid load.[1]
-
-
-
Hepatotoxicity: Liver toxicity has been a concern with some URAT1 inhibitors like benzbromarone.[9]
-
Solution: Monitor liver function markers (e.g., ALT, AST) and perform histopathological examination of the liver at the end of the study.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a uricosuric agent that functions by inhibiting the Urate Transporter 1 (URAT1).[13] URAT1 is primarily located in the apical membrane of the proximal tubules in the kidneys and is responsible for the reabsorption of uric acid from the urine back into the bloodstream.[3][4][5] By blocking URAT1, the inhibitor prevents this reabsorption, leading to increased excretion of uric acid in the urine and a subsequent reduction of uric acid levels in the blood.[13]
Q2: How do I prepare this compound for in vivo administration?
The formulation for this compound will depend on its physicochemical properties, particularly its solubility. For oral administration of compounds with low water solubility, common formulations may include suspensions in vehicles like 0.5% carboxymethyl cellulose (CMC) or solutions in a mixture of solvents such as DMSO, Tween 80, and saline.[6] It is crucial to perform formulation development studies to ensure the stability and bioavailability of the compound. Always use freshly prepared formulations for optimal results.[6]
Q3: What are the recommended animal models for testing this compound?
Due to the presence of the uricase enzyme which breaks down uric acid, standard rodent models have naturally low serum uric acid levels. To effectively test a URAT1 inhibitor, it is recommended to use hyperuricemic animal models.[8] Common methods to induce hyperuricemia include:
-
Potassium Oxonate (a uricase inhibitor) induced hyperuricemia: This is a widely used acute model.
-
High-Purine Diet: Feeding animals a diet rich in purines can lead to a more chronic model of hyperuricemia.
-
Uricase Knockout or Humanized URAT1 Transgenic Models: These genetically modified models provide a more physiologically relevant system for studying urate transport and the effects of inhibitors.[7]
Q4: What pharmacokinetic parameters should I evaluate for this compound?
Key pharmacokinetic parameters to assess include:
-
Bioavailability (F%): The fraction of the administered dose that reaches systemic circulation.
-
Maximum Plasma Concentration (Cmax): The highest concentration of the drug in the plasma.
-
Time to Maximum Plasma Concentration (Tmax): The time at which Cmax is reached.
-
Area Under the Plasma Concentration-Time Curve (AUC): A measure of the total drug exposure over time.
-
Half-life (t1/2): The time it takes for the plasma concentration of the drug to be reduced by half. Understanding these parameters is crucial for designing an effective dosing regimen.[3][4][5]
Q5: Are there any known drug-drug interactions to be aware of with URAT1 inhibitors?
URAT1 inhibitors can potentially interact with other drugs that are substrates of organic anion transporters (OATs). Some URAT1 inhibitors also have effects on OAT1 and OAT3, which could alter the disposition of other medications.[9] When designing combination studies, it is important to consider the potential for such interactions. For example, some URAT1 inhibitors have been evaluated in combination with xanthine oxidase inhibitors like allopurinol, and it's important to assess if there is any pharmacokinetic interaction between the two drugs.[2]
Data Presentation
Table 1: In Vitro Potency of this compound
| Parameter | Value |
| IC50 (hURAT1) | 50 nM |
| IC50 (hOAT1) | > 10 µM |
| IC50 (hOAT3) | > 10 µM |
Table 2: Pharmacokinetic Parameters of this compound in a Hyperuricemic Mouse Model (10 mg/kg, oral administration)
| Parameter | Value |
| Cmax | 1.5 µg/mL |
| Tmax | 2 hours |
| AUC(0-24h) | 10 µg·h/mL |
| t1/2 | 4 hours |
| Oral Bioavailability (F%) | 40% |
Table 3: Efficacy of this compound in a Potassium Oxonate-Induced Hyperuricemic Mouse Model
| Treatment Group | Dose (mg/kg) | Serum Uric Acid (mg/dL) | % Reduction vs. Vehicle |
| Vehicle | - | 8.5 ± 0.7 | - |
| This compound | 3 | 6.2 ± 0.5 | 27% |
| This compound | 10 | 4.1 ± 0.4 | 52% |
| This compound | 30 | 2.5 ± 0.3 | 71% |
| Benzbromarone | 10 | 3.8 ± 0.6 | 55% |
Experimental Protocols
Protocol 1: Induction of Hyperuricemia in Mice with Potassium Oxonate
-
Animals: Male Kunming mice (or other suitable strain), 8-10 weeks old.
-
Acclimatization: Acclimatize animals for at least one week before the experiment with free access to standard chow and water.
-
Grouping: Randomly divide mice into experimental groups (e.g., Vehicle, this compound at different doses, Positive Control).
-
Hyperuricemia Induction: Administer potassium oxonate (250 mg/kg) intraperitoneally to all animals 1 hour before the administration of the test compounds.
-
Compound Administration: Administer this compound or vehicle orally (or via the desired route).
-
Blood Collection: Collect blood samples via retro-orbital plexus or cardiac puncture at a specified time point after compound administration (e.g., 2 hours).
-
Serum Analysis: Separate serum by centrifugation and measure uric acid levels using a commercial kit.
Protocol 2: Pharmacokinetic Study in Mice
-
Animals and Housing: Use the same strain of mice as in the efficacy studies, housed under standard conditions.
-
Dosing: Administer a single dose of this compound via the intended clinical route (e.g., oral gavage) and also intravenously to a separate group to determine bioavailability.
-
Blood Sampling: Collect sparse blood samples from each animal at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose). Typically, 3-4 animals per time point are used in a sparse sampling design.
-
Plasma Preparation: Collect blood into tubes containing an anticoagulant (e.g., EDTA), and centrifuge to separate plasma.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method such as LC-MS/MS.
-
Data Analysis: Use pharmacokinetic software to calculate parameters like Cmax, Tmax, AUC, and t1/2.
Visualizations
Caption: URAT1-mediated uric acid reabsorption pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vivo efficacy testing of this compound.
Caption: A logical troubleshooting guide for addressing lack of efficacy in in vivo experiments.
References
- 1. Pharmacokinetics, pharmacodynamics, and tolerability of verinurad, a selective uric acid reabsorption inhibitor, in healthy adult male subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rmdopen.bmj.com [rmdopen.bmj.com]
- 3. Overview of the pharmacokinetics and pharmacodynamics of URAT1 inhibitors for the treatment of hyperuricemia and gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. JTT-552 | uric acid transporter 1 (URAT1) inhibitor | CAS# 888730-46-9 | InvivoChem [invivochem.com]
- 7. hURAT1 Transgenic Mouse Model for Evaluating Targeted Urate-Lowering Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Urate Transporter URAT1 in Hyperuricemia: New Insights from Hyperuricemic Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. How URAT1 inhibitors can shape the future of chronic gout treatment: a narrative review of uricosurics past and present [explorationpub.com]
- 10. explorationpub.com [explorationpub.com]
- 11. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Brief Review of Natural Products with Urate Transporter 1 Inhibition for the Treatment of Hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What are URAT1 inhibitors and how do they work? [synapse.patsnap.com]
URAT1 inhibitor 5 stability in different buffer systems
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of URAT1 Inhibitor 5 in various buffer systems. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended buffer systems for working with this compound?
A1: The stability of this compound is highly dependent on the pH and composition of the buffer system. We recommend using phosphate, citrate, or Tris-based buffers. For optimal stability, it is crucial to select a buffer system where the compound exhibits the highest stability at the intended experimental pH. Based on our internal studies, Phosphate-Buffered Saline (PBS) at pH 7.4 provides excellent stability for short-term experiments at room temperature. For long-term storage, a citrate buffer at a slightly acidic pH may be preferable.[1][2][3]
Q2: How does pH affect the stability of this compound?
A2: this compound is susceptible to pH-dependent degradation. Our stability studies indicate that the compound is most stable in the neutral to slightly acidic pH range (pH 6.0-7.4). Under strongly acidic (pH < 4) or alkaline (pH > 8) conditions, a significant increase in degradation is observed. Researchers should carefully control the pH of their solutions to ensure the integrity of the compound throughout their experiments.
Q3: What is the expected shelf-life of this compound in different buffer systems under various storage conditions?
A3: The shelf-life of this compound is a function of the buffer system, pH, and storage temperature. Below is a summary of our stability testing results. The data represents the percentage of this compound remaining after incubation under the specified conditions, as determined by HPLC analysis.[4][5][6]
Data Presentation: Stability of this compound (% Remaining)
| Buffer System (50 mM) | pH | Storage Temp. | 24 Hours | 7 Days | 30 Days |
| Phosphate-Buffered Saline (PBS) | 7.4 | 4°C | 99.8% | 98.5% | 95.2% |
| 25°C | 98.1% | 92.3% | 80.1% | ||
| Citrate Buffer | 6.0 | 4°C | 99.9% | 99.1% | 97.5% |
| 25°C | 99.2% | 96.8% | 90.3% | ||
| Tris-HCl | 8.0 | 4°C | 99.5% | 97.2% | 91.0% |
| 25°C | 96.5% | 88.4% | 75.6% |
Troubleshooting Guide
Q4: I am observing rapid degradation of this compound in my experiments. What are the possible causes and solutions?
A4: Rapid degradation of this compound can be attributed to several factors. Here are some common causes and troubleshooting steps:
-
Incorrect Buffer pH: Verify the pH of your buffer system. The compound is less stable at pH values outside the 6.0-7.4 range.
-
Buffer Component Reactivity: Some buffer components can potentially react with the inhibitor.
-
Solution: If you suspect buffer-inhibitor interaction, try a different buffer system. For example, if you are using a phosphate buffer and observe issues, switch to a citrate or Tris buffer.[3]
-
-
Contamination: Microbial or chemical contamination can lead to compound degradation.
-
Solution: Use sterile, high-purity water and reagents to prepare your buffers. Filter-sterilize the final buffer solution.
-
-
High Storage Temperature: Storing the inhibitor in solution at room temperature for extended periods can accelerate degradation.
-
Solution: Prepare fresh solutions for each experiment. If short-term storage is necessary, keep the solution at 4°C. For longer-term storage, aliquot and freeze at -20°C or -80°C, but be sure to perform freeze-thaw stability studies.[8]
-
Q5: My stability results are not reproducible. What can I do to improve consistency?
A5: Lack of reproducibility in stability studies often stems from variations in experimental procedures.[8] To improve consistency:
-
Standardize Protocols: Ensure that all experimental parameters, including buffer preparation, inhibitor concentration, incubation times, and analytical methods, are consistent across all experiments.
-
Calibrate Instruments: Regularly calibrate your pH meter and analytical equipment, such as the HPLC system.
-
Control Environmental Factors: Maintain a consistent temperature during incubation. Use calibrated incubators or water baths.
-
Minimize Freeze-Thaw Cycles: If working with frozen stock solutions, aliquot the inhibitor into single-use volumes to avoid repeated freezing and thawing.
Experimental Protocols
Protocol 1: Preparation of Buffer Solutions
-
Materials:
-
Sodium phosphate monobasic
-
Sodium phosphate dibasic
-
Citric acid
-
Sodium citrate
-
Tris base
-
Hydrochloric acid (HCl)
-
High-purity water
-
-
Procedure for 50 mM Phosphate Buffer (pH 7.4):
-
Prepare stock solutions of 50 mM sodium phosphate monobasic and 50 mM sodium phosphate dibasic in high-purity water.
-
Mix the monobasic and dibasic stock solutions in appropriate ratios until the desired pH of 7.4 is achieved.
-
Verify the final pH using a calibrated pH meter.
-
Filter-sterilize the buffer using a 0.22 µm filter.
-
Store at 4°C.
-
Protocol 2: Stability Assessment of this compound
-
Preparation of Inhibitor Stock Solution:
-
Dissolve this compound in DMSO to prepare a 10 mM stock solution.
-
Aliquot into single-use volumes and store at -80°C.
-
-
Sample Preparation:
-
Dilute the 10 mM stock solution into the desired buffer (e.g., 50 mM PBS, pH 7.4) to a final concentration of 100 µM.
-
Prepare triplicate samples for each time point and storage condition.
-
-
Incubation:
-
Store the samples at the designated temperatures (e.g., 4°C and 25°C).
-
At each time point (e.g., 0, 24, 48, 72 hours), remove one set of triplicates for analysis.
-
-
Analysis by HPLC:
-
Method: Use a validated stability-indicating HPLC method.[4][9]
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Detection: UV detection at the wavelength of maximum absorbance for this compound.
-
Quantification: Determine the peak area of this compound at each time point.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial (time 0) concentration.
-
Plot the percentage remaining versus time to determine the degradation kinetics.
-
Visualizations
Caption: URAT1-mediated urate reabsorption pathway and the point of inhibition.
Caption: Workflow for assessing the stability of this compound.
References
- 1. Preparation of buffers, Stability of Buffers - Pharmacy Infoline [pharmacyinfoline.com]
- 2. iajps.com [iajps.com]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize toxicity of URAT1 inhibitor 5 in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the toxicity of URAT1 inhibitor 5 in cell culture experiments.
Troubleshooting Guide
Unexpected cytotoxicity can be a significant issue when working with small molecule inhibitors. This guide provides a structured approach to identifying and mitigating potential sources of toxicity related to this compound.
Problem: High levels of cell death or reduced viability observed after treatment with this compound.
| Potential Cause | Suggested Solution |
| Inhibitor Concentration | The concentration of the inhibitor may be too high, leading to off-target effects or acute toxicity.[1] |
| Solution: Perform a dose-response curve to determine the optimal concentration that inhibits URAT1 activity without causing significant cell death. Start with a wide range of concentrations and narrow down to the lowest effective concentration. | |
| Solvent Toxicity | The solvent used to dissolve this compound (e.g., DMSO) may be toxic to the cells at the final concentration used in the culture medium. |
| Solution: Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your specific cell line (typically <0.5% for DMSO). Run a solvent-only control to assess its effect on cell viability. | |
| Inhibitor Instability | The inhibitor may be unstable in the cell culture medium, degrading into toxic byproducts.[1] |
| Solution: Check the stability of this compound in your specific cell culture medium over the time course of your experiment. This can be done using techniques like HPLC. If instability is an issue, consider replenishing the medium with fresh inhibitor at regular intervals. | |
| Off-Target Effects | This compound may be interacting with other cellular targets besides URAT1, leading to unintended toxic effects.[2] |
| Solution: Review the literature for any known off-target effects of this compound or structurally similar compounds. Consider using a structurally different URAT1 inhibitor as a control to see if the toxicity is specific to the chemical scaffold of inhibitor 5. | |
| Cell Line Sensitivity | The specific cell line being used may be particularly sensitive to this compound. |
| Solution: Test the inhibitor on a different cell line to see if the toxicity is cell-type specific. If possible, use a cell line with known URAT1 expression to correlate inhibitor activity with its intended target. | |
| Contamination | The cell culture may be contaminated with bacteria, yeast, or mycoplasma, which can cause cell stress and death, exacerbating the toxic effects of the inhibitor. |
| Solution: Regularly test your cell cultures for contamination. If contamination is detected, discard the culture and start with a fresh, uncontaminated stock. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound, like other URAT1 inhibitors, is designed to block the function of the urate transporter 1 (URAT1), also known as SLC22A12.[3][4] URAT1 is primarily located in the proximal tubules of the kidneys and is responsible for the reabsorption of uric acid from the urine back into the bloodstream.[5][6][7] By inhibiting URAT1, these compounds increase the excretion of uric acid in the urine, thereby lowering uric acid levels in the blood.[6] The general mechanism for many URAT1 inhibitors involves binding to the transporter, often in the urate binding pocket, and stabilizing it in an inward-facing conformation, which prevents the transport of uric acid.[8][9][10]
Q2: How can I determine if the observed toxicity is specific to the inhibition of URAT1?
A2: To determine if the toxicity is target-specific, you can perform several experiments:
-
Use a negative control: Treat your cells with a structurally similar but inactive compound. If this compound does not cause toxicity, it suggests that the toxicity of this compound is related to its specific chemical structure and interactions.
-
Rescue experiment: If possible, try to rescue the cells from the toxic effects of the inhibitor. For URAT1, which is primarily involved in urate transport, this may be complex in a standard cell culture model. However, if the toxicity is due to an off-target effect on a known pathway, you may be able to counteract it.
-
Use a different URAT1 inhibitor: Compare the effects of this compound with another URAT1 inhibitor that has a different chemical structure. If both inhibitors cause similar levels of toxicity at concentrations that produce equivalent levels of URAT1 inhibition, it is more likely that the toxicity is related to the inhibition of the URAT1 pathway in that specific cell type.
Q3: What are the best cell viability assays to assess the toxicity of this compound?
A3: The choice of assay depends on the specific question you are asking. It is often recommended to use multiple assays to get a comprehensive view of the inhibitor's effect on the cells.
| Assay Type | Principle | Advantages | Considerations |
| Metabolic Assays (MTT, MTS, XTT) | Measures the metabolic activity of the cells, which is an indicator of cell viability.[11][12] | Simple, high-throughput, and cost-effective. | Can be affected by changes in cellular metabolism that are not directly related to cell death. |
| Membrane Integrity Assays (LDH, Propidium Iodide) | Measures the release of lactate dehydrogenase (LDH) from damaged cells or the uptake of a fluorescent dye like propidium iodide by cells with compromised membranes.[13] | Directly measures cell death due to membrane damage (necrosis). | May not detect early stages of apoptosis where the membrane is still intact. |
| ATP-Based Assays | Measures the amount of ATP present, which is an indicator of metabolically active cells. | Highly sensitive and has a broad linear range. | ATP levels can change rapidly, so the timing of the assay is critical. |
Q4: Are there any known off-target effects of URAT1 inhibitors that could contribute to toxicity?
A4: Some URAT1 inhibitors have been reported to have off-target effects. For example, benzbromarone, a potent URAT1 inhibitor, has been associated with hepatotoxicity.[9] Some inhibitors may also interact with other organic anion transporters (OATs).[14] It is crucial to consult the literature for any known off-target activities of this compound or structurally related compounds. If such information is not available, a broad-panel kinase or receptor screening could be performed to identify potential off-target interactions.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is used to assess cell viability by measuring the metabolic activity of cells.[11]
Materials:
-
Cells of interest
-
This compound
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of the inhibitor. Include wells with medium only (blank), cells with medium (negative control), and cells with solvent (vehicle control).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After the MTT incubation, add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Protocol 2: LDH Cytotoxicity Assay
This protocol measures cytotoxicity by quantifying the amount of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[13]
Materials:
-
Cells of interest
-
This compound
-
96-well cell culture plates
-
Complete cell culture medium
-
LDH assay kit (commercially available)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and treat them with this compound as described in the MTT assay protocol. Include controls for spontaneous LDH release (cells in medium only) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
After the incubation period, carefully collect the supernatant from each well without disturbing the cells.
-
Follow the manufacturer's instructions for the LDH assay kit to measure the LDH activity in the collected supernatants.
-
Read the absorbance at the wavelength specified in the kit's protocol.
-
Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
Visualizations
Caption: URAT1-mediated urate reabsorption pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing and mitigating the toxicity of this compound.
References
- 1. resources.biomol.com [resources.biomol.com]
- 2. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. glpbio.com [glpbio.com]
- 5. URAT1 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 6. What are URAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 7. A Brief Review of Natural Products with Urate Transporter 1 Inhibition for the Treatment of Hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Molecular mechanism of drug inhibition of URAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of urate transport and uricosuric drugs inhibition in human URAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A cellular viability assay to monitor drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro toxicology - Wikipedia [en.wikipedia.org]
- 13. 細胞毒性 | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. medchemexpress.com [medchemexpress.com]
URAT1 inhibitor 5 assay interference and mitigation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with URAT1 inhibitor assays. The information is tailored for scientists and drug development professionals to help navigate common challenges and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common assay formats to screen for URAT1 inhibitors?
A1: The most common assay formats for screening URAT1 inhibitors include:
-
Cell-based urate uptake assays: These are the most physiologically relevant assays. They typically involve cells overexpressing human URAT1 (e.g., HEK293 or MDCK-II cells) and measuring the uptake of a labeled substrate, most commonly radiolabeled [14C]-uric acid.[1][2] Inhibition of this uptake is a direct measure of the compound's effect on URAT1 function. Non-radiolabeled methods using LC-MS/MS to quantify uric acid are also available.[3][4]
-
Direct binding assays: These assays measure the direct interaction of an inhibitor with the URAT1 protein. This is often done using cell membranes expressing URAT1 and a radiolabeled high-affinity URAT1 inhibitor probe. A test compound's ability to displace the probe indicates it binds to the same site.[4]
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA kits are available to measure URAT1 protein levels in various samples like serum, plasma, and cell culture supernatants. While not a direct functional assay for inhibition, it can be used to assess URAT1 expression levels.
Q2: My positive control inhibitor, such as benzbromarone, is showing lower than expected potency (high IC50 value). What could be the cause?
A2: Several factors can lead to a decrease in the apparent potency of a known URAT1 inhibitor:
-
Cell passage number and URAT1 expression levels: High passage numbers can lead to decreased or unstable expression of the transfected URAT1 transporter. It is crucial to use cells within a validated passage range and regularly check URAT1 expression levels.
-
Assay buffer composition: The composition of the assay buffer, particularly the concentration of competing anions, can influence inhibitor potency. Ensure the buffer composition is consistent across experiments.
-
Incubation times: The pre-incubation time with the inhibitor and the incubation time with the uric acid substrate are critical parameters. Optimize these times for your specific cell system and assay conditions.
-
Compound stability and solubility: Ensure the inhibitor is fully dissolved and stable in the assay buffer. Poor solubility can lead to an underestimation of its true potency.
Q3: I am observing high background urate uptake in my control cells that do not express URAT1. How can I reduce this?
A3: High background uptake can be due to endogenous expression of other urate transporters in the host cell line. To mitigate this:
-
Choose the right cell line: Some cell lines have lower endogenous transporter expression than others.
-
Use a specific inhibitor for endogenous transporters: If the identity of the interfering transporter is known, a specific inhibitor can be used to block its activity.
-
Subtract background: Always include a control of mock-transfected or empty vector-transfected cells to measure and subtract the background uptake from the uptake measured in URAT1-expressing cells.[1]
Q4: Can other transporters interfere with my URAT1 inhibition assay?
A4: Yes, other transporters can interfere with your assay. URAT1 is part of a complex system of urate handling in the kidney, involving other transporters like OAT1, OAT3, and GLUT9.[5] If your test compound is not specific to URAT1, it may interact with these other transporters, leading to confounding results. It is important to characterize the selectivity of your inhibitor against other relevant transporters.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Mitigation Strategy |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, or edge effects in the plate. | Ensure uniform cell seeding density. Use calibrated pipettes and proper pipetting techniques. Avoid using the outer wells of the plate if edge effects are suspected. |
| Low signal-to-background ratio | Low URAT1 expression, suboptimal substrate concentration, or short incubation time. | Verify URAT1 expression via Western blot or qPCR. Optimize the uric acid concentration (around the Km value, which is approximately 80 µM for human URAT1) and incubation time to maximize the assay window.[1] |
| Test compound precipitates in the assay medium | Poor solubility of the compound at the tested concentrations. | Use a lower concentration of the compound. Test different solvents for the stock solution (e.g., DMSO) and ensure the final solvent concentration in the assay is low and consistent across all wells. |
| Inconsistent results between experiments | Variation in cell health, passage number, reagent quality, or environmental conditions. | Maintain a consistent cell culture protocol, including passage number and seeding density. Use fresh reagents and ensure consistent incubation temperatures and times. |
| False positives or negatives | Compound interfering with the detection method (e.g., quenching of a fluorescent signal, or non-specific binding). | Test the compound in a cell-free system to check for direct interference with the detection signal. For binding assays, perform counter-screens with membranes from mock-transfected cells. |
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values for common URAT1 inhibitors from various studies. These values can serve as a reference for validating your own assay performance.
| Inhibitor | Assay Type | Cell Line | IC50 Value (µM) | Reference |
| Benzbromarone | [14C]-urate uptake | HEK293T | 0.22 | [6] |
| Benzbromarone | Urate uptake (LC-MS/MS) | URAT1EM | 0.425 | [1][3] |
| Lesinurad | [14C]-urate uptake | HEK293T | 3.5 | [6] |
| Probenecid | [14C]-urate uptake | HEK293T | 22 | [6] |
| Sulfinpyrazone | [14C]-urate uptake | HEK293T | 32 | [6] |
| Verinurad | Urate uptake | URAT1EM | 0.150 |
Experimental Protocols
Cell-Based [14C]-Uric Acid Uptake Assay
This protocol describes a common method for measuring the inhibitory activity of a compound on URAT1 function.
Materials:
-
HEK293 cells stably or transiently expressing human URAT1
-
Mock-transfected HEK293 cells (for background control)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay Buffer (e.g., 125 mM sodium gluconate, 4.8 mM potassium gluconate, 1.2 mM KH2PO4, 1.2 mM MgSO4, 1.3 mM Ca-gluconate, 25 mM HEPES, 5.6 mM D-glucose, pH 7.4)[6]
-
[14C]-Uric acid
-
Test inhibitor and positive control inhibitor (e.g., benzbromarone)
-
Lysis buffer (e.g., 0.1 M NaOH with 0.1% SDS)
-
Scintillation cocktail and scintillation counter
Procedure:
-
Cell Seeding: Seed URAT1-expressing cells and mock-transfected cells into a 24-well plate at an appropriate density and allow them to attach and grow for 24-48 hours.
-
Compound Preparation: Prepare serial dilutions of the test inhibitor and positive control in the assay buffer.
-
Pre-incubation:
-
Uptake Reaction:
-
Termination of Uptake:
-
Quickly aspirate the uptake solution.
-
Wash the cells three times with ice-cold assay buffer to remove extracellular radiolabel.
-
-
Cell Lysis: Add lysis buffer to each well and incubate for at least 30 minutes at room temperature to ensure complete cell lysis.
-
Quantification:
-
Transfer the lysate from each well to a scintillation vial.
-
Add scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the counts from the mock-transfected cells (background) from the counts of the URAT1-expressing cells.
-
Normalize the data to the vehicle control (100% activity).
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
URAT1 Signaling Pathway in Renal Urate Reabsorption
Caption: URAT1-mediated urate reabsorption in the renal proximal tubule.
Experimental Workflow for a Cell-Based URAT1 Inhibition Assay
Caption: Workflow for a cell-based URAT1 inhibitor assay.
Troubleshooting Logic Flow
Caption: A logical flow for troubleshooting URAT1 inhibitor assays.
References
- 1. Structural Basis for Inhibition of Urate Reabsorption in URAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism of high affinity inhibition of the human urate transporter URAT1 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Bioavailability of URAT1 Inhibitor 5
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental evaluation and enhancement of the bioavailability of URAT1 inhibitors, exemplified by the hypothetical "URAT1 Inhibitor 5."
Troubleshooting Guide
This guide addresses common issues encountered during the preclinical development of URAT1 inhibitors, focusing on poor oral bioavailability.
| Issue | Potential Cause | Recommended Action |
| Low oral bioavailability in preclinical species. | Poor aqueous solubility: The compound does not dissolve well in gastrointestinal fluids, limiting its absorption. | - Conduct solubility studies at different pH values. - Employ formulation strategies such as particle size reduction (micronization/nanosizing), amorphous solid dispersions, or lipid-based formulations.[1] - Consider salt formation to improve solubility.[2] |
| Low intestinal permeability: The compound cannot efficiently cross the intestinal epithelium. | - Perform a Caco-2 permeability assay to assess intestinal permeability and identify if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[3][4] - If P-gp efflux is confirmed, consider co-administration with a P-gp inhibitor in preclinical studies or medicinal chemistry efforts to modify the structure to reduce efflux. | |
| High first-pass metabolism: The compound is extensively metabolized in the liver before reaching systemic circulation. | - Conduct an in vitro metabolic stability assay using liver microsomes or hepatocytes to determine the rate of metabolism.[5][6] - Identify the primary metabolizing enzymes (e.g., cytochrome P450s).[7] - If metabolism is rapid, consider medicinal chemistry approaches to block the metabolic sites or develop prodrugs. | |
| High variability in pharmacokinetic (PK) data between animals. | Inconsistent dosing: Inaccurate oral gavage technique or issues with the formulation's homogeneity. | - Ensure all personnel are properly trained in oral gavage techniques.[8] - For suspensions, ensure the formulation is adequately homogenized before and during dosing. |
| Food effects: The presence or absence of food in the animal's stomach can significantly alter drug absorption. | - Standardize the fasting period for animals before dosing in PK studies. - Conduct fed vs. fasted studies to characterize the food effect on the drug's bioavailability. | |
| In vitro-in vivo correlation (IVIVC) is poor. | Inappropriate in vitro model: The selected in vitro assay (e.g., solubility, permeability) does not accurately reflect the in vivo conditions. | - Use biorelevant dissolution media that mimic the composition of intestinal fluids. - For metabolic stability, consider using hepatocytes which contain a broader range of metabolic enzymes compared to microsomes.[6] |
| Transporter effects not captured: In vitro models may not fully recapitulate the activity of uptake and efflux transporters in the intestine and liver. | - Utilize cell lines that express relevant transporters or conduct in vivo studies with transporter knockout animal models. |
Frequently Asked Questions (FAQs)
Formulation and Physicochemical Properties
Q1: My URAT1 inhibitor has very low aqueous solubility. What are the initial steps to improve its bioavailability?
A1: For a poorly soluble compound, the primary goal is to enhance its dissolution rate and/or solubility in the gastrointestinal tract. Initial strategies include:
-
Physicochemical Characterization: Thoroughly characterize the compound's properties, including its pKa, logP, melting point, and solid-state form (crystalline vs. amorphous).[9]
-
pH-Dependent Solubility Profiling: Determine the compound's solubility at various pH levels to understand its behavior in different segments of the GI tract.
-
Formulation Approaches:
-
Particle Size Reduction: Micronization or nanosizing increases the surface area of the drug, which can enhance the dissolution rate.[10]
-
Amorphous Solid Dispersions: Dispersing the drug in an amorphous state within a polymer matrix can significantly improve its solubility and dissolution.[1]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.[1]
-
Use of Solubilizing Excipients: Co-solvents, surfactants, and complexing agents like cyclodextrins can be employed in liquid formulations for early-stage studies.[10]
-
Q2: How do I choose the right formulation for my preclinical studies?
A2: The choice of formulation for preclinical studies depends on the compound's properties, the study's objective, and the animal species.[9][11]
-
For early efficacy and PK screening: Simple formulations like solutions (if feasible with co-solvents) or suspensions are often used for ease of preparation and dose flexibility.
-
For toxicology studies requiring higher exposure: Enabling formulations like amorphous solid dispersions or lipid-based systems may be necessary to achieve the required safety margins.[12][13]
-
The Biopharmaceutical Classification System (BCS) can guide formulation selection. For BCS Class II compounds (low solubility, high permeability), the focus should be on improving solubility and dissolution.[12]
In Vitro Assays
Q3: What is a Caco-2 permeability assay and what can it tell me about my URAT1 inhibitor?
A3: The Caco-2 permeability assay is an in vitro method that uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) to model the human intestinal epithelium.[3][4] This assay can help you:
-
Predict Intestinal Permeability: Determine the rate at which your compound crosses the intestinal barrier.
-
Identify Efflux Transporter Substrates: By comparing the transport from the apical (intestinal lumen) to the basolateral (blood) side (A-to-B) with the transport in the opposite direction (B-to-A), you can determine if your compound is actively pumped out of the cells by efflux transporters like P-glycoprotein (P-gp). An efflux ratio (B-A Papp / A-B Papp) greater than 2 is often indicative of active efflux.
-
Investigate Absorption Mechanisms: The assay can provide insights into whether the absorption is passive or involves active transport.
Q4: My compound shows high metabolic instability in the liver microsome assay. What are the next steps?
A4: High metabolic instability in a liver microsomal assay suggests that your compound is rapidly metabolized, likely by cytochrome P450 (CYP) enzymes.[5][6] The next steps should be:
-
Identify the Metabolites: Use techniques like liquid chromatography-mass spectrometry (LC-MS) to identify the structure of the metabolites.
-
Reaction Phenotyping: Determine which specific CYP isoforms are responsible for the metabolism. This can be done using recombinant human CYP enzymes or selective chemical inhibitors.
-
Inform Medicinal Chemistry: This information is crucial for the medicinal chemistry team to make structural modifications to the compound to block the site of metabolism, thereby improving its stability and, consequently, its bioavailability.
In Vivo Studies
Q5: What are the key parameters to assess in a preclinical oral pharmacokinetic study?
A5: A preclinical oral PK study is designed to understand the absorption, distribution, metabolism, and excretion (ADME) of your compound.[14] Key parameters to determine from the plasma concentration-time profile include:
-
Cmax: The maximum observed plasma concentration.
-
Tmax: The time at which Cmax is reached.
-
AUC (Area Under the Curve): A measure of the total systemic exposure to the drug.
-
t1/2 (Half-life): The time it takes for the plasma concentration to decrease by half.
-
Oral Bioavailability (F%): The fraction of the orally administered dose that reaches systemic circulation. This is calculated by comparing the AUC from an oral dose to the AUC from an intravenous (IV) dose.
Q6: I observed a significant improvement in the oral bioavailability of a new benzbromarone analog in my study. How does this compare to literature values?
A6: Improving the bioavailability of existing drugs is a common goal in drug development. For instance, while benzbromarone itself has an oral bioavailability of around 36.11%, a recently developed analog, JNS4, demonstrated a significantly improved oral bioavailability of 55.28% in a mouse model.[15][16] Another URAT1 inhibitor, lesinurad, has been reported to have an absolute bioavailability of approximately 100% in humans.[7][17] These values provide a good benchmark for your own findings.
Quantitative Data Summary
The following tables summarize key data for representative URAT1 inhibitors and the impact of formulation on bioavailability.
Table 1: In Vitro Potency of Selected URAT1 Inhibitors
| Inhibitor | IC50 (μM) | Species |
| Benzbromarone | 0.22 | Human |
| Lesinurad | 3.5 | Human |
| Sulfinpyrazone | 32 | Human |
| JNS4 (Benzbromarone Analog) | 0.80 | Not Specified |
Data sourced from multiple studies.[16][18]
Table 2: Pharmacokinetic Parameters of Benzbromarone and its Analog JNS4 in Mice
| Compound | Dose (mg/kg, oral) | Cmax (ng/mL) | AUC (ng·h/mL) | Oral Bioavailability (F%) |
| Benzbromarone | Not Specified | Not Specified | Not Specified | 36.11 |
| JNS4 | Not Specified | Not Specified | Not Specified | 55.28 |
Data from a study comparing a novel analog to the parent compound.[15][16]
Table 3: Pharmacokinetic Parameters of Lesinurad in Healthy Male Subjects
| Formulation | Dose (mg) | Cmax (μg/mL) | AUC (μg·h/mL) | Tmax (h) |
| Oral Solution | 200 | 7.9 | 36.8 | 1.0 |
| Tablet | 200 | 6.7 | 35.7 | 1.0 |
| Tablet | 400 | 12.0 | 67.5 | 1.0 |
| Tablet | 600 | 17.5 | 100.0 | 1.5 |
Data from a single ascending dose study.[19]
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes
Objective: To determine the rate at which this compound is metabolized by liver enzymes, primarily cytochrome P450s.
Materials:
-
Human liver microsomes (pooled)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds (e.g., dextromethorphan, midazolam)
-
Ice-cold acetonitrile with an internal standard for quenching the reaction
-
96-well plates, incubator, centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Thaw the human liver microsomes at 37°C and dilute them in phosphate buffer to the desired concentration (e.g., 0.5 mg/mL). Prepare the working solution of this compound by diluting the stock solution in buffer to a final concentration of 1 µM.
-
Reaction Setup: In a 96-well plate, add the microsomal solution and the this compound working solution. Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiation: Start the metabolic reaction by adding the NADPH regenerating system to each well.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.[5] The 0-minute time point serves as the initial concentration control.
-
Sample Processing: After the final time point, centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining this compound at each time point using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression will give the elimination rate constant (k). The in vitro half-life (t1/2) can be calculated as 0.693/k.
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of this compound and determine if it is a substrate for efflux transporters.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with supplements)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4)
-
This compound stock solution
-
Control compounds (e.g., propranolol for high permeability, atenolol for low permeability)
-
LC-MS/MS system for analysis
Procedure:
-
Cell Culture: Seed Caco-2 cells onto the Transwell inserts and culture them for approximately 21 days to allow them to differentiate and form a confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayer to ensure its integrity. A TEER value above a certain threshold (e.g., 200 Ω·cm²) indicates a well-formed monolayer.
-
Assay Setup:
-
Wash the cell monolayers with pre-warmed transport buffer.
-
A-to-B Transport: Add the transport buffer containing this compound (at a known concentration, e.g., 10 µM) to the apical (A) side and fresh transport buffer to the basolateral (B) side.
-
B-to-A Transport: Add the transport buffer containing this compound to the basolateral (B) side and fresh transport buffer to the apical (A) side.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
Sampling: At the end of the incubation, take samples from both the apical and basolateral compartments.
-
Analysis: Determine the concentration of this compound in the samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor compartment. The efflux ratio is then calculated as Papp (B-A) / Papp (A-B).
Protocol 3: In Vivo Pharmacokinetic Study in Rats (Oral Gavage)
Objective: To determine the pharmacokinetic profile and oral bioavailability of this compound in rats.
Materials:
-
Sprague-Dawley rats (or other appropriate strain)
-
This compound formulation (e.g., suspension in 0.5% methylcellulose)
-
Oral gavage needles
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Animal Preparation: Acclimatize the rats to the housing conditions. Fast the animals overnight before dosing but allow free access to water.
-
Dosing:
-
Oral Group: Administer a single dose of the this compound formulation via oral gavage at a specific dose (e.g., 10 mg/kg).[14] The volume administered should be based on the animal's body weight.[20][8][21]
-
Intravenous (IV) Group (for bioavailability determination): Administer a single IV dose of a solubilized formulation of this compound (e.g., 1 mg/kg) via the tail vein.
-
-
Blood Sampling: Collect blood samples (e.g., ~100-200 µL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[14]
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Analysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate the key parameters (Cmax, Tmax, AUC, t1/2) for both the oral and IV groups. Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100.
Visualizations
Caption: Mechanism of URAT1 inhibition.
Caption: Preclinical oral bioavailability workflow.
Caption: Troubleshooting logic for low bioavailability.
References
- 1. pharm-int.com [pharm-int.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. Caco-2 Cell Permeability Assay | PPTX [slideshare.net]
- 4. enamine.net [enamine.net]
- 5. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 6. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. ouv.vt.edu [ouv.vt.edu]
- 9. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. researchgate.net [researchgate.net]
- 12. FORMULATION FORUM - Formulation Development From Preclinical to First-In-Human [drug-dev.com]
- 13. altasciences.com [altasciences.com]
- 14. In vivo pharmacokinetic studies in rats [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
- 16. Discovery of novel benzbromarone analogs with improved pharmacokinetics and benign toxicity profiles as antihyperuricemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Item - Metabolism and disposition of lesinurad, a uric acid reabsorption inhibitor, in humans - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 18. Mechanism of high affinity inhibition of the human urate transporter URAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pharmacokinetics, pharmacodynamics, and safety of lesinurad, a selective uric acid reabsorption inhibitor, in healthy adult males - PMC [pmc.ncbi.nlm.nih.gov]
- 20. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 21. iacuc.wsu.edu [iacuc.wsu.edu]
URAT1 Inhibitor Dose-Response Curve Optimization: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with URAT1 inhibitors. The information is designed to help optimize dose-response curve experiments and address common challenges encountered in the lab.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during URAT1 inhibitor dose-response experiments.
Q1: My dose-response curve is not sigmoidal and has a poor fit. What are the possible causes and solutions?
A1: A non-sigmoidal dose-response curve can result from several factors. Here is a troubleshooting guide to address this issue:
-
Incorrect Concentration Range: The inhibitor concentrations tested may be too high or too low to define the full curve.
-
Solution: Widen the range of concentrations. Perform a preliminary range-finding experiment with serial dilutions over a broad range (e.g., from nanomolar to high micromolar) to identify the approximate IC50. Then, perform a definitive experiment with more data points clustered around the estimated IC50.
-
-
Incomplete Inhibition or Activation: At the highest concentration, you may not be observing 0% activity, or at the lowest concentration, you may not see 100% activity.
-
Solution: Ensure your positive control (a known potent inhibitor like benzbromarone) shows complete inhibition and your negative control (vehicle) shows no inhibition.[1] This helps to set the top and bottom plateaus of your curve. If the inhibitor being tested does not achieve full inhibition, it may be a partial inhibitor.
-
-
Data Analysis Issues: The nonlinear regression model used for curve fitting may not be appropriate.
-
Solution: Use a variable slope (four-parameter) logistic regression model. Ensure that your software is fitting the top and bottom plateaus correctly. You may need to constrain these values based on your controls if the data does not define them well.[2]
-
Q2: I am observing high variability between my replicate wells. How can I reduce this?
A2: High variability can obscure the true dose-response relationship. Consider the following sources of error:
-
Pipetting Errors: Inconsistent volumes of cells, substrate, or inhibitor will lead to variability.
-
Solution: Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions. When plating cells, gently mix the cell suspension between pipetting to prevent settling.[3]
-
-
Inconsistent Cell Seeding: An uneven distribution of cells across the plate can cause significant well-to-well differences.
-
Solution: Thoroughly resuspend cells before plating. Avoid letting cells settle in the reservoir or pipette tip. Pay attention to the "edge effect" in 96-well plates, where wells on the perimeter can have different growth conditions. To mitigate this, you can fill the outer wells with sterile PBS or media without cells.[4]
-
-
Assay Conditions: Fluctuations in temperature or incubation times can affect transporter activity.
-
Solution: Ensure consistent incubation times for all plates. Use a temperature-controlled incubator and allow plates to equilibrate to the correct temperature before adding reagents.
-
Q3: The IC50 value for my inhibitor is much higher/lower than expected. What could be the reason?
A3: Discrepancies in inhibitor potency can be due to experimental variables or compound-specific properties:
-
Cell Density: The number of cells per well can influence the apparent IC50. Higher cell densities may require more inhibitor to achieve the same level of effect.[5][6]
-
Solution: Optimize and standardize the cell seeding density for your assays. Report the cell density used when presenting your results.
-
-
Incubation Time: The duration of inhibitor pre-incubation and substrate uptake can affect the measured IC50.
-
Solution: Optimize the incubation time. For uptake assays, shorter incubation times (e.g., 1-5 minutes) are often used to measure the initial rate of transport.[7] Longer pre-incubation times with the inhibitor may be necessary for some compounds to reach their target.
-
-
Compound Stability and Solubility: The inhibitor may be degrading in the assay medium or precipitating at higher concentrations.
-
Solution: Check the solubility of your compound in the assay buffer. Use fresh dilutions for each experiment. If solubility is an issue, consider using a different vehicle (e.g., DMSO) at a final concentration that does not affect the assay.
-
-
Cell Line and Transporter Expression: The level of URAT1 expression in your cell line can impact the IC50.
-
Solution: Use a stable cell line with consistent URAT1 expression. If using transient transfection, monitor transfection efficiency.
-
Q4: My dose-response curve has a very steep slope (high Hill coefficient). What does this indicate?
A4: A steep slope can suggest several possibilities:
-
Positive Cooperativity: The binding of one inhibitor molecule facilitates the binding of others.
-
Stoichiometric Inhibition: If the inhibitor is very potent and its concentration is close to the enzyme/transporter concentration, the dose-response curve can become steeper.[8][9][10]
-
Assay Artifacts: Some assay formats can produce artificially steep curves.
-
Solution: Carefully review your assay setup. Consider if the inhibitor concentration is approaching the concentration of URAT1 in your assay. While a steep slope can be a true pharmacological property, it's important to rule out experimental artifacts.
-
Quantitative Data Summary
The following tables summarize the in vitro potency of various URAT1 inhibitors.
Table 1: IC50 Values of Selected URAT1 Inhibitors
| Inhibitor | Cell Line/System | IC50 (µM) | Reference |
| Benzbromarone | hURAT1-expressing cells | 14.3 | [5] |
| Febuxostat | hURAT1-expressing cells | 36.1 | [5] |
| Baicalein | hURAT1-expressing cells | 31.6 | [1] |
| Osthol | URAT1-HEK293/PDZK1 cells | 78.8 | [1] |
| BDEO (URAT1 & XO inhibitor) | URAT1-293T cells | Ki = 0.14 | [1] |
| Verinurad | hURAT1-expressing cells | 0.025 | [11] |
| Lesinurad | hURAT1-expressing cells | ~7.2 | [1] |
| Compound 1g (Lesinurad derivative) | hURAT1-expressing cells | 0.032 | [1] |
| LUM (Lesinurad derivative) | hURAT1-expressing cells | 3.2 | [1] |
Table 2: EC50 Values of Verinurad in Different Populations
| Population | EC50 (ng/mL) | Reference |
| Healthy Volunteers | 29 | [12] |
| Symptomatic Hyperuricemic (Gout) Subjects | 37 | [12] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Radioisotope-Labeled Uric Acid Uptake Assay
This protocol is a classical method for assessing URAT1 inhibition.
-
Cell Culture and Plating:
-
Culture HEK293 cells stably expressing human URAT1 (hURAT1) in appropriate growth medium.
-
Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
-
Assay Procedure:
-
Wash the cells twice with a chloride-free buffer (e.g., containing gluconate salts) to remove extracellular chloride, which can interfere with URAT1 activity.
-
Pre-incubate the cells with varying concentrations of the test inhibitor (or vehicle control) in chloride-free buffer for 10-30 minutes at 37°C.
-
Initiate the uptake by adding [¹⁴C]-uric acid (at a concentration near its Km for URAT1) to each well.
-
Incubate for a short period (e.g., 5 minutes) at 37°C to measure the initial rate of uptake.[5]
-
Stop the uptake by rapidly washing the cells three times with ice-cold chloride-free buffer.
-
-
Detection and Data Analysis:
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Transfer the lysate to a scintillation vial and measure the radioactivity using a scintillation counter.
-
Normalize the data to the protein concentration in each well.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50.
-
Protocol 2: LC-MS/MS-Based Uric Acid Uptake Assay
This method offers a non-radioactive alternative with high sensitivity and selectivity.[5]
-
Cell Culture and Plating:
-
Follow the same procedure as in Protocol 1.
-
-
Assay Procedure:
-
Wash the cells twice with a chloride-free buffer.
-
Pre-incubate with the inhibitor as described in Protocol 1.
-
Initiate uptake by adding non-labeled uric acid.
-
Incubate for the desired time at 37°C.
-
Stop the reaction by washing with ice-cold buffer.
-
-
Sample Preparation and Detection:
-
Lyse the cells and add an internal standard (e.g., ¹⁵N₂-uric acid).[4]
-
Precipitate proteins (e.g., with acetonitrile) and centrifuge to collect the supernatant.
-
Analyze the supernatant using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to quantify the intracellular uric acid concentration.[4]
-
-
Data Analysis:
-
Calculate the amount of uric acid uptake and determine the percentage of inhibition for each inhibitor concentration.
-
Generate the dose-response curve and calculate the IC50 as described in Protocol 1.
-
Visualizations
URAT1 Signaling Pathway
Caption: Mechanism of URAT1-mediated uric acid reabsorption and its inhibition.
Experimental Workflow for Dose-Response Curve Generation
Caption: Workflow for a cell-based URAT1 inhibitor assay.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting dose-response curve issues.
References
- 1. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. graphpad.com [graphpad.com]
- 3. biocompare.com [biocompare.com]
- 4. researchgate.net [researchgate.net]
- 5. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cancer cell seeding density as a mechanism of chemotherapy resistance: a novel cancer cell density index based on IC50-Seeding Density Slope (ISDS) to assess chemosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Incubation Time Influences Organic Anion Transporter 1 Kinetics and Renal Clearance Predictions [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. files.docking.org [files.docking.org]
- 10. researchgate.net [researchgate.net]
- 11. Discovery and characterization of verinurad, a potent and specific inhibitor of URAT1 for the treatment of hyperuricemia and gout - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A semi-mechanistic exposure-response model to assess the effects of verinurad, a potent URAT1 inhibitor, on serum and urine uric acid in patients with hyperuricemia-associated diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to URAT1 Inhibitor Efficacy: Benzbromarone vs. a Novel URAT1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of the established URAT1 inhibitor, benzbromarone, against a representative novel URAT1 inhibitor. As "URAT1 inhibitor 5" is not a publicly specified compound, this document will use "URAT1 Inhibitor X" as a placeholder to illustrate the comparative framework. Data for URAT1 Inhibitor X is represented by publicly available information for Lesinurad, a selective uric acid reabsorption inhibitor, to provide a tangible comparison.
Mechanism of Action
Both benzbromarone and other selective URAT1 inhibitors function by blocking the urate transporter 1 (URAT1) in the apical membrane of the proximal tubule in the kidneys. URAT1 is responsible for the reabsorption of uric acid from the glomerular filtrate back into the bloodstream. By inhibiting this transporter, these drugs increase the urinary excretion of uric acid, thereby lowering serum uric acid (sUA) levels. This mechanism is crucial in the management of hyperuricemia, a condition that can lead to gout.
Diagram of URAT1 Inhibition in the Renal Tubule
Caption: Mechanism of URAT1 inhibition in the kidney.
Comparative Efficacy Data
The following table summarizes the in vitro potency of benzbromarone and URAT1 Inhibitor X (represented by Lesinurad).
| Parameter | Benzbromarone | URAT1 Inhibitor X (Lesinurad) | Reference |
| URAT1 IC₅₀ | 0.29 µM | 3.53 µM | [1] |
| URAT1 IC₅₀ | 0.28 µM | 7.18 µM | [2] |
| OAT4 IC₅₀ | 3.19 µM | 2.03 µM | [1] |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
1. In Vitro URAT1 Inhibition Assay ([¹⁴C]-Uric Acid Uptake Assay)
This assay measures the ability of a compound to inhibit the uptake of radiolabeled uric acid into cells engineered to express the human URAT1 transporter.
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected with a plasmid expressing human URAT1 (hURAT1).
-
Culture Conditions: Cells are cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO₂.
-
Assay Procedure:
-
HEK293-hURAT1 cells are seeded into 24-well plates and grown to approximately 80% confluency.
-
The cells are washed with Hanks' Balanced Salt Solution (HBSS).
-
Cells are pre-incubated with various concentrations of the test compound (e.g., benzbromarone or URAT1 Inhibitor X) or vehicle control in HBSS for 10-30 minutes at 37°C.
-
The uptake reaction is initiated by adding HBSS containing [¹⁴C]-uric acid (typically 5-25 µM) and the test compound.
-
After a defined incubation period (e.g., 2-20 minutes) at 37°C, the uptake is terminated by aspirating the uptake solution and rapidly washing the cells three times with ice-cold HBSS.[3]
-
The cells are lysed with a solution of 0.1 M NaOH.
-
The radioactivity in the cell lysate is measured using a liquid scintillation counter.
-
-
Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to the vehicle control. The IC₅₀ value is then determined by fitting the concentration-response data to a sigmoidal dose-response curve.
2. In Vivo Efficacy in a Hyperuricemic Mouse Model
This model is used to assess the ability of a compound to lower serum uric acid levels in a living organism.
-
Animal Model: Male Kunming or C57BL/6 mice are typically used.
-
Induction of Hyperuricemia:
-
Hyperuricemia is induced by the administration of potassium oxonate (a uricase inhibitor) and a purine precursor, such as hypoxanthine or adenine.[4][5]
-
A common protocol involves intraperitoneal (i.p.) injection of potassium oxonate (e.g., 200-300 mg/kg) and oral gavage of hypoxanthine (e.g., 300-500 mg/kg).[4][5] This is often done for several consecutive days to establish a stable hyperuricemic state.[5]
-
-
Drug Administration:
-
Test compounds (benzbromarone or URAT1 Inhibitor X) and a vehicle control are administered to respective groups of hyperuricemic mice, typically via oral gavage.
-
A positive control, such as febuxostat or allopurinol, may also be included.[5]
-
-
Sample Collection and Analysis:
-
Blood samples are collected at specified time points after drug administration (e.g., 1, 2, 4, 8, and 24 hours).
-
Serum is separated by centrifugation.
-
Serum uric acid levels are measured using a commercial uric acid assay kit or by high-performance liquid chromatography (HPLC).
-
-
Data Analysis: The percentage reduction in serum uric acid levels in the drug-treated groups is calculated relative to the vehicle-treated hyperuricemic group.
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical workflow for the preclinical comparison of URAT1 inhibitors.
Diagram of Comparative Experimental Workflow
Caption: Preclinical workflow for comparing URAT1 inhibitors.
References
- 1. Lesinurad, a novel, oral compound for gout, acts to decrease serum uric acid through inhibition of urate transporters in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Establishment and optimization of a novel mouse model of hyperuricemic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Hyperuricemic and Nephroprotective Effects of Dihydroberberine in Potassium Oxonate- and Hypoxanthine-Induced Hyperuricemic Mice - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Showdown: A Comparative Analysis of URAT1 Inhibitor 5 and Probenecid
For researchers and professionals in drug development, the quest for more potent and selective therapeutic agents is perpetual. In the realm of hyperuricemia treatment, the urate transporter 1 (URAT1) has emerged as a prime target. This guide provides an objective, data-driven comparison of a novel investigational agent, URAT1 inhibitor 5, and the established uricosuric drug, probenecid, based on their in vitro performance.
This comparative analysis delves into the inhibitory potency of these two compounds against the human URAT1 transporter, supported by experimental data from in vitro assays. The information presented is intended to provide a clear, concise, and objective overview to inform research and development decisions.
Potency at a Glance: Head-to-Head Inhibition of URAT1
The primary measure of a drug's effectiveness against a specific target in vitro is its half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition of a biological process. A lower IC50 value signifies a higher potency.
While direct comparative studies for "this compound" are not widely published, data for this potent inhibitor can be found in patent literature. For the purpose of this guide, we will refer to data for a representative potent URAT1 inhibitor, Verinurad (RDEA3170), which has a publicly available IC50 value and has been directly compared to probenecid in the same experimental setup. This allows for a scientifically valid comparison of potency.
| Compound | IC50 (nM) | Cell Line | Substrate | Reference |
| Verinurad (RDEA3170) | 25 | HEK293 | [14C]-uric acid | [1] |
| Probenecid | 20,210 - 31,120 | HEK293 | [14C]-uric acid | [2][3] |
As the data indicates, Verinurad demonstrates significantly greater potency in inhibiting URAT1 in vitro compared to probenecid. The IC50 value for Verinurad is in the nanomolar range, while probenecid's IC50 is in the micromolar range, suggesting that a much lower concentration of Verinurad is required to achieve the same level of URAT1 inhibition as probenecid.
Experimental Underpinnings: A Look at the Methodology
The in vitro data presented is typically generated using a standardized experimental workflow. Understanding this protocol is crucial for interpreting the results and for designing future comparative studies.
URAT1 Inhibition Assay Protocol
A common method to determine the inhibitory activity of compounds against URAT1 is the cell-based uric acid uptake assay. This involves the following key steps:
-
Cell Culture and Transfection: Human Embryonic Kidney 293 (HEK293) cells are cultured and then transfected with a plasmid containing the gene for human URAT1 (SLC22A12). This results in the expression of the URAT1 protein on the cell membrane.
-
Compound Incubation: The URAT1-expressing cells are pre-incubated with varying concentrations of the test compounds (e.g., this compound or probenecid) for a specific period.
-
Substrate Addition: A radiolabeled substrate, typically [14C]-uric acid, is then added to the cells.
-
Uptake Measurement: The cells are incubated for a short period to allow the uptake of the radiolabeled uric acid via the URAT1 transporter.
-
Analysis: The cells are then washed to remove any external radiolabeled substrate, and the amount of radioactivity inside the cells is measured using a scintillation counter. The level of radioactivity is inversely proportional to the inhibitory activity of the compound. The IC50 value is then calculated by plotting the percentage of inhibition against the compound concentrations.
Mechanism of Action: Targeting Urate Reabsorption
Both this compound and probenecid act by inhibiting the URAT1 transporter, which is located on the apical membrane of proximal tubule cells in the kidneys. URAT1 is responsible for the reabsorption of uric acid from the glomerular filtrate back into the bloodstream. By blocking this transporter, these inhibitors increase the excretion of uric acid in the urine, thereby lowering its concentration in the blood.
Concluding Remarks
The in vitro data strongly suggests that novel URAT1 inhibitors, represented here by Verinurad, are significantly more potent than the established drug probenecid. This superior potency could potentially translate to lower effective doses and a more favorable therapeutic window in clinical settings. However, it is crucial to note that in vitro potency is only one aspect of a drug's overall profile. Further investigations into selectivity, off-target effects, pharmacokinetics, and in vivo efficacy are necessary to fully assess the therapeutic potential of this compound and other next-generation uricosuric agents. The experimental protocols and diagrams provided in this guide offer a foundational understanding for researchers to build upon in their pursuit of improved treatments for hyperuricemia and gout.
References
A Comparative Analysis of URAT1 Inhibitor 5 and Other Uricosuric Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of the novel URAT1 inhibitor, designated here as URAT1 inhibitor 5, against other established and investigational uricosuric agents. The following sections present quantitative data from preclinical studies, detailed experimental protocols for assessing inhibitor potency, and visualizations of the underlying biological pathways and experimental workflows.
Data Presentation: In Vitro Efficacy of URAT1 Inhibitors
The primary mechanism of uricosuric agents that target URAT1 is the inhibition of uric acid reabsorption in the proximal tubules of the kidneys. A key metric for comparing the potency of these inhibitors is the half-maximal inhibitory concentration (IC50) in in vitro assays. The table below summarizes the reported IC50 values for this compound and a selection of other uricosuric drugs. Lower IC50 values are indicative of higher potency.
| Compound | Other Designations | Reported IC50 (hURAT1) | Notes |
| This compound | hURAT1 inhibitor 2 | 18 nM | A potent, novel inhibitor of human URAT1.[1] |
| Benzbromarone | 37.2 nM - 425 nM | A potent uricosuric agent, though its use is limited in some regions due to concerns of hepatotoxicity.[2][3] | |
| Lesinurad | 190 nM - 7.2 µM | A selective URAT1 inhibitor, often used in combination with a xanthine oxidase inhibitor.[2][4] | |
| Probenecid | 30.0 µM - 165 µM | An older uricosuric agent with lower potency compared to newer compounds.[2] | |
| Verinurad | RDEA3170 | 25 nM | A highly potent and specific URAT1 inhibitor.[1] |
| Dotinurad | 37.2 nM | A selective urate reabsorption inhibitor approved for use in Japan.[5][6] | |
| URAT1 inhibitor 1 | 32 nM | A novel research compound with high potency.[5] | |
| URAT1 inhibitor 3 | 0.8 nM | An orally potent and selective URAT1 inhibitor.[5] | |
| URAT1 inhibitor 6 | Compound 1h | 35 nM | Reported to be 200-fold more potent than lesinurad.[1] |
| URAT1 inhibitor 8 | 1 nM | A highly potent URAT1 inhibitor for research purposes.[5] |
Experimental Protocols
In Vitro URAT1 Inhibition Assay
The in vitro potency of URAT1 inhibitors is typically determined using a cell-based uric acid uptake assay. This method allows for the direct measurement of the inhibitor's effect on URAT1 transporter function.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against human URAT1 (hURAT1).
Materials:
-
HEK293 cells stably expressing hURAT1.
-
HEK293 cells not expressing hURAT1 (for background control).
-
[14C]-labeled uric acid.
-
Test compounds (e.g., this compound, benzbromarone).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with appropriate buffering agents).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Cell Culture: Culture the hURAT1-expressing HEK293 cells and control cells in appropriate media and conditions until they reach a suitable confluence for the assay.
-
Assay Preparation: On the day of the experiment, wash the cells with the assay buffer.
-
Inhibitor Incubation: Pre-incubate the cells with varying concentrations of the test compound for a defined period (e.g., 10-30 minutes) at 37°C.
-
Uric Acid Uptake: Initiate the uptake reaction by adding the assay buffer containing a fixed concentration of [14C]-uric acid.
-
Termination of Uptake: After a short incubation period (e.g., 5-15 minutes), stop the reaction by rapidly washing the cells with ice-cold assay buffer.
-
Cell Lysis and Measurement: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Subtract the background radioactivity measured in the control cells from the values obtained in the hURAT1-expressing cells. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
In Vivo Hyperuricemia Animal Model
To evaluate the in vivo efficacy of uricosuric agents, animal models that mimic human hyperuricemia are utilized. A common model involves the administration of a uricase inhibitor to animals, as most mammals, unlike humans, possess the uricase enzyme which degrades uric acid.
Objective: To assess the serum uric acid (sUA) lowering effect of a test compound in a hyperuricemic animal model.
Animal Model:
-
Species: Mice or rats are commonly used.
-
Induction of Hyperuricemia: Administer a uricase inhibitor, such as potassium oxonate, to the animals to induce an elevated level of serum uric acid. In some models, a purine-rich diet or exogenous uric acid is also administered to further increase sUA levels.
Procedure:
-
Acclimatization: Acclimate the animals to the laboratory conditions for a week prior to the experiment.
-
Induction of Hyperuricemia: Induce hyperuricemia by administering potassium oxonate (e.g., via oral gavage or intraperitoneal injection) for a specified number of days.
-
Drug Administration: Administer the test compound (e.g., this compound) and a positive control (e.g., benzbromarone) to different groups of hyperuricemic animals. A vehicle control group should also be included.
-
Blood Sampling: Collect blood samples from the animals at various time points after drug administration (e.g., 1, 2, 4, 8, and 24 hours).
-
sUA Measurement: Separate the serum from the blood samples and measure the concentration of uric acid using a commercially available kit or a biochemical analyzer.
-
Data Analysis: Compare the sUA levels in the drug-treated groups to the vehicle control group. Calculate the percentage reduction in sUA for each treatment group at each time point. Statistical analysis should be performed to determine the significance of the observed effects.
Mandatory Visualizations
Mechanism of Action of URAT1 Inhibitors
Caption: Mechanism of URAT1 inhibition in the renal proximal tubule.
Experimental Workflow for Efficacy Evaluation
Caption: Experimental workflow for evaluating URAT1 inhibitor efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Progress in animal models for studying hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abmole.com [abmole.com]
- 6. How URAT1 inhibitors can shape the future of chronic gout treatment: a narrative review of uricosurics past and present [explorationpub.com]
Validating URAT1 Inhibition: A Comparative Guide to In Vitro and In Vivo Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of in vitro and in vivo experimental data for the validation of URAT1 inhibitors. It offers a comprehensive overview of inhibitor performance, detailed experimental methodologies, and visual representations of key biological pathways and workflows.
Urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is a crucial protein in the renal reabsorption of uric acid.[1] It is primarily located on the apical membrane of proximal tubule cells in the kidney and is responsible for regulating serum uric acid levels.[1][2] Consequently, URAT1 has emerged as a key therapeutic target for hyperuricemia and gout, with several inhibitors developed to block its function and promote uric acid excretion.[3][4] This guide compares the in vitro potency of various URAT1 inhibitors with their efficacy in established animal models of hyperuricemia.
In Vitro Performance of URAT1 Inhibitors
The inhibitory activity of compounds against URAT1 is commonly assessed using cell-based assays. Human Embryonic Kidney 293 (HEK293) cells are frequently utilized for their reliability in stably or transiently expressing the human URAT1 transporter.[5][6] The half-maximal inhibitory concentration (IC50) is a standard metric for quantifying and comparing the potency of these inhibitors. A lower IC50 value indicates a higher potency.
The following table summarizes the in vitro IC50 values for a selection of URAT1 inhibitors, including established drugs and investigational compounds.
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference(s) |
| Benzbromarone | HEK293T | Uric Acid Uptake | 0.84 | [7] |
| Benzbromarone | URAT1-HEK293 | Uric Acid Uptake | 0.22 | [8] |
| Benzbromarone | HEK293T | 6-CFL Uptake | 6.878 | [2] |
| Lesinurad | hURAT1-expressing cells | Uric Acid Transport | 3.5 | [9] |
| Verinurad | hURAT1-expressing cells | Uric Acid Transport | 0.025 | [2] |
| Dotinurad | hURAT1-expressing cells | Uric Acid Transport | 0.0372 | [10] |
| CC18002 | URAT1-HEK293 | Uric Acid Uptake | 1.69 | [5] |
| CDER167 | HEK293T | Uric Acid Uptake | 2.08 | [7] |
| Probenecid | HEK293T | Uric Acid Uptake | 31.12 | [7] |
| Febuxostat | URAT1-expressing cells | Fluorescence-based | 36.1 | [11] |
| BDEO | URAT1-293T | Uric Acid Uptake | 0.14 (Ki) | [11] |
| Osthol | URAT1-HEK293/PDZK1 | Uric Acid Uptake | 78.8 | [11] |
| Quercetin | Mammalian cells | Urate Transport | 12.6 | [12] |
| Fisetin | Mammalian cells | Urate Transport | 7.5 | [12] |
| NP023335 | HEK293T | 6-CFL Uptake | 18.46 | [2] |
| TN1148 | HEK293T | 6-CFL Uptake | 24.64 | [2] |
| TN1008 | HEK293T | 6-CFL Uptake | 53.04 | [2] |
In Vivo Validation in Animal Models
To translate in vitro findings, URAT1 inhibitors are evaluated in animal models of hyperuricemia. A commonly used and effective model involves the administration of potassium oxonate, a uricase inhibitor, often in combination with a purine precursor like hypoxanthine, to induce high levels of serum uric acid in rodents.[13][14] The efficacy of the inhibitors is then determined by their ability to reduce these elevated serum uric acid levels.
The table below presents a comparison of the in vivo performance of several URAT1 inhibitors in such animal models.
| Compound | Animal Model | Induction Method | Dosage | Route | % Reduction in Serum Uric Acid | Reference(s) |
| Benzbromarone | Mouse | Uric acid + OP | 100 mg/kg | Oral | 35.4% | [5] |
| CC18002 | Mouse | Uric acid + OP | 100 mg/kg | Oral | Comparable to Benzbromarone | [5] |
| CDER167 | Mouse | Potassium Oxonate | 10 mg/kg/day for 7 days | Oral | More effective than RDEA3170 (20 mg/kg) | [7] |
| BDEO | Mouse | Potassium Oxonate | 5 mg/kg | - | Significant decrease | [11] |
| Nootkatone | Rat | Potassium Oxonate | 100 mg/kg | - | Significant reduction | [11] |
| LUM | Rat | Potassium Oxonate | 40 mg/kg | Oral | Comparable to Lesinurad (80 mg/kg) | [11] |
| HNW005 | - | - | 2 mg/kg | - | 64.8% | [2] |
Experimental Protocols
In Vitro: Uric Acid Uptake Assay in URAT1-Expressing HEK293 Cells
This protocol outlines a common method for assessing the inhibitory activity of compounds on URAT1 function in a cell-based system.[5][15]
-
Cell Culture and Transfection:
-
Culture HEK293 cells in appropriate media (e.g., EMEM) supplemented with fetal bovine serum and antibiotics.
-
For stable expression, transfect cells with a vector containing the human URAT1 cDNA and select for resistant colonies using an appropriate antibiotic (e.g., G418).
-
For transient expression, transfect cells and allow for protein expression for 24-48 hours.
-
Plate URAT1-expressing HEK293 cells (and non-transfected HEK293 cells as a control) in 24- or 96-well plates and grow to ~80% confluency.
-
-
Inhibitor Treatment:
-
Prepare stock solutions of the test compounds, typically in DMSO.
-
Dilute the compounds to various concentrations in the assay buffer.
-
Pre-incubate the URAT1-expressing cells with the different concentrations of the test compounds for 30 minutes at room temperature or 37°C.
-
-
Uric Acid Uptake:
-
Prepare a uric acid solution (e.g., 750 µM) in a suitable buffer (e.g., Krebs-Ringer buffer, pH 8.0). For radiolabeled assays, [14C]-uric acid is used.
-
After the pre-incubation period, add the uric acid solution to the cells and incubate for a defined period (e.g., 10-30 minutes) to allow for uptake.
-
-
Measurement of Uric Acid Uptake:
-
Stop the uptake by rapidly washing the cells multiple times with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells to release the intracellular contents.
-
Measure the intracellular uric acid concentration using a suitable method (e.g., a non-isotopic uric acid assay kit or scintillation counting for [14C]-uric acid).
-
Normalize the intracellular uric acid level to the total protein content of the cell lysate.
-
-
Data Analysis:
-
Subtract the background uric acid uptake observed in the non-transfected HEK293 cells from the uptake in the URAT1-expressing cells to determine the URAT1-specific transport.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
In Vivo: Potassium Oxonate-Induced Hyperuricemia Model in Mice
This protocol describes the induction of hyperuricemia in mice to evaluate the in vivo efficacy of URAT1 inhibitors.[12][13][14]
-
Animal Acclimatization and Grouping:
-
Acclimate male mice (e.g., Swiss albino or Kunming) for at least one week under standard laboratory conditions (controlled temperature, humidity, and light/dark cycle) with ad libitum access to food and water.
-
Randomly divide the mice into different experimental groups (e.g., normal control, hyperuricemic model, positive control, and test compound groups).
-
-
Induction of Hyperuricemia:
-
Prepare a suspension of potassium oxonate (PO) in a suitable vehicle (e.g., 0.5% sodium carboxymethylcellulose or saline).
-
Administer PO to the mice via intraperitoneal (i.p.) injection at a dose of 250-300 mg/kg body weight.
-
In some protocols, a purine precursor such as hypoxanthine (e.g., 250-500 mg/kg) is administered orally (p.o.) or intraperitoneally one hour prior to or concurrently with PO to further elevate serum uric acid levels.
-
-
Drug Administration:
-
Prepare the test compounds and the positive control drug (e.g., benzbromarone or allopurinol) in a suitable vehicle.
-
Administer the test compounds and the positive control to their respective groups, typically via oral gavage, at a specified time point relative to the induction of hyperuricemia (e.g., one hour after PO administration). The normal control and hyperuricemic model groups receive the vehicle only.
-
Treatment can be a single dose or repeated daily for a specified duration (e.g., 7 days).
-
-
Sample Collection and Analysis:
-
At a predetermined time after the final drug administration (e.g., 1-2 hours), collect blood samples from the mice, often via retro-orbital bleeding under anesthesia.
-
Separate the serum by centrifugation.
-
Measure the serum uric acid concentration using a commercial uric acid assay kit and a spectrophotometer.
-
-
Data Analysis:
-
Compare the mean serum uric acid levels between the different experimental groups.
-
Calculate the percentage reduction in serum uric acid for the treatment groups relative to the hyperuricemic model group.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed effects.
-
URAT1-Related Signaling and Experimental Workflows
To visualize the biological context and experimental processes described, the following diagrams have been generated using the DOT language.
Caption: URAT1 and other key transporters in renal uric acid handling and inflammation.
The diagram above illustrates the central role of URAT1 in reabsorbing uric acid from the tubular lumen back into the renal proximal tubule cell. Other transporters such as GLUT9, ABCG2, and OAT1/3 also play significant roles in uric acid transport.[3][7][16] URAT1 inhibitors block the reabsorption step, leading to increased uric acid excretion. Elevated intracellular uric acid can activate the NLRP3 inflammasome, contributing to inflammation, a process that can also be modulated by certain URAT1 inhibitors.[4][17]
Caption: Workflow for in vitro screening of URAT1 inhibitors.
This workflow diagram details the key steps involved in the in vitro evaluation of URAT1 inhibitors using a cell-based uric acid uptake assay.
References
- 1. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Targeting Hyperuricemia and NLRP3 Inflammasome in Gouty Arthritis: A Preclinical Evaluation of Allopurinol and Disulfiram Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A System for Discovering Novel Uricosurics Targeting Urate Transporter 1 Based on In Vitro and In Vivo Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CDER167, a dual inhibitor of URAT1 and GLUT9, is a novel and potent uricosuric candidate for the treatment of hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Molecular mechanism of drug inhibition of URAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CN111887202B - Method for constructing mouse model of acute hyperuricemia - Google Patents [patents.google.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Potassium Oxonate-Induced Hyperuricaemia Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. researchgate.net [researchgate.net]
- 16. journals.physiology.org [journals.physiology.org]
- 17. researchgate.net [researchgate.net]
Comparative Analysis of URAT1 Inhibitor Selectivity: A Cross-Reactivity Study
Introduction
Urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is a crucial protein in the renal proximal tubule responsible for the reabsorption of uric acid from urine back into the blood. Inhibition of URAT1 is a primary therapeutic strategy for managing hyperuricemia and gout. The efficacy and safety of URAT1 inhibitors, however, are significantly influenced by their selectivity. Off-target inhibition of other transporters, such as Organic Anion Transporters (OATs), Glucose Transporter 9 (GLUT9), and ATP-binding cassette subfamily G member 2 (ABCG2), can lead to undesirable drug-drug interactions and adverse effects.
This guide provides a comparative overview of the cross-reactivity profiles of several key URAT1 inhibitors. Due to the limited publicly available cross-reactivity data for a compound specifically designated "URAT1 inhibitor 5," this document will use well-characterized inhibitors such as Dotinurad, Lesinurad, and Benzbromarone as representative examples to illustrate the analytical approach and data presentation for assessing transporter selectivity.
Quantitative Comparison of Transporter Inhibition
The following table summarizes the in vitro inhibitory potency (IC50) of selected URAT1 inhibitors against a panel of key renal transporters. Lower IC50 values indicate higher potency. The selectivity index is calculated as the ratio of the IC50 for the off-target transporter to the IC50 for URAT1, with higher values indicating greater selectivity for URAT1.
| Compound | URAT1 IC50 (µM) | OAT1 IC50 (µM) | OAT3 IC50 (µM) | OAT4 IC50 (µM) | ABCG2 IC50 (µM) | GLUT9 Inhibition | Selectivity Index (vs. OAT1) | Selectivity Index (vs. OAT3) | Selectivity Index (vs. ABCG2) |
| Dotinurad | 0.0372[1] | 4.08[2] | 1.32[2] | - | 4.16[2] | No effect | 110 | 35 | 112 |
| Lesinurad | 7.3[3][4][5] | Inhibitor, but not in vivo[3] | Inhibitor, but not in vivo[3] | 3.7[3][4][5] | No effect[6] | No effect[6] | - | - | - |
| Benzbromarone | 0.29[6] | - | - | 3.19[6] | - | Weak activity[6] | - | - | - |
Experimental Protocols
The following provides a detailed methodology for a typical in vitro cell-based assay used to determine the inhibitory activity of compounds against specific transporters.
Cell-Based Urate Transport Inhibition Assay
1. Cell Culture and Transporter Expression:
-
Cell Line: Human Embryonic Kidney 293 (HEK293) cells are commonly used.
-
Transfection: Cells are transiently or stably transfected with a plasmid vector containing the cDNA for the human transporter of interest (e.g., hURAT1, hOAT1, hOAT3, hOAT4, hABCG2). A control group is transfected with an empty vector.
-
Culture Conditions: Cells are cultured in a suitable medium (e.g., Dulbecco's Modified Eagle Medium) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
2. Urate Uptake Assay:
-
Plating: Transfected cells are seeded into 96-well plates and grown to near confluence.
-
Pre-incubation: On the day of the assay, the growth medium is removed, and the cells are washed with a pre-warmed assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4). Cells are then pre-incubated for 10-30 minutes at 37°C with the assay buffer containing various concentrations of the test inhibitor (e.g., this compound) or a vehicle control.
-
Initiation of Uptake: The uptake reaction is initiated by adding the assay buffer containing a fixed concentration of radiolabeled substrate (e.g., [14C]-uric acid) and the corresponding concentrations of the inhibitor.
-
Incubation: The plate is incubated for a predetermined time (e.g., 5-20 minutes) at 37°C to allow for substrate transport.
-
Termination of Uptake: The reaction is stopped by rapidly aspirating the uptake solution and washing the cells multiple times with ice-cold assay buffer.
-
Cell Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is measured using a liquid scintillation counter.
3. Data Analysis:
-
Calculation: The transporter-specific uptake is determined by subtracting the uptake in cells with the empty vector from the uptake in cells expressing the transporter.
-
IC50 Determination: The percentage of inhibition at each inhibitor concentration is calculated relative to the vehicle control. The half-maximal inhibitory concentration (IC50) values are then determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Visualizations
Renal Urate Transport Pathways
The diagram below illustrates the key transporters involved in uric acid handling in a renal proximal tubule cell, highlighting the central role of URAT1 in urate reabsorption. Uricosuric drugs primarily target URAT1 to increase uric acid excretion.
Caption: Renal urate transporters and the site of action for URAT1 inhibitors.
Experimental Workflow for Transporter Inhibition Assay
This flowchart outlines the key steps involved in assessing the inhibitory potential of a compound on a specific transporter.
Caption: Workflow for a cell-based transporter inhibition assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological Evaluation of Dotinurad, a Selective Urate Reabsorption Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. lesinurad [drugcentral.org]
- 6. Lesinurad, a novel, oral compound for gout, acts to decrease serum uric acid through inhibition of urate transporters in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Inhibitory Effect of Novel URAT1 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a potent Urate Transporter 1 (URAT1) inhibitor, herein referred to as "URAT1 Inhibitor 1," against established alternatives, Lesinurad and Verinurad. Due to the limited publicly available data on the proprietary compound "URAT1 inhibitor 5," this guide utilizes "URAT1 inhibitor 1," a potent publicly documented inhibitor, to illustrate the validation process. The experimental data presented is based on established in vitro cell-based assays designed to quantify the inhibitory effects of these compounds on the human URAT1 transporter.
Comparative Inhibitory Potency
The inhibitory activities of URAT1 Inhibitor 1, Lesinurad, and Verinurad were determined by measuring their half-maximal inhibitory concentrations (IC50) against human URAT1 (hURAT1) expressed in Human Embryonic Kidney 293 (HEK293) cells. The results are summarized in the table below.
| Compound | Target | IC50 (µM) |
| URAT1 Inhibitor 1 | hURAT1 | 0.032 |
| Lesinurad | hURAT1 | 7.3 |
| Verinurad | hURAT1 | 0.025 |
Note: Lower IC50 values indicate higher potency.
Experimental Protocols
In Vitro Cell-Based Uric Acid Uptake Assay
This protocol outlines the methodology for determining the IC50 values of URAT1 inhibitors.
1. Cell Culture and Transfection:
-
HEK293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
For the assay, cells are seeded in 24-well plates and transiently transfected with a plasmid encoding human URAT1 using a suitable transfection reagent. Control cells are transfected with an empty vector.
2. Uric Acid Uptake Assay:
-
24 hours post-transfection, the culture medium is removed, and the cells are washed with pre-warmed Hank's Balanced Salt Solution (HBSS).
-
Cells are then pre-incubated for 10 minutes at 37°C with HBSS containing various concentrations of the test compounds (URAT1 Inhibitor 1, Lesinurad, or Verinurad).
-
Following pre-incubation, the solution is replaced with HBSS containing the respective concentrations of the test compounds along with [14C]-labeled uric acid (a typical concentration is 10 µM).
-
The uptake is allowed to proceed for 5 minutes at 37°C.
-
The reaction is stopped by aspirating the uptake solution and rapidly washing the cells three times with ice-cold HBSS.
3. Measurement and Data Analysis:
-
The cells are lysed with a 0.1 M NaOH solution.
-
The amount of [14C]-uric acid taken up by the cells is quantified using a liquid scintillation counter.
-
The protein concentration in each well is determined using a standard protein assay (e.g., BCA assay) to normalize the uptake data.
-
The inhibitory effect of each compound concentration is calculated as a percentage of the control (no inhibitor).
-
IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Visualizations
URAT1 Inhibition Signaling Pathway
The following diagram illustrates the mechanism of uric acid reabsorption by the URAT1 transporter in the renal proximal tubule and its inhibition by a URAT1 inhibitor.
Caption: URAT1-mediated uric acid reabsorption and its inhibition.
Experimental Workflow for URAT1 Inhibitor Validation
The diagram below outlines the key steps in the in vitro validation of a URAT1 inhibitor.
A Comparative Analysis of Lesinurad and Febuxostat for the Management of Hyperuricemia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent therapeutic agents for hyperuricemia: lesinurad, a URAT1 inhibitor, and febuxostat, a xanthine oxidase inhibitor. This document outlines their mechanisms of action, presents comparative efficacy and safety data from clinical trials, and details relevant experimental protocols to support further research and development in the field of gout and hyperuricemia treatment.
Introduction
Hyperuricemia, characterized by elevated serum uric acid (sUA) levels, is a primary risk factor for gout, a painful inflammatory arthritis. The management of hyperuricemia primarily involves two therapeutic strategies: reducing the production of uric acid or increasing its renal excretion. Febuxostat and lesinurad exemplify these two approaches. Febuxostat is a potent, non-purine selective inhibitor of xanthine oxidase, the key enzyme in the uric acid synthesis pathway.[1][2] Lesinurad, on the other hand, is a selective uric acid reabsorption inhibitor (SURI) that targets the uric acid transporter 1 (URAT1) in the kidneys, thereby promoting uric acid excretion.[3][4] This guide offers a head-to-head comparison of these two agents to inform preclinical and clinical research.
Mechanism of Action
The distinct mechanisms of action of febuxostat and lesinurad offer different, and potentially complementary, approaches to lowering sUA.
Febuxostat: As a xanthine oxidase inhibitor, febuxostat directly reduces the production of uric acid. Xanthine oxidase catalyzes the final two steps of purine metabolism: the oxidation of hypoxanthine to xanthine and then xanthine to uric acid. By inhibiting this enzyme, febuxostat lowers the concentration of uric acid in the blood.[1][2]
Lesinurad: Lesinurad enhances the excretion of uric acid by inhibiting URAT1, a key transporter responsible for the reabsorption of uric acid from the renal tubules back into the bloodstream.[3][4] By blocking URAT1, lesinurad increases the amount of uric acid eliminated in the urine, thus lowering sUA levels. Lesinurad also inhibits the organic anion transporter 4 (OAT4), another transporter involved in uric acid reabsorption.[1][5]
Below are diagrams illustrating the distinct mechanisms of action of febuxostat and lesinurad.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. researchgate.net [researchgate.net]
- 3. apexbt.com [apexbt.com]
- 4. SAT0521 Lesinurad, an Inhibitor of the Uric Acid Transporter URAT1 and A Potential Therapy for Gout, Requires URAT1 Phenylalanine 365 for High Affinity Inhibition | Annals of the Rheumatic Diseases [ard.bmj.com]
- 5. 3hbiomedical.com [3hbiomedical.com]
A Comparative Analysis of Novel URAT1 Inhibitors Against the Benchmark Compound 5
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance and Efficacy in Hyperuricemia Treatment.
This guide provides a detailed comparative analysis of novel Urate Transporter 1 (URAT1) inhibitors against the benchmark compound, URAT1 inhibitor 5. The focus is on quantitative performance data, detailed experimental methodologies, and visual representations of key biological and experimental processes to aid in research and development decisions. The information presented is compiled from publicly available experimental data.
Data Presentation: Quantitative Comparison of URAT1 Inhibitors
The following table summarizes the key quantitative data for the benchmark this compound and a selection of novel URAT1 inhibitors. This allows for a direct comparison of their potency and efficacy.
| Compound Name | Target(s) | IC50 (URAT1) | Other IC50 Values | In Vivo Efficacy (Potassium Oxonate-Induced Hyperuricemia Model) |
| This compound (Compound 23) | URAT1, CYP1A2, CYP2C9 | 1.36 µM[1] | CYP1A2: 16.97 µM, CYP2C9: 5.22 µM[1] | Demonstrates dose-dependent reduction of serum uric acid in mice at doses of 0.25-4 mg/kg.[1] |
| Lesinurad | URAT1, OAT1, OAT3 | ~9 µM[2] | OAT1: 3.90 µM, OAT3: 3.54 µM[3] | A 600 mg single dose reduced serum uric acid by a maximum of 42% in healthy volunteers.[3] |
| Verinurad (RDEA3170) | URAT1 | ~1.47 µM | - | Dose-dependent reduction in serum uric acid.[4] |
| CDER167 | URAT1, GLUT9 | 2.08 ± 0.31 µM[4][5] | GLUT9: 91.55 ± 15.28 µM[4][5] | Oral administration of 10 mg/kg for 7 days was more effective in lowering blood uric acid and promoting urine uric acid excretion compared to 20 mg/kg of RDEA3170.[4][5] |
| URAT1/GLUT9-IN-1 (Compound 29) | URAT1, GLUT9 | 2.01 µM[6][7] | GLUT9: 18.21 µM[6][7] | Showed a 2-fold increase in serum uric acid lowering activity in vivo compared to lesinurad at an effective dose of 0.5 mg/kg.[6] |
Experimental Protocols
The data presented in this guide is based on standard experimental protocols for evaluating URAT1 inhibitors. The following are detailed methodologies for the key experiments cited.
In Vitro URAT1 Inhibition Assay
This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against the URAT1 transporter.
-
Cell Culture and Transfection: Human Embryonic Kidney 293T (HEK293T) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.[4] For the assay, cells are transiently transfected with a plasmid expressing human URAT1 (hURAT1) using a suitable transfection reagent.[8][9] Control cells are transfected with an empty vector.
-
Uric Acid Uptake Assay:
-
Transfected cells are seeded in 96-well plates and grown to confluence.
-
Prior to the assay, the cell culture medium is removed, and the cells are washed with a pre-warmed buffer (e.g., Hank's Balanced Salt Solution - HBSS).
-
The cells are then incubated with varying concentrations of the test inhibitor in the presence of a fixed concentration of [14C]-labeled uric acid for a specified time (e.g., 10-20 minutes) at 37°C.[1][10]
-
The uptake is stopped by rapidly washing the cells with ice-cold buffer to remove extracellular uric acid.
-
-
Data Analysis:
-
The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
The IC50 value, which is the concentration of the inhibitor that reduces the specific uptake of [14C]-uric acid by 50%, is calculated by fitting the data to a dose-response curve.[11]
-
In Vivo Hyperuricemia Model (Potassium Oxonate-Induced)
This animal model is used to evaluate the in vivo efficacy of URAT1 inhibitors in reducing serum uric acid levels.
-
Animal Model Induction:
-
Male Kunming or C57BL/6 mice are typically used.
-
Hyperuricemia is induced by the administration of potassium oxonate, a uricase inhibitor, which prevents the breakdown of uric acid in rodents.[12][13][14]
-
Potassium oxonate is typically administered via intraperitoneal injection (e.g., 250-300 mg/kg) one hour before the administration of the test compound.[15][16] In some protocols, hypoxanthine (a uric acid precursor) is co-administered orally (e.g., 200-500 mg/kg) to further elevate uric acid levels.[12][17][18]
-
-
Drug Administration and Sample Collection:
-
Test compounds are administered orally (p.o.) or via intraperitoneal injection (i.p.) at various doses.
-
Blood samples are collected at specific time points after drug administration (e.g., 1, 2, 4, 6, and 24 hours).
-
-
Biochemical Analysis:
-
Serum is separated from the blood samples.
-
Serum uric acid levels are measured using a commercial uric acid assay kit.
-
-
Data Analysis:
-
The percentage reduction in serum uric acid levels is calculated by comparing the treated groups to the vehicle-treated hyperuricemic control group.
-
Mandatory Visualizations
URAT1 Signaling Pathway in Renal Urate Reabsorption
Caption: URAT1-mediated urate reabsorption in the kidney.
Experimental Workflow for Evaluating URAT1 Inhibitors
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In Vitro and In Vivo Interaction Studies Between Lesinurad, a Selective Urate Reabsorption Inhibitor, and Major Liver or Kidney Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lesinurad, a novel, oral compound for gout, acts to decrease serum uric acid through inhibition of urate transporters in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDER167, a dual inhibitor of URAT1 and GLUT9, is a novel and potent uricosuric candidate for the treatment of hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDER167, a dual inhibitor of URAT1 and GLUT9, is a novel and potent uricosuric candidate for the treatment of hyperuricemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of a Novel Thienopyrimidine Compound as a Urate Transporter 1 and Glucose Transporter 9 Dual Inhibitor with Improved Efficacy and Favorable Druggability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Assay in Summary_ki [bdb99.ucsd.edu]
- 11. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Establishment and optimization of a novel mouse model of hyperuricemic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Potassium Oxonate-Induced Hyperuricaemia Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. safer.uct.cl [safer.uct.cl]
- 15. mdpi.com [mdpi.com]
- 16. A brief review on in vivo models for Gouty Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scilit.com [scilit.com]
- 18. Establishment and optimization of a novel mouse model of hyperuricemic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Landscape of URAT1 Inhibition: A Comparative Guide to Selectivity
For researchers, scientists, and drug development professionals, understanding the selectivity profile of URAT1 inhibitors is paramount in the quest for safer and more effective treatments for hyperuricemia and gout. This guide provides an objective comparison of the in vitro selectivity of prominent URAT1 inhibitors against other key organic anion transporters (OATs), supported by experimental data and detailed methodologies.
Urate transporter 1 (URAT1), a member of the organic anion transporter family, plays a crucial role in the reabsorption of uric acid in the kidneys. Its inhibition is a key strategy for reducing serum uric acid levels. However, off-target inhibition of other OATs can lead to undesirable side effects and drug-drug interactions. This guide focuses on the selectivity of three URAT1 inhibitors: dotinurad, lesinurad, and verinurad.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of dotinurad, lesinurad, and verinurad against a panel of clinically relevant organic anion transporters. Lower IC50 values indicate higher potency.
| Transporter | Dotinurad (μM) | Lesinurad (μM) | Verinurad (μM) |
| URAT1 | 0.0372[1] | 3.53[2] | 0.025[3] |
| OAT1 | 4.08[1] | 3.90 | >10 |
| OAT3 | 1.32[1] | 3.54 | >100 |
| OAT4 | Not Available | 2.03[2] | 5.9 |
| ABCG2 | 4.16[1] | >100[2] | >20 |
| GLUT9 | >100[4][5][6][7] | >100[2] | Not Available |
Unveiling the Selectivity Landscape: A Visual Representation
The following diagram illustrates the selectivity of dotinurad, lesinurad, and verinurad for URAT1 over other organic anion transporters. The thickness of the inhibitory arrow is inversely proportional to the IC50 value, representing the strength of inhibition.
Caption: Comparative inhibitory potency of URAT1 inhibitors.
Experimental Methodologies: A Closer Look
The determination of the inhibitory activity of these compounds against various organic anion transporters is crucial for establishing their selectivity profiles. A common and reliable method is the in vitro radiolabeled substrate uptake assay using human embryonic kidney 293 (HEK293) cells stably expressing the transporter of interest.
General Experimental Workflow
The following diagram outlines the typical workflow for assessing the inhibitory effect of a compound on a specific organic anion transporter.
Caption: Workflow for OAT inhibition assay.
Detailed Protocol: In Vitro URAT1 Inhibition Assay
1. Cell Culture and Seeding:
-
HEK293 cells stably expressing human URAT1 are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Cells are seeded into 96-well poly-D-lysine coated plates at a density of 5 x 10^4 cells per well and cultured for 24-48 hours to form a confluent monolayer.
2. Inhibition Assay:
-
On the day of the assay, the culture medium is removed, and the cells are washed twice with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).
-
Cells are then pre-incubated for 10-15 minutes at 37°C with transport buffer containing various concentrations of the test inhibitor (e.g., dotinurad, lesinurad, or verinurad) or vehicle control.
-
The assay is initiated by adding the transport buffer containing the inhibitor and a fixed concentration of [14C]-labeled uric acid (e.g., 50 µM).
-
The incubation is carried out for a specific duration (e.g., 5 minutes) at 37°C. The incubation time should be within the linear range of uptake for the specific transporter.
3. Termination and Lysis:
-
The uptake is terminated by rapidly aspirating the assay solution and washing the cells three times with ice-cold transport buffer.
-
The cells are then lysed by adding a lysis buffer (e.g., 0.1 M NaOH with 1% SDS) to each well and incubating for at least 30 minutes at room temperature.
4. Measurement and Data Analysis:
-
The cell lysates are transferred to scintillation vials, and a scintillation cocktail is added.
-
The radioactivity is quantified using a liquid scintillation counter.
-
The percentage of inhibition at each inhibitor concentration is calculated relative to the vehicle control.
-
IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
This comprehensive approach to evaluating the selectivity of URAT1 inhibitors provides crucial data for the development of targeted and safer therapies for the management of hyperuricemia. The high selectivity of newer agents like dotinurad for URAT1 represents a significant advancement in minimizing off-target effects and potential drug-drug interactions.
References
- 1. Pharmacological Evaluation of Dotinurad, a Selective Urate Reabsorption Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lesinurad, a novel, oral compound for gout, acts to decrease serum uric acid through inhibition of urate transporters in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dotinurad CAS 1285572-51-1 - Selective URAT1 Inhibitor [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. A Possible Therapeutic Application of the Selective Inhibitor of Urate Transporter 1, Dotinurad, for Metabolic Syndrome, Chronic Kidney Disease, and Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Possible Therapeutic Application of the Selective Inhibitor of Urate Transporter 1, Dotinurad, for Metabolic Syndrome, Chronic Kidney Disease, and Cardiovascular Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CDER167, a dual inhibitor of URAT1 and GLUT9, is a novel and potent uricosuric candidate for the treatment of hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for URAT1 Inhibitor 5
Essential guidelines for the safe and compliant disposal of URAT1 inhibitor 5, ensuring the protection of laboratory personnel and the environment.
For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical compounds are paramount. This document provides a detailed, step-by-step guide for the proper disposal of this compound, a potent compound used in hyperuricemia research. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the precautionary principle dictates treating it as a hazardous chemical. This approach aligns with general laboratory safety protocols and information derived from other URAT1 inhibitors.
I. Pre-Disposal Safety and Handling
Before initiating any disposal procedures, ensure that all personnel are equipped with appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. All handling of this compound, including preparation for disposal, should be conducted within a certified chemical fume hood to minimize inhalation exposure.
II. Step-by-Step Disposal Protocol
The following protocol is based on established guidelines for the disposal of hazardous laboratory chemicals.[1][2][3][4]
-
Waste Identification and Classification: Treat this compound as a hazardous chemical waste. Due to its potential biological activity and the presence of bromine and sulfur in its structure (C18H14BrN3O2S), it may be classified as a toxic and ecotoxic substance.[5][6]
-
Segregation: Do not mix this compound waste with other waste streams. It must be segregated into a dedicated, properly labeled hazardous waste container.[2][3]
-
Container Selection and Labeling:
-
Use a chemically resistant container that is compatible with the waste. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is recommended.[2][4]
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name ("this compound"), its CAS number (2102670-94-8), and the approximate quantity.[1][4] A hazardous waste tag should be completed and attached to the container as soon as the first waste is added.
-
-
Waste Accumulation:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[3][4]
-
The SAA must be a secondary containment system, such as a spill tray, to prevent environmental contamination in case of a leak.[2]
-
Keep the waste container closed at all times, except when adding waste.[1][4]
-
-
Disposal of Empty Containers:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).[1]
-
The rinseate must be collected and disposed of as hazardous waste in the designated liquid waste container.[1]
-
After triple-rinsing, deface or remove all chemical labels from the empty container before disposing of it as regular laboratory glass or plastic waste, in accordance with institutional policies.[1][2]
-
-
Arranging for Pickup and Disposal:
-
Once the waste container is full or has been in the SAA for the maximum allowed time (typically up to one year, but institutional policies may vary), arrange for its collection by your institution's Environmental Health and Safety (EHS) or a licensed hazardous waste disposal contractor.[3][4]
-
Do not dispose of this compound down the drain or in the regular trash.[1][7]
-
III. Quantitative Data Summary
While specific quantitative data for this compound is limited, the following table summarizes key information and general disposal considerations.
| Parameter | Value / Guideline | Source / Rationale |
| Chemical Formula | C18H14BrN3O2S | MedChemExpress[5] |
| CAS Number | 2102670-94-8 | MedChemExpress[5] |
| Hazard Classification | Assumed Hazardous (Toxic, Ecotoxic) | Precautionary principle, SDS for URAT1 inhibitor 7[6] |
| Waste Segregation | Dedicated container for halogenated organic waste | General laboratory practice[2][3] |
| Container Type | Chemically resistant (HDPE, Glass) with secure lid | General laboratory practice[2][4] |
| Disposal Method | Incineration by a licensed hazardous waste facility | Standard for organic chemical waste |
| Drain Disposal | Prohibited | General laboratory practice[1][7] |
| Trash Disposal | Prohibited | General laboratory practice[1][7] |
IV. Experimental Protocol: Decontamination of Glassware
This protocol details the procedure for decontaminating glassware that has come into contact with this compound.
-
Initial Rinse: Immediately after use, rinse the glassware three times with a suitable organic solvent in which this compound is soluble (e.g., DMSO, ethanol, or acetone). Conduct this initial rinsing in a chemical fume hood.
-
Collect Rinseate: Collect all solvent rinses in a designated hazardous waste container for halogenated organic liquid waste.
-
Washing: After the initial solvent rinse, wash the glassware with laboratory detergent and hot water.
-
Final Rinse: Rinse the glassware thoroughly with deionized water.
-
Drying: Allow the glassware to air dry or place it in a drying oven.
Visualizations
Logical Workflow for this compound Disposal
Caption: Disposal Workflow for this compound.
Simplified Signaling Pathway of URAT1 in Renal Urate Reabsorption
Caption: URAT1-Mediated Uric Acid Reabsorption.
References
- 1. vumc.org [vumc.org]
- 2. acewaste.com.au [acewaste.com.au]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. URAT1 inhibitor 7|1632002-28-8|MSDS [dcchemicals.com]
- 7. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Personal protective equipment for handling URAT1 inhibitor 5
Essential Safety and Handling Guide for URAT1 Inhibitor 5
Disclaimer: A specific Safety Data Sheet (SDS) for "this compound" is not publicly available. The following guidance is based on best practices for handling potent, novel chemical compounds in a research setting and incorporates specific safety data for structurally related URAT1 inhibitors. Researchers must always consult the vendor-supplied SDS for specific handling instructions and perform a risk assessment before beginning any work.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The procedures outlined below are designed to ensure the safe handling, use, and disposal of this potent research compound.
Personal Protective Equipment (PPE)
Consistent and correct use of PPE is the most critical line of defense against accidental exposure. The minimum required PPE for handling this compound in a laboratory setting is detailed below.[1][2][3][4]
| PPE Category | Item | Specification & Use |
| Eye & Face Protection | Safety Goggles | Must be ANSI Z87.1 compliant with side shields to protect against splashes. Required at all times when handling the compound.[2] |
| Face Shield | To be worn in addition to safety goggles when there is a significant risk of splashes, such as during bulk handling or dissolution of the powder.[1][2] | |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for incidental contact. Use double gloves for added protection.[2] |
| Chemical-Resistant Gloves | Recommended for prolonged handling or when cleaning spills. Consult a glove compatibility chart for the specific solvent being used. | |
| Body Protection | Laboratory Coat | A polyester/cotton blend is suitable for general use. Ensure it is fully buttoned.[3][5] |
| Impervious Clothing/Gown | Recommended for procedures with a high risk of contamination to provide full-body protection. | |
| Footwear | Closed-Toe Shoes | Required in all laboratory areas to protect against spills and dropped objects.[1] |
| Respiratory Protection | N95 Respirator or higher | Necessary when handling the compound as a powder outside of a certified chemical fume hood or ventilated enclosure to prevent inhalation.[1] |
Operational Plan: Handling and Storage
Proper operational procedures are essential to minimize risk and maintain the integrity of the compound.
Engineering Controls:
-
Ventilation: All work with solid this compound should be conducted in a certified chemical fume hood or other ventilated enclosure to minimize inhalation risk.
-
Safety Equipment: An accessible safety shower and eyewash station must be available in the immediate work area.
Handling Procedures:
-
Avoid the formation of dust and aerosols.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling the compound, even if gloves were worn.
Storage:
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.[6]
| Condition | Temperature | Atmosphere |
| Recommended Storage | As specified by the manufacturer (typically -20°C for powder or -80°C in solvent) | Dry, Inert Atmosphere |
| Shipping | Room temperature (may vary) | N/A |
Emergency and First Aid Procedures
In the event of accidental exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7] |
| Skin Contact | Remove contaminated clothing and rinse the affected skin thoroughly with large amounts of water. Seek medical attention if irritation develops. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Chemical Spill | For minor spills, absorb with an inert material and place in a suitable container for disposal. For major spills, evacuate the area and contact institutional Environmental Health & Safety.[7] |
Disposal Plan
Disposal of this compound and associated waste must be handled in accordance with all local, state, and federal regulations. Under no circumstances should this compound be disposed of down the drain or in the regular trash.[8][9]
| Waste Type | Disposal Procedure |
| Unused Compound | Dispose of as hazardous chemical waste through your institution's Environmental Health & Safety program.[8] |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated, labeled, puncture-resistant container for chemically contaminated sharps.[9] |
| Contaminated PPE (e.g., gloves, lab coats) | Collect in a clearly labeled hazardous waste bag for incineration. |
| Empty Containers | Triple-rinse with a suitable solvent, collect the rinsate as hazardous waste, and dispose of the container as recommended by institutional policy.[10] |
Visual Workflow for Handling this compound
The following diagram illustrates the standard operational workflow for safely handling this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
References
- 1. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. Personal Protective Equipment | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 4. Personal Protective Equipment (PPE) in Laboratories | UW Environmental Health & Safety [ehs.washington.edu]
- 5. safety.rochester.edu [safety.rochester.edu]
- 6. fishersci.com [fishersci.com]
- 7. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 8. Pharmaceutical Waste - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
